Phalloidin-TRITC
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C60H70N12O13S2 |
|---|---|
分子量 |
1231.4 g/mol |
IUPAC名 |
(3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C60H70N12O13S2/c1-28-50(75)65-42-23-39-35-11-9-10-12-41(35)68-56(39)87-26-44(57(81)72-25-34(74)22-45(72)54(79)63-28)67-55(80)49(30(3)73)69-51(76)29(2)62-53(78)43(66-52(42)77)24-60(4,84)27-61-59(86)64-31-13-16-36(40(19-31)58(82)83)48-37-17-14-32(70(5)6)20-46(37)85-47-21-33(71(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,68,73-74,84H,22-27H2,1-8H3,(H,61,86)(H,62,78)(H,63,79)(H,65,75)(H,66,77)(H,67,80)(H,69,76)(H,82,83)/b64-31+ |
InChIキー |
VXNOAAMNRGBZOQ-NRATZJQQSA-N |
異性体SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)/N=C/6\C=CC(=C7C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)C(=C6)C(=O)O)O)C)C(C)O |
正規SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)N=C6C=CC(=C7C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)C(=C6)C(=O)O)O)C)C(C)O |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Phalloidin-TRITC Binding to F-Actin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding mechanism of Phalloidin-Tetramethylrhodamine (TRITC), a crucial tool for visualizing the actin cytoskeleton. We will delve into the molecular interactions, binding kinetics, and the practical application of this fluorescent probe, presenting quantitative data in a clear, comparative format and offering detailed experimental protocols.
Core Binding Mechanism: Stabilization and Visualization
Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, exhibits a high affinity and specificity for filamentous actin (F-actin).[1][2][3] It does not bind to monomeric G-actin.[1][3][4] The conjugation of the fluorophore TRITC to phalloidin allows for the fluorescent labeling and visualization of F-actin within fixed and permeabilized cells.[1][5]
The core of the Phalloidin-TRITC binding mechanism lies in its ability to stabilize the F-actin filament.[2][3] Phalloidin binds at the interface between F-actin subunits, effectively locking adjacent monomers together.[2] This stabilization prevents the depolymerization of the actin filament by significantly reducing the rate constant for the dissociation of actin subunits from the filament ends.[2][6][7] This ultimately shifts the monomer-polymer equilibrium towards the polymeric state.[4][8]
The binding site for phalloidin is located within a cleft formed between two domains of the actin monomer.[9] Specific residues involved in the interaction have been identified as glutamic acid-117, methionine-119, and methionine-355.[9][10] Phalloidin's interaction with these highly conserved amino acid sequences contributes to its broad applicability across various species, including both plant and animal cells.[8]
An interesting aspect of the binding kinetics is that the association rate is relatively low. This is attributed to the requirement for conformational changes, or "breathing," within the actin filament to expose the phalloidin binding site.[6][11]
The binding of this compound is stoichiometric, with approximately one phalloidin molecule binding per actin subunit in the filament.[1][3][4][12]
Quantitative Binding Data
The following table summarizes the key quantitative parameters of Phalloidin and its fluorescent conjugates binding to F-actin.
| Parameter | Value | Species/Conditions | Reference |
| Dissociation Constant (Kd) of Phalloidin | ~20 nM | [3] | |
| 2.1 (±0.3) nM | Rabbit Muscle Actin, 22°C | [6] | |
| 0.5 (±0.2) nM | Rabbit Muscle Actin, 22°C | [6] | |
| Dissociation Constant (Kd) of Rhodamine-Phalloidin | 2-4 times lower affinity than unlabeled phalloidin | [13] | |
| Dissociation Constant (Kd) of TRITC-Phalloidin | 1-4 x 10⁻⁷ M | Rabbit Skeletal Muscle F-actin | [12] |
| 2 (±1) x 10⁻⁷ M | PMN Lysate F-actin (from kinetic measurements) | [12] | |
| Association Rate Constant (k+) of Phalloidin | 1.7 (±0.2) x 10⁵ M⁻¹s⁻¹ | Rabbit Muscle Actin Filaments, 22°C | [6] |
| Association Rate Constant (k+) of Rhodamine-Phalloidin | 2.6 (±0.7) x 10⁴ M⁻¹s⁻¹ | Rabbit Muscle Actin Filaments, 22°C | [6] |
| Association Rate Constant (k+) of TRITC-Phalloidin | 420 (±120) M⁻¹s⁻¹ | PMN Lysate F-actin | [12] |
| Dissociation Rate Constant (k-) of Phalloidin | 0.00037 (±0.00003) s⁻¹ | Rabbit Muscle Actin Filaments, 22°C | [6] |
| Dissociation Rate Constant (k-) of TRITC-Phalloidin | 8.3 (±0.9) x 10⁻⁵ s⁻¹ | PMN Lysate F-actin | [12] |
| Stoichiometry of Binding | ~1:1 (Phalloidin:Actin Subunit) | [1][3][4][12] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve the lyophilized this compound in 1.5 mL of methanol (B129727) or DMSO to create a stock solution.[14] The final concentration will be approximately 6.6 to 7.3 µM.[14][15]
-
Storage: Store the stock solution at -20°C, protected from light and desiccated.[14] For long-term storage, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[16]
Staining Protocol for F-actin in Fixed and Permeabilized Cells
This protocol is a general guideline and may require optimization based on cell type and experimental conditions.
-
Cell Culture: Grow cells on sterile glass coverslips or in culture dishes.
-
Fixation:
-
Wash the cells 2-3 times with phosphate-buffered saline (PBS).[8]
-
Fix the cells with 3-4% methanol-free formaldehyde (B43269) in PBS for 10-30 minutes at room temperature. Using 4% paraformaldehyde (PFA) is recommended for preserving the F-actin structure.[17]
-
Aspirate the fixation solution and wash the cells 2-3 times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 3-5 minutes to permeabilize the cell membranes.
-
Wash the cells 2-3 times with PBS.
-
-
Blocking (Optional but Recommended):
-
To reduce non-specific background staining, incubate the cells with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes.
-
-
This compound Staining:
-
Dilute the this compound stock solution to a final working concentration in PBS. A common starting point is a 1:100 to 1:1000 dilution, with typical working concentrations ranging from 80-200 nM.[3][17] The optimal concentration may vary depending on the cell type.[17]
-
Incubate the cells with the this compound staining solution for 20-90 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells 2-3 times with PBS for 5 minutes each wash to remove unbound this compound.
-
-
Mounting and Imaging:
Visualizations
Caption: Molecular mechanism of this compound binding and stabilization of F-actin.
Caption: Experimental workflow for staining F-actin with this compound.
References
- 1. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Phalloidin - Wikipedia [en.wikipedia.org]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Actin Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. This compound | Fluorescent Actin Probes | Tocris Bioscience [tocris.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phalloidin enhances actin assembly by preventing monomer dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cohesionbio.com [cohesionbio.com]
- 9. The phalloidin binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The phalloidin binding site of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics and thermodynamics of phalloidin binding to actin filaments from three divergent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.tocris.com [resources.tocris.com]
- 15. genecopoeia.com [genecopoeia.com]
- 16. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 17. yeasenbio.com [yeasenbio.com]
The Advent of a Cytoskeletal Beacon: A Technical History of Phalloidin-TRITC
For decades, the intricate and dynamic world of the cellular cytoskeleton was largely veiled from direct observation. The development of Phalloidin-TRITC, a conjugate of a mushroom toxin and a fluorescent dye, marked a pivotal moment in cell biology, providing researchers with a powerful tool to illuminate the filamentous actin (F-actin) network with unprecedented clarity. This technical guide delves into the discovery, scientific history, and core methodologies surrounding this indispensable molecular probe.
From Fungal Toxin to Cellular Stain: A Historical Perspective
The story of this compound begins with the isolation of its core component, phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin from the death cap mushroom, Amanita phalloides. First isolated and crystallized in 1937 by Feodor Lynen and Ulrich Wieland, its complex structure, featuring an unusual cysteine-tryptophan linkage, was later elucidated by Wieland and Schön in 1955.[1] The profound biological effect of phalloidin lies in its high affinity and specific binding to filamentous actin (F-actin), the polymerized form of actin, effectively stabilizing the filaments and preventing their depolymerization.[1] This unique property, initially identified through toxicity studies, hinted at its potential as a highly specific molecular probe.
The true revolution in cytoskeletal visualization came in 1979 when a team of researchers including E. Wulf, A. Deboben, F.A. Bautz, H. Faulstich, and Th. Wieland successfully synthesized the first fluorescent derivative of phalloidin.[2] By covalently linking a fluorophore to the phalloidin molecule, they created a probe that could "paint" the F-actin cytoskeleton, making it readily visible under a fluorescence microscope. This breakthrough offered a significant advantage over antibody-based methods, providing higher specificity and a more streamlined staining process.[3] Among the various fluorescent dyes used, Tetramethylrhodamine isothiocyanate (TRITC) became a popular choice due to its bright red-orange fluorescence and relatively good photostability.
The Phalloidin-Actin Interaction: A Molecular Embrace
The utility of this compound as a specific F-actin probe is entirely dependent on the highly selective binding of the phalloidin moiety. Phalloidin binds at the interface between F-actin subunits, stabilizing the filament structure.[4] Crucially, it does not bind to monomeric G-actin, ensuring that only the polymerized, filamentous structures are labeled.[5] This interaction is a non-covalent, high-affinity binding.
Quantitative Profile of this compound
The effectiveness of a fluorescent probe is defined by its photophysical and binding properties. The following tables summarize the key quantitative data for this compound.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~540-545 nm | [4][6] |
| Emission Maximum (λem) | ~565-573 nm | [4][6] |
| Molar Extinction Coefficient | 80,000 cm⁻¹M⁻¹ at 545 nm | [7] |
| Molecular Weight | ~1231.4 g/mol | [4] |
Table 2: Binding Kinetics and Affinity of this compound to F-Actin
| Property | Value | Reference(s) |
| Dissociation Constant (Kd) | 1-4 x 10⁻⁷ M | [7] |
| Association Rate Constant (kon) | 420 ± 120 M⁻¹s⁻¹ | [7] |
| Dissociation Rate Constant (koff) | 8.3 ± 0.9 x 10⁻⁵ s⁻¹ | [7] |
| Stoichiometry of Binding | ~1:1 (this compound : Actin subunit) | [7] |
Seminal Experimental Protocols
The following sections provide detailed methodologies for the key experiments that defined and utilized this compound.
Original Synthesis of a Fluorescent Phallotoxin (Adapted from Wulf et al., 1979)
The pioneering synthesis of fluorescent phallotoxins involved a multi-step chemical modification of the native phalloidin molecule. While the original paper does not specify TRITC, it lays the groundwork for such conjugations. The general principle involves the reaction of an amine-reactive derivative of the fluorophore with an amino group on a modified phalloidin.
Experimental Workflow:
Methodology:
-
Modification of Phalloidin: Native phalloidin is chemically modified to introduce a reactive handle, typically an amino group, without disrupting its actin-binding site. This often involves derivatization at the γ-δ-dihydroxyleucine residue.
-
Conjugation Reaction: The amine-modified phalloidin is then reacted with an amine-reactive fluorophore, such as Tetramethylrhodamine isothiocyanate (TRITC). The isothiocyanate group of TRITC reacts with the primary amine on the modified phalloidin to form a stable thiourea (B124793) bond.
-
Purification: The resulting fluorescent phallotoxin conjugate is purified from unreacted starting materials and byproducts using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).
-
Characterization: The purified this compound is characterized by spectroscopic methods to confirm the conjugation and by actin binding assays to ensure that the modification has not compromised its biological activity.
Staining of F-Actin in Fixed Cells with this compound
This protocol is a standard method for visualizing the actin cytoskeleton in cultured cells.
Experimental Workflow:
Methodology:
-
Cell Culture: Adherent cells are grown on sterile glass coverslips in a culture dish until they reach the desired confluency.
-
Fixation: The cells are fixed to preserve their structure. A 3-4% solution of methanol-free formaldehyde in phosphate-buffered saline (PBS) is typically used for 10-30 minutes at room temperature.[3] It is critical to avoid methanol-containing fixatives as they can disrupt the actin cytoskeleton.
-
Permeabilization: The cell membranes are permeabilized to allow the this compound to enter the cell and access the cytoskeleton. A brief incubation (3-5 minutes) with a solution of 0.1% Triton X-100 in PBS is common.[3]
-
Blocking (Optional): To reduce non-specific background staining, an optional blocking step can be performed by incubating the cells with a solution of 1% bovine serum albumin (BSA) in PBS for 20-30 minutes.[6]
-
Staining: The cells are incubated with a working solution of this compound (typically at a concentration of 150 nM) for 20-90 minutes at room temperature in the dark to prevent photobleaching.[3][4]
-
Washing: Excess, unbound this compound is removed by washing the cells two to three times with PBS.
-
Mounting and Imaging: The coverslip is mounted onto a microscope slide using an appropriate mounting medium, and the stained F-actin is visualized using a fluorescence microscope equipped with a filter set suitable for TRITC (excitation ~540 nm, emission ~570 nm).
Quantitative Analysis of this compound Binding to F-Actin (Adapted from Cano et al., 1992)
This experiment is designed to determine the binding affinity and kinetics of this compound to F-actin in vitro.
Experimental Workflow:
Methodology:
-
Preparation of Reagents: Purified F-actin and a stock solution of this compound with a precisely known concentration are prepared.
-
Binding Reaction: A constant concentration of F-actin is incubated with a range of this compound concentrations until equilibrium is reached.
-
Separation of Bound and Free Probe: The F-actin with bound this compound is separated from the unbound probe. This is typically achieved by ultracentrifugation, where the F-actin pellets, carrying the bound probe, are separated from the supernatant containing the free probe.
-
Quantification: The concentration of this compound in the supernatant (free) and/or the pellet (bound) is determined using a fluorometer.
-
Data Analysis: The data of bound versus free this compound concentrations are plotted and analyzed, for example, using a Scatchard plot, to determine the dissociation constant (Kd), which is a measure of binding affinity, and the maximum binding capacity (Bmax), which relates to the stoichiometry of binding. Kinetic parameters like association and dissociation rates can be determined by measuring the fluorescence change over time upon mixing the reactants.[7]
Conclusion and Future Perspectives
The development of this compound was a landmark achievement in cell biology, providing a simple, robust, and highly specific method for visualizing the F-actin cytoskeleton. Its discovery and subsequent widespread adoption have been instrumental in advancing our understanding of a vast array of cellular processes, including cell motility, division, and morphogenesis. While newer fluorophores with improved photostability and brightness have been developed and conjugated to phalloidin, the fundamental principles established with this compound continue to underpin modern cytoskeletal research. The legacy of this pioneering fluorescent probe is evident in the countless publications and discoveries it has enabled, solidifying its place as a cornerstone tool for researchers, scientists, and drug development professionals.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. biorxiv.org [biorxiv.org]
- 3. Phalloidin-Tetramethylrhodamine B isothiocyanate peptide from Amanita phalloides this compound [sigmaaldrich.com]
- 4. The Position of the GFP Tag on Actin Affects the Filament Formation in Mammalian Cells [jstage.jst.go.jp]
- 5. rndsystems.com [rndsystems.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. journals.asm.org [journals.asm.org]
Phalloidin-TRITC: A Comprehensive Technical Guide for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phalloidin-TRITC is a powerful fluorescent probe extensively utilized in life sciences for the visualization of filamentous actin (F-actin), a critical component of the cytoskeleton in eukaryotic cells. This guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and ease of use by researchers. Phalloidin (B8060827) is a bicyclic heptapeptide (B1575542) toxin isolated from the poisonous Amanita phalloides mushroom, commonly known as the death cap.[1][2] Its utility in research stems from its high affinity and specific binding to F-actin, effectively stabilizing the filaments and preventing their depolymerization.[1][3] When conjugated to the fluorescent dye Tetramethylrhodamine isothiocyanate (TRITC), it becomes a vibrant red-orange stain, allowing for the precise localization and quantification of F-actin within fixed and permeabilized cells through fluorescence microscopy.[4][5]
Chemical Structure and Properties
This compound is a conjugate molecule formed by the covalent linkage of phalloidin and TRITC.[4] Phalloidin itself is a bicyclic peptide with a unique structure that facilitates its strong interaction with actin filaments.[1] TRITC, a derivative of rhodamine, is an amine-reactive fluorescent dye that provides the means for visualization.[6][7] The resulting conjugate retains the high-affinity binding of phalloidin to F-actin while gaining the fluorescent properties of TRITC.
Quantitative Data Summary
The key physicochemical and spectral properties of this compound are summarized in the tables below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 1231.4 g/mol | [4][5][8] |
| Molecular Formula | C60H70N12O13S2 | [4][5][8] |
| Excitation Maximum (λex) | 540 - 545 nm | [4][5][9] |
| Emission Maximum (λem) | 565 - 573 nm | [4][5][9] |
| Purity (HPLC) | ≥90% | [4][5] |
| Appearance | Red-orange solid | [6] |
| Solubility | Soluble in methanol (B129727) and DMSO | [4][10][11] |
| Binding Affinity Data | Value | References |
| Affinity for Rabbit Skeletal Muscle F-actin (Equilibrium) | 1-4 x 10⁻⁷ M | [12] |
| Affinity for PMN Lysate F-actin (Equilibrium) | 1-4 x 10⁻⁷ M | [12] |
| Affinity for PMN Lysate F-actin (Kinetic) | 2 +/- 1 x 10⁻⁷ M | [12] |
| Stoichiometry of Binding | Approximately 1:1 (Phalloidin:Actin subunit) | [3][12] |
Mechanism of Action
Phalloidin binds specifically to the interface between F-actin subunits, effectively locking adjacent subunits together.[1] This stabilization prevents the depolymerization of the actin filaments, a crucial process for many cellular functions. The high selectivity for F-actin over monomeric G-actin ensures low background staining and high-contrast imaging.[3][9]
Diagram of this compound's mechanism of action on F-actin.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in staining F-actin in fixed cells. Optimization may be required depending on the cell type and experimental conditions.
Reagent Preparation
-
This compound Stock Solution:
-
Staining Solution:
-
Dilute the this compound stock solution in a buffer such as phosphate-buffered saline (PBS) to the desired working concentration. A final concentration of 150 nM has been used effectively for staining HeLa cells for 20 minutes.[4][5] Another recommendation is to dilute 5 µL of the methanolic stock solution into 200 µL of PBS for each coverslip.[11]
-
To reduce non-specific background staining, 1% bovine serum albumin (BSA) can be added to the staining solution.[11]
-
Cell Fixation and Permeabilization
This protocol is suitable for adherent cells grown on coverslips.
-
Wash: Wash the cells twice with pre-warmed PBS (pH 7.4).[11]
-
Fixation: Fix the cells with 3.7% methanol-free formaldehyde (B43269) in PBS for 10 minutes at room temperature.[10][11]
-
Wash: Wash the cells twice with PBS.[11]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3 to 5 minutes.[13]
-
Wash: Wash the cells twice with PBS.[11]
Staining and Imaging
-
Staining: Incubate the fixed and permeabilized cells with the this compound staining solution for 20 to 90 minutes at room temperature, protected from light.[13]
-
Wash: Wash the cells two to three times with PBS to remove unbound conjugate.[13]
-
Mounting: Mount the coverslip onto a microscope slide with an appropriate mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filters for TRITC (Excitation: ~540 nm, Emission: ~565 nm).[4]
Experimental workflow for staining F-actin with this compound.
Applications in Research
This compound is a versatile tool for investigating the structure and function of the actin cytoskeleton in various biological contexts. Its primary applications include:
-
Fluorescence Microscopy: Visualizing the organization and dynamics of F-actin in fixed cells and tissues.[4]
-
Immunofluorescence (IHC, ICC): Co-localization studies with other cellular markers to understand the spatial relationships between the actin cytoskeleton and other organelles or proteins.[4]
-
Quantification of F-actin: Measuring the amount of filamentous actin in cells under different experimental conditions.[12]
-
Cytoskeletal Studies: Investigating the role of the actin cytoskeleton in processes such as cell motility, division, and morphology.[13]
Conclusion
This compound remains an indispensable reagent for cell biologists and researchers in related fields. Its high specificity for F-actin, coupled with the bright and stable fluorescence of TRITC, provides a reliable method for detailed visualization of the actin cytoskeleton. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this compound in a laboratory setting.
References
- 1. Phalloidin - Wikipedia [en.wikipedia.org]
- 2. Phalloidin–Tetramethylrhodamine B isothiocyanate | Krackeler Scientific, Inc. [krackeler.com]
- 3. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. This compound | Fluorescent Actin Probes | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | C60H70N12O13S2 | CID 152743454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. Protocol for this compound | Tocris Bioscience [tocris.com]
- 11. resources.tocris.com [resources.tocris.com]
- 12. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phalloidin staining protocol | Abcam [abcam.com]
Phalloidin-TRITC: A Technical Guide to F-Actin Visualization in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the spectral properties and application of Phalloidin (B8060827) conjugated to Tetramethylrhodamine isothiocyanate (TRITC) for the fluorescent labeling of filamentous actin (F-actin) in microscopy. Phalloidin-TRITC is a powerful tool for visualizing the actin cytoskeleton, offering high selectivity and bright, stable fluorescence.
Core Principles
Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom.[1][2] It exhibits a high affinity for F-actin, preventing its depolymerization and stabilizing the filament.[3][4] When conjugated to a fluorophore like TRITC, it allows for the precise visualization of actin filaments in fixed and permeabilized cells and tissue sections.[5][6] TRITC is a bright, orange-fluorescent dye well-suited for fluorescence microscopy.[7]
Spectral Properties
The efficiency of fluorescence imaging with this compound is critically dependent on matching the microscope's light source and filter sets to the excitation and emission spectra of the fluorophore.
Quantitative Spectral Data
The key spectral characteristics of this compound are summarized below.
| Parameter | Wavelength (nm) | Source(s) |
| Excitation Maximum (λex) | 540 | [3][5] |
| Emission Maximum (λem) | 565 - 570 | [3][5] |
Recommended Microscope Filter Sets
To optimally capture the fluorescence signal from this compound while minimizing background, a specific filter set is required. A typical TRITC filter set consists of an excitation filter, a dichroic mirror, and an emission filter.
| Filter Component | Wavelength Range (nm) | Purpose |
| Excitation Filter | ~532 - 554 | Selectively transmits light in the green-yellow region to excite TRITC.[8] |
| Dichroic Mirror | ~562 - 565 | Reflects excitation light towards the sample and transmits emitted light towards the detector.[8][9] |
| Emission Filter | ~570 - 613 | Transmits the orange-red fluorescence emitted by TRITC while blocking unwanted excitation light.[8] |
Experimental Protocol: Staining F-Actin with this compound
The following is a generalized protocol for staining F-actin in cultured cells using this compound. Optimization may be required for specific cell types and experimental conditions.[1]
Reagents and Materials
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free Formaldehyde (B43269) (3.7 - 4%)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
This compound stock solution (dissolved in methanol (B129727) or DMSO)[1][2]
-
Mounting medium with an anti-fade reagent
Staining Procedure for Adherent Cells
-
Cell Culture: Grow cells on sterile glass coverslips in a culture dish until the desired confluency is reached.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS.[2]
-
Fixation: Fix the cells by incubating with 3-4% formaldehyde in PBS for 10-30 minutes at room temperature.[2]
-
Washing: Aspirate the fixation solution and wash the cells two to three times with PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 3-5 minutes.[10] This step is crucial for allowing the phalloidin conjugate to access the intracellular actin filaments.
-
Washing: Wash the cells two to three times with PBS.
-
Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[2]
-
Staining: Dilute the this compound stock solution to its working concentration (typically 1:100 to 1:1000) in PBS with 1% BSA. Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[10]
-
Washing: Rinse the cells two to three times with PBS to remove unbound this compound.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope equipped with a suitable TRITC filter set.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the this compound staining protocol.
Caption: Experimental workflow for staining F-actin with this compound.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Protocol for this compound | Tocris Bioscience [tocris.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. rndsystems.com [rndsystems.com]
- 6. bio-techne.com [bio-techne.com]
- 7. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. edmundoptics.com [edmundoptics.com]
- 9. microscopeworld.com [microscopeworld.com]
- 10. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]
The Specificity of Phalloidin-TRITC for Filamentous Actin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles underlying the specificity of Phalloidin (B8060827) conjugated to Tetramethylrhodamine isothiocyanate (TRITC) for filamentous actin (F-actin). Phalloidin-TRITC is a powerful tool in cellular and molecular biology, enabling the high-contrast visualization of the actin cytoskeleton. Understanding its binding mechanism, affinity, and experimental considerations is paramount for accurate and reproducible results.
Mechanism of Action and Specificity
Phalloidin, a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, exhibits a high binding affinity for F-actin.[1] Its specificity arises from its unique interaction with the groove between adjacent actin subunits within the filament.[2][3] Phalloidin binds specifically at the interface between F-actin subunits, locking them together and stabilizing the filament.[2] This binding prevents the depolymerization of actin filaments and inhibits the ATP hydrolysis activity of F-actin.[2]
Crucially, phalloidin displays a much higher affinity for F-actin than for monomeric G-actin, which ensures low non-specific background staining and high-contrast imaging of actin cytoskeletal structures.[1][4] The binding is stoichiometric, with approximately one phalloidin molecule binding per actin subunit within a filament.[4] This interaction is highly conserved across various species, including both plant and animal cells.[4]
The conjugation of TRITC, a red-orange fluorescent dye, to phalloidin allows for the direct visualization of F-actin using fluorescence microscopy.[5] The spectral properties of this compound, with excitation and emission maxima around 540 nm and 565 nm respectively, make it compatible with standard filter sets.[5]
Quantitative Binding Data
The interaction between phalloidin and F-actin has been characterized quantitatively, providing insights into its high affinity and stability. The following table summarizes key binding parameters for phalloidin and its derivatives.
| Parameter | Value | Species/Conditions | Reference |
| Dissociation Constant (Kd) | 1-4 x 10⁻⁷ M | Rabbit Skeletal Muscle F-actin & PMN Lysate F-actin | [6] |
| ~36 nM (unlabeled phalloidin) | General | [7] | |
| 50 nM - 20 µM (labeled phalloidin) | General | [7] | |
| Association Rate Constant (kon) | 420 ± 120 M⁻¹s⁻¹ | PMN Lysate F-actin | [6] |
| Dissociation Rate Constant (koff) | 8.3 ± 0.9 x 10⁻⁵ s⁻¹ | PMN Lysate F-actin | [6] |
| ~10⁻⁴ s⁻¹ | General | [8] | |
| Stoichiometry of Binding | ~1:1 (Phalloidin:Actin Subunit) | Rabbit Skeletal Muscle F-actin & PMN Lysate F-actin | [6] |
Experimental Protocols
Accurate and vibrant staining of F-actin with this compound necessitates careful sample preparation. The following is a generalized protocol for staining cultured cells. Optimization of incubation times and concentrations may be required for different cell types and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)[7]
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (optional, for blocking)
-
This compound stock solution (e.g., in DMSO or methanol)
-
Mounting medium
Procedure:
-
Fixation:
-
Wash cells gently with PBS.
-
Fix cells with 4% PFA in PBS for 10-20 minutes at room temperature.[7]
-
Wash cells two to three times with PBS.
-
-
Permeabilization:
-
Incubate cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.[7]
-
Wash cells two to three times with PBS.
-
-
Blocking (Optional):
-
To reduce non-specific background staining, incubate cells with 1% BSA in PBS for 20-30 minutes.
-
-
This compound Staining:
-
Dilute the this compound stock solution to a working concentration (typically 80-200 nM) in PBS or a buffer containing 1% BSA.[7]
-
Incubate the cells with the this compound working solution for 20-60 minutes at room temperature, protected from light.
-
Wash cells two to three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope equipped with a suitable filter set for TRITC (Excitation/Emission: ~540/565 nm).[5]
-
Visualizations
This compound Binding to F-Actin
Caption: this compound binds to the groove between adjacent actin subunits in F-actin.
Experimental Workflow for F-Actin Staining
Caption: A typical experimental workflow for staining F-actin with this compound.
Role of F-Actin in Cellular Signaling and Dynamics
Caption: F-actin dynamics, visualized by this compound, are central to many cellular processes.
Limitations and Considerations
While this compound is a highly specific probe for F-actin, researchers should be aware of several limitations:
-
Cell Viability: Phalloidin is toxic and not cell-permeable, restricting its use to fixed and permeabilized cells.[9]
-
pH Sensitivity: The binding of phalloidin to actin is pH-sensitive. Elevated pH can reduce its affinity.
-
Potential for Artifacts: The stabilizing effect of phalloidin on actin filaments can potentially alter the native actin cytoskeleton.[2]
-
Off-Target Binding: While highly specific for F-actin, some studies have suggested that rhodamine-phalloidin (B2604369) can bind to Arp2/3 complex and the VCA domain of Arp2/3 complex activators, albeit with a lower affinity than to F-actin.[10]
References
- 1. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]
- 2. Phalloidin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 9. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]
- 10. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
Phalloidin-TRITC: A Technical Guide to its Biological and Toxicological Effects on Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin isolated from the death cap mushroom (Amanita phalloides), is a powerful and widely used tool in cell biology.[1] When conjugated with the fluorophore Tetramethylrhodamine isothiocyanate (TRITC), it becomes an invaluable probe for visualizing the filamentous actin (F-actin) cytoskeleton. This guide provides an in-depth technical overview of the biological and toxicological effects of Phalloidin-TRITC on cells, including quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Biological Effects and Mechanism of Action
The primary biological effect of phalloidin is its high-affinity binding to F-actin.[1][2] This interaction stabilizes the actin filaments by preventing their depolymerization, thereby disrupting the dynamic equilibrium between F-actin and globular actin (G-actin) monomers.[1] This stabilization has profound effects on cellular processes that rely on actin dynamics, such as cell motility, division, and morphology.[3][4]
This compound binds specifically to the interface between F-actin subunits, effectively locking them together.[1] It does not bind to monomeric G-actin.[5] The TRITC conjugate allows for the direct visualization of F-actin structures using fluorescence microscopy.[6]
Key Biological Effects:
-
Stabilization of F-actin: Prevents the depolymerization of actin filaments.[1]
-
Promotion of Actin Polymerization: Shifts the monomer/polymer equilibrium toward the polymer form.[5][7]
-
Disruption of Actin Dynamics: Interferes with the normal assembly and disassembly of the actin cytoskeleton, impacting cell motility and division.[3][4]
-
Alteration of Cell Morphology: Treatment with phalloidin can lead to changes in cell shape and the distribution of actin.[3]
Toxicological Profile
While an invaluable research tool, phalloidin is a potent toxin. However, its toxicity is primarily observed when administered in vivo, particularly through injection. Unmodified phalloidin and its fluorescent conjugates are generally not cell-permeable, meaning they cannot cross the membrane of living cells.[1] Therefore, for in vitro applications like staining, cells must first be fixed and permeabilized.[8]
When injected, phalloidin is primarily taken up by liver cells through bile salt transporters.[1] This leads to extensive F-actin stabilization within hepatocytes, causing disruption of the plasma membrane, severe liver damage, and in high doses, death.[1][9]
Summary of Toxicological Data:
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 | 2 mg/kg | Mouse | Intraperitoneal (IP) | [1] |
In vitro, the cytotoxic effects of this compound are not a significant concern for standard staining protocols on fixed cells because the cells are no longer viable. If introduced into living cells via methods like microinjection, it will induce toxic effects by disrupting the actin cytoskeleton.[1][3]
Quantitative Data
The interaction between this compound and F-actin has been quantitatively characterized, providing valuable parameters for experimental design.
| Parameter | Value | Target | Method | Reference |
| Binding Affinity (Kd) | 1-4 x 10⁻⁷ M | Rabbit skeletal muscle F-actin | Equilibrium measurements | [2] |
| Association Rate Constant (kon) | 420 ± 120 M⁻¹ sec⁻¹ | PMN lysate F-actin | Kinetic measurements | [2] |
| Dissociation Rate Constant (koff) | 8.3 ± 0.9 x 10⁻⁵ sec⁻¹ | PMN lysate F-actin | Kinetic measurements | [2] |
| Stoichiometry of Binding | ~1:1 | F-actin | Equilibrium measurements | [2] |
Experimental Protocols
Protocol 1: Staining of F-actin in Fixed and Permeabilized Cells
This protocol is a standard method for visualizing the F-actin cytoskeleton in cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (optional, for blocking)
-
This compound stock solution (e.g., 7.3 µM in methanol (B129727) or DMSO)
-
Mounting medium with an anti-fade reagent
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with warm PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Blocking: To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.
-
Staining: Dilute the this compound stock solution to a working concentration (e.g., 1:40 to 1:1000, typically around 150 nM) in PBS or 1% BSA in PBS.[6][8] Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with PBS to remove unbound this compound.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filters for TRITC (Excitation max: ~540 nm, Emission max: ~565 nm).[6]
Visualizations
Signaling and Interaction Pathway
The following diagram illustrates the mechanism of action of this compound on the actin polymerization-depolymerization cycle.
Caption: Mechanism of this compound action on actin dynamics.
Experimental Workflow
The diagram below outlines a typical experimental workflow for staining cells with this compound for fluorescence microscopy.
Caption: Standard workflow for this compound staining of cultured cells.
References
- 1. Phalloidin - Wikipedia [en.wikipedia.org]
- 2. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phalloidin-induced actin polymerization in the cytoplasm of cultured cells interferes with cell locomotion and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phalloidin-induced actin polymerization in the cytoplasm of cultured cells interferes with cell locomotion and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phalloidin staining protocol | Abcam [abcam.com]
- 9. Phalloidin | C35H48N8O11S | CID 441542 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Impact of TRITC Conjugation on Phalloidin Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of conjugating Tetramethylrhodamine Isothiocyanate (TRITC) to phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin widely utilized for its high-affinity binding to filamentous actin (F-actin). This conjugation is a cornerstone technique in fluorescence microscopy for visualizing the actin cytoskeleton. Understanding the nuanced effects of this modification on phalloidin's core function is critical for accurate experimental design and data interpretation.
Core Function of Phalloidin
Phalloidin, derived from the Amanita phalloides mushroom, selectively binds to F-actin, the polymeric form of actin.[1][2] It does not bind to monomeric G-actin.[2][3] The toxin binds at the interface between F-actin subunits, effectively locking them together and preventing depolymerization.[1][4] This stabilization of actin filaments disrupts the dynamic equilibrium of actin polymerization and depolymerization, which is crucial for various cellular processes. Phalloidin also inhibits the ATP hydrolysis activity of F-actin.[1][4] Its high affinity and specificity for F-actin make it an invaluable tool for cytoskeletal research.
The TRITC Conjugate: Enabling Visualization
Tetramethylrhodamine isothiocyanate (TRITC) is a bright, orange-fluorescent dye belonging to the rhodamine family.[5][6] The isothiocyanate group of TRITC readily reacts with primary amine groups on molecules like peptides to form a stable thiourea (B124793) bond.[5][7] When conjugated to phalloidin, TRITC acts as a fluorescent tag, allowing for the direct visualization of F-actin distribution within cells using fluorescence microscopy.[8]
Effects of TRITC Conjugation on Phalloidin's Function
While TRITC conjugation is essential for fluorescent visualization, it is not without consequence to the native function of phalloidin. The addition of the fluorophore can introduce steric hindrance and alter the physicochemical properties of the peptide, which in turn can affect its interaction with F-actin.[9][10][11]
Binding Affinity and Kinetics
A primary consideration is the effect of TRITC on phalloidin's binding affinity for F-actin. While fluorescently labeled phalloidin retains its high specificity for F-actin, quantitative studies have revealed a reduction in binding affinity compared to its unlabeled counterpart.[2][12]
One study determined the equilibrium binding affinity of TRITC-phalloidin to rabbit skeletal muscle F-actin to be in the range of 1-4 x 10⁻⁷ M.[13] Kinetic measurements from the same study provided an association rate constant (kₐ) of 420 ± 120 M⁻¹sec⁻¹ and a dissociation rate constant (kd) of 8.3 ± 0.9 x 10⁻⁵ sec⁻¹.[13] The affinity calculated from these kinetic measurements (Kd ≈ 2 x 10⁻⁷ M) was in good agreement with the equilibrium measurements.[13]
Another study directly compared the binding of rhodamine phalloidin to unlabeled phalloidin and found that the affinity of actin for phalloidin is approximately 5-fold greater than for rhodamine phalloidin.[14] This suggests that the presence of the rhodamine dye (of which TRITC is a derivative) introduces a degree of interference with the binding interaction.
Table 1: Quantitative Data on Phalloidin and TRITC-Phalloidin Binding to F-Actin
| Parameter | Unlabeled Phalloidin | TRITC-Phalloidin | Reference |
| Dissociation Constant (Kd) | ~20 nM | 100-400 nM (1-4 x 10⁻⁷ M) | [3][13] |
| Association Rate Constant (kₐ) | Not explicitly stated | 420 ± 120 M⁻¹sec⁻¹ | [13] |
| Dissociation Rate Constant (kd) | Not explicitly stated | 8.3 ± 0.9 x 10⁻⁵ sec⁻¹ | [13] |
| Stoichiometry of Binding | ~1 phalloidin per actin subunit | ~1 TRITC-phalloidin per actin subunit | [2][13] |
Specificity and Non-specific Staining
Despite the slight reduction in affinity, TRITC-phalloidin maintains a high degree of specificity for F-actin.[8] Non-specific staining is generally negligible, resulting in high-contrast images that clearly delineate actin filaments from the background.[2][3]
Functional Implications
The stabilization of F-actin by phalloidin is a key aspect of its function. Even when conjugated to a fluorophore, phalloidin-labeled actin filaments remain largely functional. For instance, they can still interact with other actin-binding proteins like myosin and troponin.[2][12] Moreover, labeled glycerinated muscle fibers are still capable of contraction.[12] This retention of function is attributed to the small size of the phalloidin-dye conjugate (approximately 12-15 Å in diameter), which allows for denser labeling of F-actin without significant steric hindrance compared to larger probes like antibodies.[12][15]
Experimental Protocols
F-Actin Staining in Fixed and Permeabilized Cells
This protocol outlines a general procedure for staining F-actin in cultured cells using TRITC-phalloidin.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
3.7% Methanol-free formaldehyde (B43269) in PBS
-
0.1% Triton X-100 in PBS
-
TRITC-phalloidin stock solution (e.g., in methanol (B129727) or DMSO)
-
1% Bovine Serum Albumin (BSA) in PBS (optional, for reducing non-specific background)
Procedure:
-
Fixation: Wash cells twice with pre-warmed PBS. Fix the cells with 3.7% formaldehyde in PBS for 10-30 minutes at room temperature.[16]
-
Rinsing: Aspirate the fixation solution and wash the cells 2-3 times with PBS.
-
Permeabilization: Add 0.1% Triton X-100 in PBS to the fixed cells and incubate for 3-5 minutes to permeabilize the cell membranes.[16]
-
Rinsing: Wash the cells 2-3 times with PBS.
-
Staining: Dilute the TRITC-phalloidin stock solution to the desired working concentration (typically 1:100 to 1:1000) in PBS, potentially containing 1% BSA. Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.
-
Washing: Rinse the cells 2-3 times with PBS for 5 minutes each to remove unbound conjugate.
-
Mounting and Imaging: Mount the coverslip onto a microscope slide with a suitable mounting medium. Image the stained cells using a fluorescence microscope with appropriate filter sets for TRITC (Excitation max ~540-557 nm, Emission max ~565-580 nm).[17]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Phalloidin - Wikipedia [en.wikipedia.org]
- 2. thermofisher.com [thermofisher.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Phalloidin [bionity.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 8. genecopoeia.com [genecopoeia.com]
- 9. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorophore labeling of a cell-penetrating peptide induces differential effects on its cellular distribution and affects cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. cohesionbio.com [cohesionbio.com]
- 13. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Labeling Actin with Phalloidin vs. Antibodies: Smaller Size for Greater Density - Nordic Biosite [nordicbiosite.com]
- 16. Actin Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. 5-TRITC | Tetramethylrhodamine-5-isothiocyanate | Dye | TargetMol [targetmol.com]
The Stoichiometry of Phalloidin-TRITC Binding to Actin Subunits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stoichiometric relationship between Phalloidin-TRITC and actin subunits. Phalloidin (B8060827), a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, is a cornerstone tool in cell biology for the visualization of filamentous actin (F-actin). When conjugated with a fluorophore such as Tetramethylrhodamine (TRITC), it allows for the precise and high-contrast labeling of the actin cytoskeleton. Understanding the quantitative aspects of this interaction is critical for accurate experimental design and data interpretation in fields ranging from basic cell biology to drug discovery.
Core Principles of Phalloidin-Actin Interaction
Phalloidin exhibits a high binding affinity and specificity for F-actin, the polymeric form of actin.[1] It does not bind to monomeric G-actin.[1][2] This interaction stabilizes the actin filaments by preventing their depolymerization.[2][3] The binding of phalloidin and its fluorescent conjugates occurs in a stoichiometric ratio of approximately one phallotoxin molecule for every actin subunit within the filament.[1][2][4] This 1:1 binding ratio is consistent across actin from various species, including both plant and animal cells.[1][2]
The binding site for phalloidin is located at the interface of three actin subunits within the filament.[3][5] This strategic position allows it to stabilize the interactions between adjacent subunits. While the binding is robust, it is important to note that fluorescent conjugates of phalloidin may exhibit slightly different binding kinetics compared to the unlabeled toxin.[3] For instance, the presence of the rhodamine moiety can decrease the association rate and affinity of phalloidin for actin.[3]
Quantitative Analysis of this compound and Actin Binding
The interaction between phalloidin and actin has been quantitatively characterized through various biophysical techniques. The key parameters include the dissociation constant (Kd), which reflects the binding affinity, and the kinetic rate constants for association (k+) and dissociation (k-).
| Ligand | Actin Source | Binding Stoichiometry (Phalloidin:Actin Subunit) | Dissociation Constant (Kd) | Association Rate Constant (k+) | Dissociation Rate Constant (k-) | Reference |
| This compound | Rabbit Skeletal Muscle F-actin | ~ 1:1 | 1-4 x 10⁻⁷ M | 420 ± 120 M⁻¹s⁻¹ | 8.3 ± 0.9 x 10⁻⁵ s⁻¹ | [4] |
| This compound | Rabbit Polymorphonuclear Leukocyte (PMN) Lysate F-actin | ~ 1:1 | 1-4 x 10⁻⁷ M | - | - | [4] |
| Rhodamine Phalloidin | Rabbit Skeletal Muscle Actin | - | - | 2.6 ± 0.7 x 10⁴ M⁻¹s⁻¹ | - | [3] |
| Unlabeled Phalloidin | Rabbit Muscle Actin | - | 2.1 ± 0.3 nM | 1.7 ± 0.2 x 10⁵ M⁻¹s⁻¹ | 0.00037 ± 0.00003 s⁻¹ | [3] |
| Rhodamine Phalloidin | S. cerevisiae Actin | - | - | 5.1 ± 0.2 x 10⁴ M⁻¹s⁻¹ | 0.0016 ± 0.0002 s⁻¹ | [3] |
| Rhodamine Phalloidin | Acanthamoeba Actin | - | - | - | 0.00017 ± 0.00002 s⁻¹ | [3] |
Experimental Protocols
Accurate and reproducible staining of F-actin with this compound requires careful attention to the experimental protocol. The following sections detail the key methodologies cited in the literature.
General Protocol for Staining F-actin in Cultured Cells
This protocol is a standard procedure for visualizing F-actin in fixed and permeabilized cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)[6]
-
0.1% Triton X-100 in PBS[6]
-
This compound stock solution (e.g., in methanol (B129727) or DMSO)
-
1% Bovine Serum Albumin (BSA) in PBS (optional, for blocking)
-
Mounting medium
Procedure:
-
Fixation: Wash the cells with PBS, then fix with 4% PFA in PBS for 10-15 minutes at room temperature.[6]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes.[6]
-
Blocking (Optional): To reduce non-specific binding, incubate the cells with 1% BSA in PBS for 30 minutes.
-
Staining: Dilute the this compound stock solution to a working concentration (typically 1:100 to 1:1000, or around 100-200 nM) in PBS or a buffer containing 1% BSA.[7] Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with a filter set appropriate for TRITC (Excitation max ~540-555 nm, Emission max ~565-575 nm).[8]
Co-sedimentation Assay to Determine Protein Binding to F-actin
This biochemical assay can be used to quantify the binding of a protein of interest to F-actin, which can be stabilized with phalloidin.
Materials:
-
Purified G-actin
-
10x Polymerization Buffer
-
Phalloidin (optional, for stabilization)[9]
-
Protein of interest
-
Ultracentrifuge
-
SDS-PAGE analysis equipment
Procedure:
-
Actin Polymerization: Polymerize G-actin to F-actin by adding 10x polymerization buffer and incubating for at least one hour at room temperature. For stabilization, phalloidin can be added at a 1:1 molar ratio to actin.[9]
-
Binding Reaction: Incubate the protein of interest with the pre-formed F-actin at various concentrations.
-
Co-sedimentation: Centrifuge the mixture at high speed (e.g., 50,000-100,000 x g) to pellet the F-actin and any bound proteins.[9]
-
Analysis: Carefully separate the supernatant and the pellet. Analyze both fractions by SDS-PAGE to determine the amount of the protein of interest that co-sedimented with the F-actin.
-
Quantification: Densitometry of the protein bands on the gel allows for the calculation of the amount of bound protein, which can then be used to determine binding affinity (Kd).[9]
Visualizations
Molecular Interaction of Phalloidin with F-actin
The following diagram illustrates the binding of a this compound molecule to an actin filament, highlighting the 1:1 stoichiometric relationship with an actin subunit.
Caption: this compound binds to an actin subunit within the F-actin polymer.
Experimental Workflow for F-actin Staining
This diagram outlines the key steps in the experimental protocol for fluorescently labeling F-actin in cultured cells.
Caption: A stepwise workflow for visualizing F-actin using this compound.
References
- 1. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The phalloidin binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. F-Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
Phalloidin-TRITC: A Technical Guide to its Application in Actin Staining
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phalloidin-TRITC, a widely used fluorescent probe for F-actin, and critically evaluates its suitability for in vivo imaging. While an invaluable tool for visualizing the actin cytoskeleton in fixed samples, its application in living cells and organisms is severely limited.
Core Conclusion: Unsuitability for In Vivo Imaging
-
Lack of Cell Permeability: Phalloidin (B8060827) and its conjugates, including this compound, are not cell-permeable.[1][2] They cannot cross the intact plasma membrane of living cells, making them ineffective for staining the cytoskeleton in a live environment.[1][3][4] Staining with phalloidin conjugates requires the cells to be fixed and permeabilized, a process that kills the cells.[3][5]
-
Inherent Toxicity: Phalloidin is a potent toxin isolated from the Amanita phalloides mushroom. It functions by binding with high affinity to filamentous actin (F-actin), stabilizing the filaments and preventing their depolymerization.[2][4][6] This disruption of the natural dynamics of the actin cytoskeleton is highly toxic to cells, leading to cell death.[2][7][8] Therefore, even if introduced into a living cell, it would significantly alter the cellular processes under observation.
While some specialized methods like microinjection or pinocytosis have been used to introduce phalloidin into living cells for experimental purposes, these are not standard or straightforward techniques for routine in vivo imaging.[9][10] Research has also explored the synthesis of phalloidin derivatives with increased cell permeability, but these are not the commercially available this compound.[2][7]
Mechanism of Action
Phalloidin's utility as a stain stems from its highly specific interaction with F-actin. It binds at the interface between actin subunits within a filament, effectively locking them together.[2] This binding action lowers the critical concentration for actin polymerization and stabilizes the filaments by inhibiting depolymerization.[6][10] This stabilization is the basis of its toxicity in living cells, as the constant assembly and disassembly of actin filaments are crucial for processes like cell motility, division, and intracellular transport.[2][4]
Caption: Molecular interaction of this compound with actin filaments.
Quantitative Data
The spectral and physical properties of this compound are summarized below.
| Property | Value |
| Excitation Maximum (λex) | ~540 nm |
| Emission Maximum (λem) | ~565 nm |
| Molecular Weight | ~1231.4 g/mol |
| Fluorophore | Tetramethylrhodamine isothiocyanate (TRITC)[11] |
| Binding Target | Filamentous Actin (F-actin) |
| Binding Stoichiometry | ~1 phalloidin molecule per actin subunit[10][12] |
Experimental Protocol: Staining F-Actin in Fixed Cells
Given that the primary and appropriate use of this compound is for fixed-cell imaging, a detailed, standard protocol is provided below. This method is suitable for immunofluorescence (IF), immunocytochemistry (ICC), and immunohistochemistry (IHC).
Materials:
-
This compound stock solution (e.g., ~7.3 µM in methanol (B129727) or DMSO)[9]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free Formaldehyde (B43269) (3-4% in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)[3]
-
Blocking/Staining Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Mounting Medium
-
Coverslips with adherent cells
Procedure:
-
Cell Fixation:
-
Permeabilization:
-
Staining:
-
Prepare the this compound working solution by diluting the stock solution in Blocking/Staining Buffer. A common dilution is 1:100 to 1:1000, resulting in a final concentration around 150 nM.[3][14] Note: The optimal concentration may vary depending on the cell type and experimental conditions.[3]
-
Add the staining solution to the cells, ensuring they are completely covered.
-
Incubate for 20-90 minutes at room temperature, protected from light.[3]
-
-
Final Washes and Mounting:
-
Wash the cells two to three times with PBS to remove unbound phalloidin.[3]
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained F-actin using a fluorescence microscope with appropriate filters for TRITC (Excitation: ~540 nm, Emission: ~565 nm).
-
Caption: Experimental workflow for staining F-actin with this compound.
Alternatives for Live-Cell Imaging
For researchers requiring visualization of actin dynamics in living cells, several alternatives to phalloidin conjugates exist. These are typically genetically encoded probes that are expressed by the cells themselves:
-
LifeAct: A 17-amino-acid peptide that binds to F-actin without significantly interfering with its dynamics.[4][8] It is often fused to a fluorescent protein (e.g., GFP, RFP).
-
F-tractin: Another peptide-based probe that provides a bright and faithful representation of F-actin structures.[15]
-
Utrophin actin-binding domain: A domain from the protein utrophin that binds F-actin and can be used as a live-cell probe.[15]
-
Fluorescent Protein-Actin Fusions: Direct fusion of a fluorescent protein to actin allows for visualization of its incorporation into filaments. However, this can sometimes interfere with normal actin function.[15]
References
- 1. Is phalloidin cell permeable? | AAT Bioquest [aatbio.com]
- 2. Phalloidin - Wikipedia [en.wikipedia.org]
- 3. Phalloidin staining protocol | Abcam [abcam.com]
- 4. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical modification allows phallotoxins and amatoxins to be used as tools in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.tocris.com [resources.tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell assay, fix and stain (DAPI, Phalloidin) | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phalloidin-TRITC Staining of F-Actin in Cultured Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the fluorescent labeling of filamentous actin (F-actin) in cultured mammalian cells using Phalloidin (B8060827) conjugated to Tetramethylrhodamine (TRITC). Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom that selectively binds to F-actin with high affinity.[1][2] This property, combined with its conjugation to a bright fluorophore like TRITC, makes it an invaluable tool for visualizing the actin cytoskeleton, a critical component involved in cell structure, motility, and signaling.
Principle of Phalloidin Staining
Phalloidin functions by binding at the interface between F-actin subunits, effectively locking them together.[1] This action stabilizes the actin filaments by preventing their depolymerization.[1][3] The tight and specific binding of phalloidin to F-actin, but not to monomeric G-actin, allows for the precise and high-contrast visualization of the actin cytoskeleton using fluorescence microscopy.[1] Due to its size and chemical properties, fluorescently labeled phalloidin cannot cross the membranes of live cells, necessitating cell fixation and permeabilization prior to staining.[2][4]
Quantitative Data Summary
For successful and reproducible staining, the concentrations of reagents and incubation times are critical. The following table summarizes the recommended parameters for the Phalloidin-TRITC staining protocol.
| Parameter | Recommended Concentration/Time | Notes |
| Fixative | 3.7% - 4% Paraformaldehyde (PFA) in PBS | Methanol-free formaldehyde (B43269) is recommended as alcohol-based fixatives can disrupt the native structure of F-actin.[2][5] |
| Fixation Time | 10 - 15 minutes | At room temperature. |
| Permeabilization Agent | 0.1% Triton X-100 in PBS or Acetone | Triton X-100 is a common choice. Acetone at ≤–20°C can also be used.[6] |
| Permeabilization Time | 5 - 15 minutes | At room temperature. |
| Blocking Solution | 1% Bovine Serum Albumin (BSA) in PBS | Helps to reduce non-specific background staining. |
| Blocking Time | 30 - 60 minutes | At room temperature. |
| This compound Stock Solution | ~7.3 µM in Methanol or DMSO | Store at ≤–20°C, protected from light.[6] |
| This compound Working Solution | 1:40 dilution of stock solution in PBS with 1% BSA | Final concentration can be optimized, but a common starting point is around 183 nM.[7] Some protocols suggest a range of 1-10 µM, which should be adjusted based on the specific cell type and experimental conditions.[8][9] |
| Staining Incubation Time | 20 - 60 minutes | At room temperature, protected from light.[8] |
| TRITC Excitation Wavelength | ~532 - 554 nm | Optimal for TRITC fluorophore.[10][11] |
| TRITC Emission Wavelength | ~570 - 613 nm | Optimal for TRITC fluorophore.[10][11] |
Experimental Protocol
This protocol is designed for staining adherent mammalian cells cultured on sterile glass coverslips.
Reagents and Materials
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% (w/v) in PBS (methanol-free recommended)
-
Triton X-100, 0.1% (v/v) in PBS
-
Bovine Serum Albumin (BSA), 1% (w/v) in PBS
-
This compound
-
Methanol or DMSO for stock solution
-
Cultured mammalian cells on glass coverslips
-
Staining dishes or a humidified chamber
-
Fluorescence microscope with appropriate filter sets for TRITC
Staining Procedure
-
Cell Culture: Grow adherent cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove the culture medium.
-
Fixation: Fix the cells by incubating them with a 3.7% - 4% PFA solution in PBS for 10-15 minutes at room temperature.[12]
-
Washing: Wash the cells twice with PBS to remove the fixative.
-
Permeabilization: Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5-15 minutes at room temperature.[12] This step is crucial for allowing the phalloidin conjugate to enter the cell.
-
Washing: Wash the cells twice with PBS.
-
Blocking (Optional but Recommended): To minimize non-specific binding, incubate the cells with 1% BSA in PBS for 30-60 minutes at room temperature.
-
Staining: Prepare the this compound working solution by diluting the stock solution in PBS containing 1% BSA. A 1:40 dilution is a good starting point.[6][7] Remove the blocking solution and incubate the cells with the this compound working solution for 20-60 minutes at room temperature in the dark.[8]
-
Washing: Wash the cells two to three times with PBS to remove unbound this compound.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualization: Image the stained cells using a fluorescence microscope equipped with a suitable filter set for TRITC (Excitation: ~540/25 nm; Emission: ~605/55 nm).[13][14]
Visualizations
This compound Staining Workflow
Caption: Experimental workflow for this compound staining of cultured mammalian cells.
Mechanism of F-Actin Stabilization by Phalloidin
Caption: Phalloidin binds to and stabilizes filamentous F-actin.
Troubleshooting
-
No/Weak Signal: Ensure that a methanol-free fixative was used, as alcohols can denature F-actin and prevent phalloidin binding.[5] Verify that the cells were properly permeabilized. The this compound conjugate may have degraded; ensure it was stored correctly, protected from light.
-
High Background: Inadequate washing between steps can lead to high background fluorescence. The optional blocking step with BSA is recommended to reduce non-specific binding.
-
Paraffin-Embedded Tissues: Staining of paraffin-embedded tissue sections with phalloidin is often unsuccessful.[15] The solvents used in the deparaffinization process can alter the structure of F-actin, preventing phalloidin from binding.[15][16] For such samples, consider using frozen sections or an antibody-based approach for actin visualization.[16]
References
- 1. Phalloidin - Wikipedia [en.wikipedia.org]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Phalloidin enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]
- 5. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Rhodamine this compound | Red-orange cytoskeleton stain| Hello Bio [hellobio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. edmundoptics.com [edmundoptics.com]
- 11. edmundoptics.com [edmundoptics.com]
- 12. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 13. microscopeworld.com [microscopeworld.com]
- 14. motic-microscope.com [motic-microscope.com]
- 15. Cell Imaging Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. Why don't I see fluorescence signal of phalloidin conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Phalloidin-TRITC Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction: Phalloidin (B8060827) is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap.[1] It exhibits a high affinity and specificity for filamentous actin (F-actin), the polymerized form of actin that constitutes a major component of the eukaryotic cytoskeleton.[2] When conjugated to a fluorophore such as Tetramethylrhodamine isothiocyanate (TRITC), Phalloidin-TRITC becomes a powerful tool for visualizing the intricate network of F-actin in fixed and permeabilized cells and tissues. This application note provides a detailed, step-by-step guide for utilizing this compound in immunofluorescence staining, complete with quantitative data, experimental protocols, and diagrams to facilitate reproducible and high-quality results.
The principle of this compound staining lies in its ability to bind to F-actin at the interface between subunits, thereby stabilizing the filament and preventing its depolymerization.[1][3] This specific interaction allows for the precise labeling and subsequent visualization of actin cytoskeletal structures, which are crucial for various cellular processes including cell motility, shape, and division. The TRITC fluorophore, with excitation and emission maxima around 540 nm and 565 nm respectively, provides a bright red-orange fluorescence.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the this compound immunofluorescence protocol. Optimization may be required depending on the cell type and experimental conditions.
Table 1: Reagent Preparation
| Reagent | Stock Concentration | Solvent | Storage Conditions |
| This compound | ~7.3 µM to 10 mM | Methanol (B129727) or DMSO | ≤–20°C, desiccated, and protected from light for up to one year.[4][5] |
| Paraformaldehyde (PFA) | 3.7% - 4% in PBS | PBS | 4°C for up to one month or -20°C for up to one year.[4][6][7] |
| Triton X-100 | 0.1% - 0.5% in PBS | PBS | Room Temperature |
| Bovine Serum Albumin (BSA) | 1% - 3% in PBS | PBS | 4°C |
Table 2: Experimental Protocol Parameters
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Fixation | Paraformaldehyde (PFA) | 3.7% - 4% | 10 - 30 minutes | Room Temperature[4] |
| Permeabilization | Triton X-100 | 0.1% - 0.5% | 3 - 15 minutes | Room Temperature[4][6] |
| Blocking (Optional) | 1% - 3% BSA in PBS | 1% - 3% | 20 - 60 minutes | Room Temperature or 4°C[4][6] |
| This compound Staining | This compound working solution | 80 - 200 nM (typical) | 20 - 90 minutes | Room Temperature (in the dark)[2][4] |
| Washing | PBS | N/A | 3 x 5 minutes | Room Temperature |
Experimental Protocols
This section provides a detailed methodology for staining cultured adherent cells with this compound.
Materials and Reagents:
-
This compound
-
Methanol or DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free Formaldehyde (B43269)
-
Triton X-100
-
Bovine Serum Albumin (BSA) (optional, for blocking)
-
Mounting Medium (e.g., with antifade agent)
-
Glass coverslips and microscope slides
-
Cultured adherent cells on sterile coverslips
Step-by-Step Protocol:
-
Preparation of Solutions:
-
This compound Stock Solution: Dissolve the lyophilized this compound in methanol or DMSO to create a stock solution (e.g., ~7.3 µM).[4] Store at -20°C, protected from light.
-
This compound Working Solution: On the day of the experiment, dilute the stock solution in PBS (with 1% BSA to reduce non-specific binding) to the desired working concentration (typically 1:100 to 1:1000 from stock).[4]
-
Fixation Solution (4% PFA): Prepare a 4% solution of methanol-free formaldehyde in PBS.
-
Permeabilization Solution (0.1% Triton X-100): Prepare a 0.1% solution of Triton X-100 in PBS.
-
Blocking Solution (1% BSA): Prepare a 1% solution of BSA in PBS.
-
-
Cell Fixation:
-
Aspirate the cell culture medium from the coverslips.
-
Gently wash the cells twice with pre-warmed PBS.[4]
-
Add the 4% PFA fixation solution to cover the cells and incubate for 10-20 minutes at room temperature.[7] It is recommended to use methanol-free formaldehyde as methanol can disrupt actin filaments.[6]
-
-
Washing:
-
Aspirate the fixation solution.
-
Wash the cells three times with PBS for 5 minutes each.[7]
-
-
Permeabilization:
-
Washing:
-
Aspirate the permeabilization solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking (Optional but Recommended):
-
This compound Staining:
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with PBS for 5 minutes each, protected from light.[4]
-
-
Mounting:
-
Carefully remove the coverslip from the washing buffer and remove any excess buffer from the edge.
-
Place a small drop of mounting medium onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if using a non-hardening mounting medium.[8]
-
-
Imaging:
-
Visualize the stained F-actin using a fluorescence microscope with appropriate filters for TRITC (Excitation: ~540 nm, Emission: ~565 nm).
-
For long-term storage, keep the slides at 4°C in the dark.[6] It is recommended to image within 24 hours for optimal signal as phalloidin staining can be less stable than antibody staining.[8]
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound immunofluorescence staining of adherent cells.
Caption: Mechanism of this compound binding to and stabilizing F-actin filaments.
References
- 1. Phalloidin - Wikipedia [en.wikipedia.org]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Phalloidin [maciverlab.bms.ed.ac.uk]
- 4. Protocol for this compound | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. arigobio.com [arigobio.com]
- 8. biotium.com [biotium.com]
Phalloidin-TRITC Staining of Tissue Sections for Immunohistochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phalloidin (B8060827) is a bicyclic peptide belonging to a family of toxins isolated from the deadly Amanita phalloides "death cap" mushroom. It exhibits a high affinity for filamentous actin (F-actin), the polymerized form of actin, while not binding to monomeric G-actin. This remarkable specificity makes phalloidin an indispensable tool in cell biology for visualizing the actin cytoskeleton. When conjugated to a fluorescent dye such as Tetramethylrhodamine isothiocyanate (TRITC), Phalloidin-TRITC becomes a powerful probe for fluorescently labeling F-actin in fixed and permeabilized cells and tissue sections.[1][2]
The staining technique is applicable across various species, including both plant and animal tissues, due to the highly conserved nature of the actin molecule.[2] this compound provides high-contrast discrimination of F-actin structures, making it suitable for a wide range of applications in immunofluorescence (IF) and immunohistochemistry (IHC).[1] This document provides detailed application notes and protocols for the successful staining of F-actin in tissue sections using this compound.
Applications
This compound staining of tissue sections is a valuable technique for a multitude of research and drug development applications, including:
-
Visualization of Cytoskeletal Architecture: Detailed imaging of the actin cytoskeleton in the context of tissue morphology.[3]
-
Cell Morphology and Adhesion Studies: Assessing changes in cell shape, cell-cell junctions, and cell-matrix adhesion.
-
Analysis of Cellular Motility and Invasion: Investigating the role of actin dynamics in processes like cancer cell metastasis.
-
Developmental Biology: Studying the role of the actin cytoskeleton in tissue morphogenesis and organ development.
-
Toxicology and Drug Discovery: Evaluating the effects of compounds on the cytoskeleton of cells within a tissue.
Principle of Staining
The staining process relies on the specific and high-affinity binding of the phalloidin moiety to the grooves between actin subunits in F-actin filaments. The TRITC fluorophore, covalently linked to phalloidin, allows for the direct visualization of these filaments using fluorescence microscopy. The excitation and emission maxima for TRITC are approximately 540 nm and 565 nm, respectively.[1] For successful staining of intracellular F-actin, the cell membranes of the tissue must be fixed and permeabilized to allow the this compound conjugate to enter the cells and bind to its target.
Experimental Workflow for FFPE Tissue Sections
References
Visualizing the Actin Cytoskeleton: A Detailed Protocol for Phalloidin-TRITC Staining in Plant Cells
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic network of filamentous actin (F-actin) crucial for a multitude of cellular processes in plants, including cell division, cytoplasmic streaming, cell morphogenesis, and responses to environmental stimuli. Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, exhibits a high affinity and specificity for F-actin, making its fluorescent conjugates invaluable tools for visualizing the actin cytoskeleton.[1] This document provides a comprehensive protocol for staining F-actin in plant cells using Phalloidin conjugated to Tetramethylrhodamine isothiocyanate (TRITC), a red-orange fluorescent dye. This method is applicable to various plant samples, including cell cultures, tissues, and protoplasts, with appropriate modifications.[2][3]
Principle of the Method
The protocol is based on the specific binding of Phalloidin-TRITC to F-actin in fixed and permeabilized plant cells. Fixation with a crosslinking agent like formaldehyde (B43269) preserves the cellular architecture and immobilizes the actin filaments.[4] Subsequent permeabilization of the cell membrane (and partial digestion of the cell wall for tissues) with a detergent like Triton X-100 allows the this compound conjugate to access the intracellular actin network. The stained F-actin can then be visualized using fluorescence microscopy.
Experimental Considerations
Successful staining of the actin cytoskeleton in plant cells requires careful optimization of several parameters. Due to the presence of a cell wall, permeabilization is a critical step that may require enzymatic digestion for intact tissues.[5] The choice of fixative is also important; methanol-free formaldehyde is recommended as methanol (B129727) can disrupt actin filaments.[3][6] For plant tissues containing chlorophyll, using a red-shifted fluorophore like TRITC is advantageous to minimize autofluorescence interference.[5]
Quantitative Data Summary
The following table provides a summary of the recommended concentrations and incubation times for the key steps in the this compound staining protocol for plant cells. Optimization may be required depending on the specific plant species and cell type.
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Fixation | Methanol-Free Formaldehyde | 3.7-4% in PBS or Actin Stabilizing Buffer (ASB) | 10-60 minutes | Room Temperature |
| Permeabilization (Protoplasts) | Triton X-100 | 0.1-0.5% in PBS | 5-15 minutes | Room Temperature |
| Cell Wall Digestion (Tissues) | Macerozyme | 1-2% in appropriate buffer | Varies (monitor digestion) | Room Temperature |
| Blocking (Optional) | Bovine Serum Albumin (BSA) | 1-3% in PBS | 20-60 minutes | Room Temperature |
| Staining | This compound | 80-200 nM (approx. 1:100-1:1000 dilution of stock) | 20-90 minutes (or overnight at 4°C) | Room Temperature |
| Nuclear Counterstain (Optional) | DAPI or Hoechst 33342 | Varies by manufacturer | Co-incubate with Phalloidin or separate step | Room Temperature |
Experimental Protocol
This protocol is a general guideline and may need to be optimized for specific applications.
Materials
-
This compound (lyophilized powder or stock solution)
-
Methanol or DMSO (for stock solution preparation)[7]
-
Methanol-free Formaldehyde
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
(For tissues) Macerozyme or other cell wall digesting enzymes[5]
-
(Optional) DAPI or Hoechst 33342 for nuclear counterstaining[8]
-
Antifade mounting medium
-
Microscope slides and coverslips
Stock Solution Preparation
-
To prepare a stock solution, dissolve the lyophilized this compound in 1.5 mL of methanol or DMSO to a final concentration of approximately 6.6-7.3 µM.[6][7]
-
Store the stock solution at -20°C, protected from light.[7] For convenience, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[2]
Staining Procedure for Plant Protoplasts
-
Fixation:
-
Permeabilization:
-
Blocking (Optional but Recommended):
-
To reduce non-specific background staining, incubate the protoplasts with 1-3% BSA in PBS for 20-60 minutes at room temperature.[6]
-
-
Staining:
-
Prepare the staining solution by diluting the this compound stock solution (typically 1:100 to 1:1000) in PBS, with 1% BSA often included to minimize non-specific binding.[6] The optimal concentration should be determined empirically but is often in the range of 80-200 nM.[4]
-
Incubate the protoplasts in the this compound staining solution for 20-90 minutes at room temperature in the dark. For samples with a weak signal, incubation can be extended to overnight at 4°C.[4]
-
-
Washing:
-
Wash the stained protoplasts two to three times with PBS to remove unbound this compound.
-
-
Mounting and Visualization:
-
Resuspend the protoplasts in a small volume of PBS.
-
Mount the protoplasts on a microscope slide with a drop of antifade mounting medium and cover with a coverslip.
-
Visualize the stained F-actin using a fluorescence microscope with appropriate filters for TRITC (Excitation max ~540 nm, Emission max ~565 nm).
-
Modifications for Plant Tissues (e.g., Leaf Epidermis, Root Tips)
For intact plant tissues, the cell wall presents a significant barrier to the penetration of the staining reagents.
-
Fixation: The fixation time may need to be extended up to 60 minutes to ensure proper preservation of the tissue.
-
Permeabilization and Cell Wall Digestion:
-
After fixation, a mild enzymatic digestion step is often necessary.[5] Incubate the tissue in a solution containing 1-2% Macerozyme. The duration of this step is critical and should be monitored carefully to achieve sufficient cell wall degradation for probe entry without causing excessive tissue damage.
-
Following enzymatic digestion, proceed with permeabilization using Triton X-100 as described for protoplasts.
-
-
Staining: Longer incubation times with the this compound solution may be required for optimal staining of tissues.
Experimental Workflow Diagram
Figure 1. Experimental workflow for this compound staining of F-actin in plant cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 3. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. researchgate.net [researchgate.net]
- 6. genecopoeia.com [genecopoeia.com]
- 7. resources.tocris.com [resources.tocris.com]
- 8. Simple Whole-Mount Staining Protocol of F-Actin for Studies of the Female Gametophyte in Agavoideae and Other Crassinucellate Ovules - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing the Unseen: A Guide to F-Actin Staining in Yeast with Phalloidin-TRITC
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The actin cytoskeleton is a dynamic network of filaments crucial for a multitude of cellular processes in yeast, including cell polarity, morphogenesis, endocytosis, and cytokinesis.[1][2][3] Visualizing the filamentous form of actin (F-actin) is paramount to understanding these fundamental biological functions. Phalloidin (B8060827), a bicyclic peptide isolated from the Amanita phalloides mushroom, exhibits a high affinity and specificity for F-actin, making its fluorescent conjugates invaluable tools for cytoskeletal research.[4] This document provides a detailed protocol for the use of Phalloidin-TRITC (Tetramethylrhodamine isothiocyanate) to stain and visualize F-actin in yeast cells, enabling researchers to investigate the intricate architecture of the actin cytoskeleton. The methods outlined here are applicable to various yeast species, including Saccharomyces cerevisiae and Schizosaccharomyces pombe.[1][3]
Principle of the Method
Phalloidin binds to the interface between F-actin subunits, stabilizing the filament and preventing its depolymerization. When conjugated to a fluorophore such as TRITC, it allows for the direct visualization of F-actin structures within fixed and permeabilized cells using fluorescence microscopy. The protocol involves three key steps: cell fixation to preserve the cellular structure, permeabilization of the cell wall and membrane to allow entry of the phalloidin conjugate, and staining with this compound.
Reagents and Buffers
| Reagent/Buffer | Component | Concentration | Notes |
| Fixation Solution | Formaldehyde (B43269) | 3.7% - 4% (v/v) in PBS | Prepare fresh. Methanol-free formaldehyde is recommended to better preserve actin filament structure.[4][5] |
| Phosphate-Buffered Saline (PBS) | - | 1X, pH 7.4 | Standard laboratory preparation. |
| Permeabilization Solution | Triton X-100 | 0.1% - 0.5% (v/v) in PBS | The concentration may need optimization depending on the yeast strain and cell wall thickness.[5] |
| This compound Stock Solution | This compound | 7.3 µM (approx.) | Dissolve the vial contents in 1.5 mL of methanol (B129727) or DMSO. Store at -20°C, protected from light. |
| Staining Solution | This compound Stock Solution | 0.18 µM - 0.37 µM | Dilute the stock solution (e.g., 5 µL of stock in 200 µL of PBS with 1% BSA).[5] The optimal concentration may require titration. |
| Blocking Solution (Optional) | Bovine Serum Albumin (BSA) or Non-fat dry milk | 1% (w/v) BSA or 3% (w/v) milk in PBS | Can be used to reduce non-specific background staining.[5] |
| Antifade Mounting Medium | - | - | Commercially available or prepared in-house (e.g., 90% glycerol, 0.1x PBS, with an antifade reagent).[6] |
Experimental Protocols
This section details two common protocols for F-actin staining in yeast: a standard two-step fixation and permeabilization protocol and a simultaneous one-step method.
Standard Protocol: Two-Step Fixation and Permeabilization
This is the most widely used method and generally provides robust and reliable staining.
4.1.1. Cell Culture and Fixation
-
Grow yeast cells in an appropriate liquid medium to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Add formaldehyde directly to the culture medium to a final concentration of 3.7-4%.[7]
-
Incubate for 10-60 minutes at room temperature with gentle agitation.[6][7]
-
Pellet the cells by centrifugation (e.g., 3,000 x g for 5 minutes).
4.1.2. Permeabilization
-
Resuspend the fixed cell pellet in PBS containing 0.1% - 0.5% Triton X-100.[5]
-
Incubate for 5-10 minutes at room temperature.[5]
-
Pellet the cells and wash three times with PBS to remove the detergent.[5]
4.1.3. Staining
-
(Optional) Resuspend the permeabilized cells in blocking solution and incubate for 30-60 minutes at 4°C to reduce non-specific binding.[5]
-
Pellet the cells and resuspend in the this compound staining solution.
-
Incubate for 20-90 minutes at room temperature in the dark.[5][7]
-
Pellet the cells and wash two to three times with PBS to remove unbound phalloidin.[5][7]
4.1.4. Mounting and Visualization
-
Resuspend the final cell pellet in a small volume of antifade mounting medium.
-
Mount the cells on a microscope slide with a coverslip.
-
Visualize the stained F-actin using a fluorescence microscope with appropriate filters for TRITC (Excitation max: ~540-550 nm; Emission max: ~570-580 nm).
References
- 1. Staining Fission Yeast Filamentous Actin with Fluorescent Phalloidin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [christie.openrepository.com]
- 3. Imaging the actin cytoskeleton in fixed budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Three-dimensional Imaging of the Yeast Actin Cytoskeleton through the Budding Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols for Optimal Actin Filament Staining with Phalloidin-TRITC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Phalloidin-Tetramethylrhodamine (TRITC) for the fluorescent labeling of filamentous actin (F-actin) in fixed cells. This document includes recommended staining concentrations, detailed experimental protocols, a troubleshooting guide, and an overview of a key signaling pathway involved in actin dynamics.
Introduction
Phalloidin (B8060827) is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom that binds with high affinity and specificity to F-actin. When conjugated to a fluorescent dye such as TRITC, it becomes a powerful tool for visualizing the actin cytoskeleton in a wide variety of cell and tissue types. The actin cytoskeleton is a dynamic network of filaments that plays a crucial role in numerous cellular processes, including cell motility, division, and intracellular transport. Visualizing changes in the actin cytoskeleton is therefore fundamental to research in cell biology, oncology, and neurobiology, as well as in the development of drugs that target these processes.
Optimal Phalloidin-TRITC Concentration
The optimal concentration of this compound for staining F-actin can vary depending on the cell type, fixation method, and the specific application. It is always recommended to perform a titration to determine the optimal concentration for your experimental system. The following table summarizes generally recommended concentration ranges.
| Cell Type/Application | Recommended Concentration Range | Notes |
| Cultured Mammalian Cells (e.g., HeLa, fibroblasts) | 80 nM - 200 nM | A concentration of 100 nM is a common starting point. |
| Platelets, Dental Pulp Stem Cells, Osteoclasts | 5 µM - 10 µM | These cell types may require higher concentrations for optimal signal.[1] |
| Neuronal Cells | 183 nM | As demonstrated in primary cultured neurons.[2] |
| General Immunohistochemistry (IHC) / Immunocytochemistry (ICC) | 1:1000 dilution of a stock solution | The final molar concentration will depend on the stock concentration provided by the manufacturer. |
Experimental Protocols
This section provides a detailed protocol for staining F-actin in cultured mammalian cells using this compound.
Materials
-
This compound
-
Methanol-free formaldehyde (B43269) (e.g., 4% in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Cultured cells on coverslips
Staining Protocol for Adherent Cells
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation:
-
Carefully remove the culture medium.
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells by adding 4% methanol-free formaldehyde in PBS and incubating for 10-20 minutes at room temperature.[3]
-
Note: Avoid using methanol-containing fixatives as they can disrupt the actin cytoskeleton.
-
-
Washing:
-
Aspirate the fixation solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.1% Triton X-100 in PBS) to the cells.
-
Incubate for 5-10 minutes at room temperature.[1] This step is crucial for allowing the phalloidin conjugate to access the intracellular actin filaments.[1]
-
Note: The duration of permeabilization may need to be optimized for different cell types.
-
-
Washing:
-
Aspirate the permeabilization buffer.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking (Optional but Recommended):
-
To reduce non-specific background staining, add Blocking Buffer (1% BSA in PBS) and incubate for 20-30 minutes at room temperature.[4]
-
-
This compound Staining:
-
Prepare the this compound working solution by diluting the stock solution in Blocking Buffer or PBS to the desired final concentration (refer to the concentration table above).
-
Aspirate the blocking buffer from the cells.
-
Add the this compound working solution to the coverslips, ensuring the cells are completely covered.
-
Incubate for 20-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Carefully invert the coverslip onto a drop of antifade mounting medium on a microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained actin filaments using a fluorescence microscope with appropriate filters for TRITC (Excitation max: ~540-550 nm; Emission max: ~570-580 nm).
-
Experimental Workflow Diagram
Caption: A streamlined workflow for this compound staining of actin filaments.
Troubleshooting
The following table outlines common problems encountered during this compound staining and provides potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Insufficient this compound concentration: The concentration of the staining solution is too low. | Increase the concentration of this compound. Perform a titration to find the optimal concentration. |
| Inadequate permeabilization: The cell membrane was not sufficiently permeabilized, preventing the probe from reaching the actin filaments. | Increase the incubation time with the permeabilization buffer (e.g., Triton X-100) or try a different permeabilizing agent. | |
| Incorrect filter set: The microscope filters do not match the excitation and emission spectra of TRITC. | Ensure the use of a filter set appropriate for TRITC (Ex: ~540-550 nm, Em: ~570-580 nm). | |
| Photobleaching: The fluorescent signal has been quenched due to excessive exposure to light. | Minimize the exposure of the sample to light during and after staining. Use an antifade mounting medium. | |
| High Background | Incomplete washing: Residual unbound this compound remains on the coverslip. | Increase the number and duration of the washing steps after staining. |
| Excessive this compound concentration: The concentration of the staining solution is too high, leading to non-specific binding. | Decrease the concentration of this compound. | |
| Inadequate blocking: Non-specific binding sites on the cells and coverslip were not sufficiently blocked. | Include a blocking step with 1% BSA for 20-30 minutes before staining.[4] | |
| Non-specific Staining / Artifacts | Cell death or stress: Dying or stressed cells can exhibit abnormal actin aggregation. | Ensure optimal cell culture conditions and handle cells gently during the staining procedure. |
| Methanol in fixative: Methanol can disrupt the structure of actin filaments, leading to artifacts. | Use high-quality, methanol-free formaldehyde for fixation. | |
| Precipitation of the probe: The this compound solution may have precipitated. | Centrifuge the this compound stock solution before dilution and use the supernatant. Prepare fresh working solutions. |
Signaling Pathway: Rho GTPase Regulation of the Actin Cytoskeleton
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[5] They act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. In their active form, they interact with a variety of downstream effector proteins to control the organization of actin filaments, leading to the formation of distinct structures such as stress fibers, lamellipodia, and filopodia. Visualizing the actin cytoskeleton with this compound is a common method to study the effects of modulating Rho GTPase activity.
Caption: The Rho GTPase signaling pathway regulates actin cytoskeleton dynamics.
References
Combining Phalloidin-TRITC with DAPI for Nuclear Counterstaining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing the intricate network of the actin cytoskeleton and the precise location of the nucleus is fundamental in many areas of cell biology, developmental biology, and drug discovery. This dual-staining technique allows for the simultaneous assessment of cell morphology, cytoskeletal organization, and nuclear status. Phalloidin (B8060827) conjugated to Tetramethylrhodamine isothiocyanate (TRITC) provides a highly specific and stable label for filamentous actin (F-actin), while 4′,6-diamidino-2-phenylindole (DAPI) serves as a robust counterstain for DNA within the nucleus. This combination is invaluable for studying cellular processes such as apoptosis, cell division, motility, and the effects of cytotoxic compounds.[1]
Phalloidin-TRITC: Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom that binds with high affinity and specificity to F-actin.[2] This binding stabilizes the actin filaments, preventing their depolymerization. When conjugated to a fluorophore like TRITC, it emits a red-orange fluorescence, enabling the visualization of the actin cytoskeleton.[3][4][5]
DAPI: DAPI is a fluorescent stain that strongly binds to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA.[6][7] Upon binding, its fluorescence is significantly enhanced, emitting a bright blue light under UV excitation.[8] This specificity makes it an excellent tool for staining the nucleus in fixed cells.[6][9]
Data Presentation
The spectral characteristics of this compound and DAPI are crucial for designing imaging experiments and selecting appropriate filter sets for fluorescence microscopy. The following table summarizes their key quantitative properties.
| Fluorophore | Target | Excitation Max (nm) | Emission Max (nm) | Color |
| This compound | F-actin | ~540 - 550[4][8][10] | ~565 - 573[4][8][10] | Red-Orange |
| DAPI | dsDNA (A-T rich regions) | ~358 - 360[8] | ~461[8] | Blue |
Experimental Protocols
This section provides a detailed methodology for the simultaneous staining of F-actin and nuclei in cultured mammalian cells using this compound and DAPI.
Materials and Reagents:
-
Adherent cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 3-4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)[2]
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Solution (optional): 1% Bovine Serum Albumin (BSA) in PBS
-
This compound stock solution (e.g., in methanol (B129727) or DMSO)
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
Antifade mounting medium
-
Glass microscope slides
-
Fluorescence microscope with appropriate filter sets for TRITC and DAPI
Staining Protocol for Adherent Cells:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS at room temperature.
-
Fixation: Add the 3-4% PFA fixation solution to the cells and incubate for 10-20 minutes at room temperature.[2]
-
Note: Methanol fixation is not recommended as it can disrupt the actin cytoskeleton.[2]
-
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the 0.1% Triton X-100 permeabilization solution and incubate for 5-10 minutes at room temperature.[11] This step is crucial as phalloidin cannot cross the cell membrane of fixed cells.[2]
-
Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional): To reduce non-specific background staining, you can incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.[5]
-
This compound Staining:
-
Prepare the this compound working solution by diluting the stock solution in PBS (or 1% BSA in PBS for reduced background). A typical final concentration is in the range of 80-200 nM, but this may need optimization.[2]
-
Aspirate the wash buffer (or blocking solution) and add the this compound working solution to the coverslips.
-
Incubate for 30-60 minutes at room temperature, protected from light.[3]
-
-
Washing: Aspirate the this compound solution and wash the cells twice with PBS for 5 minutes each, protected from light.
-
DAPI Staining:
-
Prepare the DAPI working solution by diluting the stock solution in PBS to a final concentration of approximately 1 µg/mL.[12]
-
Add the DAPI working solution to the coverslips.
-
Incubate for 5-10 minutes at room temperature, protected from light.[9]
-
Alternative: DAPI and this compound can often be co-incubated without interference.[2] In this case, add both diluted stains to the cells simultaneously after the permeabilization/blocking step and incubate for the time recommended for phalloidin staining.
-
-
Final Washes: Aspirate the DAPI solution and wash the cells twice with PBS for 5 minutes each, protected from light.
-
Mounting: Invert the coverslip onto a drop of antifade mounting medium on a glass microscope slide.
-
Sealing and Storage: Seal the edges of the coverslip with nail polish to prevent drying. Store the slides at 4°C in the dark.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (UV excitation, blue emission) and TRITC (green excitation, red emission).[13][14]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for combining this compound and DAPI staining.
Caption: Co-staining workflow for this compound and DAPI.
Caption: Binding principles of this compound and DAPI.
References
- 1. astorscientific.us [astorscientific.us]
- 2. yeasenbio.com [yeasenbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. genecopoeia.com [genecopoeia.com]
- 6. betalifesci.com [betalifesci.com]
- 7. DAPI: a DNA-specific fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. bosterbio.com [bosterbio.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. researchgate.net [researchgate.net]
- 12. content.protocols.io [content.protocols.io]
- 13. Triple Band Excitation: DAPI-FITC-TRITC | Nikon’s MicroscopyU [microscopyu.com]
- 14. Triple Band Excitation | Nikon’s MicroscopyU [microscopyu.com]
Application Notes and Protocols: Phalloidin-TRITC in Super-Resolution Microscopy (STORM/SIM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Phalloidin-TRITC in super-resolution microscopy, specifically focusing on Stochastic Optical Reconstruction Microscopy (STORM) and Structured Illumination Microscopy (SIM). This document outlines the principles, provides detailed experimental protocols, and presents quantitative data to aid in the experimental design and execution for imaging the F-actin cytoskeleton with nanoscale resolution.
Introduction
Phalloidin (B8060827) is a bicyclic peptide isolated from the Amanita phalloides mushroom, which exhibits a high affinity and specificity for filamentous actin (F-actin).[1][2] When conjugated to a fluorophore such as Tetramethylrhodamine isothiocyanate (TRITC), it becomes a powerful tool for visualizing the intricate network of actin filaments within cells. Super-resolution microscopy techniques, such as STORM and SIM, overcome the diffraction limit of conventional light microscopy, enabling the visualization of subcellular structures with unprecedented detail.
Structured Illumination Microscopy (SIM) is a super-resolution technique that can double the spatial resolution of wide-field fluorescence microscopy.[3][4] It achieves this by illuminating the sample with a series of patterned light, and the resulting moiré fringes are computationally reconstructed to generate a higher-resolution image. SIM is well-suited for imaging with conventional fluorophores like TRITC.
Stochastic Optical Reconstruction Microscopy (STORM) is a single-molecule localization microscopy (SMLM) technique that can achieve even higher spatial resolution, often in the tens of nanometers.[5][6][7] STORM relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state.[5][8] While TRITC, as a rhodamine-based dye, can exhibit photoswitching behavior under specific conditions, it is generally not considered an optimal fluorophore for STORM compared to cyanine (B1664457) dyes like Alexa Fluor 647.[8][9] However, for exploratory purposes, a protocol is provided.
Quantitative Data
The choice of fluorophore is critical for the quality of super-resolution imaging. The following tables summarize key photophysical properties of TRITC and compare the performance of different phalloidin conjugates in super-resolution microscopy.
Table 1: Photophysical Properties of TRITC
| Property | Value | Reference |
| Excitation Maximum (nm) | 540-550 | [10] |
| Emission Maximum (nm) | 565-570 | [10] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~95,000 | Generic data |
| Quantum Yield | ~0.9 | Generic data |
Table 2: Comparison of Phalloidin Conjugates for Super-Resolution Microscopy
| Fluorophore Conjugate | Microscopy Technique | Achieved Resolution (nm) | Key Considerations | Reference |
| Phalloidin-Alexa Fluor 647 | dSTORM | 36.3 - 58.7 | Excellent photoswitching properties, high photon output, ideal for STORM. | [11] |
| Phalloidin-CF®647 / CF®680 | STORM | Not specified | Marketed as ideal for STORM imaging. | |
| Phalloidin-Atto 655 | Reversible Binding SMLM | 49.5 - 59.2 | Bright and photostable, suitable for PAINT-like techniques. | |
| This compound | SIM | ~100-150 (expected) | Conventional fluorophore, suitable for SIM, sub-optimal for STORM. | [12] |
| Phalloidin-Alexa Fluor 488 | SIM | Not specified | Bright and photostable, commonly used for SIM. | [11] |
Experimental Protocols
General Cell Culture, Fixation, and Permeabilization
This initial protocol is applicable for both SIM and STORM preparation.
-
Cell Culture: Seed cells on high-precision glass coverslips (No. 1.5, 170 µm thickness) suitable for high-resolution microscopy. Culture cells to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.[1][2]
-
Fixation: Fix the cells with 3.7% methanol-free formaldehyde (B43269) in PBS for 10-15 minutes at room temperature.[1][2] Critical Step: The use of methanol-free formaldehyde is recommended as methanol (B129727) can disrupt the actin cytoskeleton.
-
Quenching: Aspirate the fixation solution and wash the cells twice with PBS. To quench excess formaldehyde, incubate with 0.1 M glycine (B1666218) or 10 mM ethanolamine (B43304) in PBS for 5 minutes.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.[1][2] This step allows the phalloidin conjugate to access the intracellular actin filaments.
-
Washing: Wash the cells three times with PBS.
-
Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at room temperature.[1][2]
Staining with this compound
-
Prepare Staining Solution: Dilute the this compound stock solution in PBS containing 1% BSA to a final concentration of 50-200 nM. The optimal concentration may vary depending on the cell type and requires optimization.
-
Staining: Aspirate the blocking solution and add the this compound staining solution to the cells. Incubate for 20-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three to five times with PBS to remove unbound this compound.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium. For SIM, a standard mounting medium can be used. For STORM, a specific imaging buffer is required (see section 3.3.2).
Super-Resolution Imaging
-
Microscope Setup: Use a commercial or custom-built SIM microscope. Ensure the system is properly aligned and calibrated.
-
Image Acquisition:
-
Select the appropriate laser line for exciting TRITC (typically around 561 nm).
-
Use a suitable emission filter to collect the fluorescence signal from TRITC (e.g., 570-620 nm).
-
Acquire a series of raw images with different orientations and phases of the illumination pattern. Typically, 9 to 15 raw images are required per final SIM image.
-
Adjust the laser power and camera exposure time to obtain a good signal-to-noise ratio without excessive photobleaching.
-
-
Image Reconstruction: Process the raw images using the appropriate SIM reconstruction software (e.g., provided by the microscope manufacturer or open-source software like fairSIM). The reconstruction algorithm will generate a super-resolved image.
Note: TRITC is not an ideal fluorophore for STORM. The following protocol is a starting point for experienced users wishing to investigate its potential for photoswitching. Superior results will be obtained with Phalloidin conjugated to dyes like Alexa Fluor 647.[11]
-
STORM Imaging Buffer: Prepare a fresh imaging buffer immediately before use. A common recipe is a glucose oxidase-based oxygen scavenging system with a thiol.
-
Buffer A: 10 mM Tris (pH 8.0), 50 mM NaCl.
-
Buffer B: Buffer A + 10% (w/v) glucose.
-
GLOX Solution: 14 mg glucose oxidase + 50 µL catalase (17 mg/mL) in 200 µL of Buffer A.
-
Final STORM Buffer: 7 µL GLOX solution + 7 µL 2-mercaptoethanol (B42355) (a thiol) in 690 µL of Buffer B.[10]
-
Safety Note: 2-mercaptoethanol is toxic and has a strong odor. Handle in a fume hood.
-
-
Mounting for STORM: After the final washes of the staining protocol, replace the PBS with the freshly prepared STORM imaging buffer. Seal the coverslip on the slide to prevent buffer evaporation and oxygen re-entry.
-
Microscope Setup: Use a STORM-capable microscope, typically equipped with high-power lasers and a sensitive EMCCD or sCMOS camera.
-
Image Acquisition:
-
Use a high-power laser (e.g., 561 nm) to excite the TRITC molecules and drive them into a dark state.
-
Use a lower-power activation laser (e.g., 405 nm) to sparsely reactivate individual TRITC molecules back to the fluorescent state. The power of this laser will control the density of single-molecule events per frame.
-
Acquire a long sequence of images (typically 10,000 to 100,000 frames) at a high frame rate (e.g., 50-100 Hz).
-
-
Image Reconstruction:
-
Process the raw image sequence with a single-molecule localization software (e.g., Nikon N-STORM analysis software, ThunderSTORM, or rapidSTORM).
-
The software will identify and fit the point spread function (PSF) of each single-molecule event to determine its precise coordinates.
-
The final super-resolved STORM image is constructed by plotting the coordinates of all localized molecules.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound in SIM and STORM.
Signaling Pathway: Rho GTPase Regulation of the Actin Cytoskeleton
The organization of the actin cytoskeleton is dynamically regulated by various signaling pathways, making it a key area of investigation in cell biology and drug development. The Rho family of small GTPases (Rho, Rac, and Cdc42) are master regulators of actin dynamics.[13] Visualizing the downstream effects of these pathways on the actin network using super-resolution microscopy can provide significant insights.
Caption: Rho GTPase signaling regulates F-actin structures.
Conclusion
This compound is a reliable and effective probe for visualizing F-actin structures using Structured Illumination Microscopy, providing a significant improvement in resolution over conventional fluorescence microscopy. While its use in STORM is possible in principle due to the photoswitching nature of rhodamine dyes, it is not the optimal choice, and researchers seeking the highest resolution with SMLM techniques should consider Phalloidin conjugated to more suitable fluorophores like Alexa Fluor 647. The protocols and data presented here serve as a comprehensive guide for researchers to successfully apply this compound in their super-resolution imaging experiments to investigate the complex and dynamic nature of the actin cytoskeleton.
References
- 1. Protocol for this compound | Tocris Bioscience [tocris.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 6. STORM Microscopy (Stochastic Optical Reconstruction Microscopy) | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. STORM Microscopy | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 8. biotium.com [biotium.com]
- 9. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phalloidin-PAINT: Enhanced quantitative nanoscale imaging of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. Preparation of photoswitchable labeled antibodies for STORM imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]
Application Note: Quantification of F-actin Intensity using Phalloidin-TRITC
Audience: Researchers, scientists, and drug development professionals.
Introduction
The actin cytoskeleton is a dynamic network of protein filaments essential for maintaining cell shape, motility, and intracellular trafficking.[1][2] It is primarily composed of microfilaments, which are polymers of globular actin (G-actin) that form filamentous actin (F-actin).[3] The dynamic reorganization of the actin cytoskeleton is a key process in many physiological and pathological events, including cancer cell metastasis, immune response, and neurogenesis.[1][4][5] Therefore, quantifying changes in F-actin structures is crucial for understanding disease mechanisms and for the development of novel therapeutics.[6][7]
Phalloidin (B8060827), a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, binds with high specificity and affinity to F-actin, stabilizing the filaments.[3] When conjugated to a fluorescent dye such as Tetramethylrhodamine isothiocyanate (TRITC), phalloidin becomes a powerful probe for visualizing and quantifying F-actin in fixed and permeabilized cells, tissue sections, or cell-free experiments. Phalloidin-TRITC exhibits a red-orange fluorescence with excitation and emission maxima around 540 nm and 565 nm, respectively. This application note provides a detailed protocol for staining cells with this compound and quantifying the resulting fluorescence intensity to measure changes in F-actin content.
Experimental Workflow
The overall workflow involves cell preparation, staining, image acquisition, and data analysis. Each step is critical for obtaining reliable and reproducible quantitative data.
References
- 1. Frontiers | Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells [frontiersin.org]
- 2. Quantifying cytoskeletal organization from optical microscopy data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. A quantitative analysis of F-actin features and distribution in fluorescence microscopy images to distinguish cells with different modes of motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative analysis of F-actin features and distribution in fluorescence microscopy images to distinguish cells with different modes of motility | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. Quantitative Analysis of F-Actin Redistribution in Astrocytoma Cells Treated with Candidate Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying the astrocytoma cell response to candidate pharmaceutical from F-ACTIN image analysis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Application Notes and Protocols: Time-lapse Imaging with Phalloidin-TRITC in Fixed Cells
Application Note
Introduction
Phalloidin (B8060827), a bicyclic peptide toxin from the Amanita phalloides mushroom, is a highly selective probe for filamentous actin (F-actin).[1][2][3] When conjugated to the fluorophore Tetramethylrhodamine (TRITC), it becomes a powerful tool for visualizing the actin cytoskeleton.[2][4] Phalloidin-TRITC binds to F-actin with high affinity, enabling clear, high-contrast staining in fixed and permeabilized cells, tissues, and cell-free systems.[3] While time-lapse imaging is traditionally associated with live-cell dynamics, its application to fixed, stained cells is crucial for assessing signal stability, photobleaching rates, and the efficacy of antifade reagents. This is particularly relevant for researchers in drug development and cell biology who rely on consistent and reproducible fluorescence imaging.
Principle of Staining
Phalloidin binds to the grooves of F-actin, stabilizing the filaments and preventing depolymerization.[2][5] The attached TRITC fluorophore, which has excitation and emission maxima of approximately 540 nm and 565 nm respectively, allows for the visualization of the actin network using fluorescence microscopy. Phalloidin conjugates bind to F-actin from various plant and animal species with similar affinity and stoichiometry.[3][6]
Key Considerations for Time-lapse Imaging in Fixed Cells
While this compound is a robust stain, its use in time-lapse imaging of fixed cells requires careful consideration of the following factors:
-
Photobleaching: TRITC, like all fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[7] This can lead to a gradual decrease in signal intensity over the course of a time-lapse experiment. Minimizing exposure time and excitation intensity is crucial to mitigate this effect.[8][9][10]
-
Fixation: The choice of fixative is critical. Formaldehyde-based fixatives, such as paraformaldehyde (PFA), are recommended as they preserve the quaternary structure of F-actin that is necessary for phalloidin binding.[11][12] Methanol (B129727) or other solvent-based fixatives can denature actin and should be avoided.[12][13]
-
Permeabilization: Since phalloidin is not cell-permeable, cells must be permeabilized after fixation to allow the conjugate to access the actin cytoskeleton.[1][11] Triton X-100 is a commonly used permeabilizing agent.[2][14]
-
Mounting Media: The use of an antifade mounting medium is essential to reduce photobleaching and preserve the fluorescent signal during imaging.[7][15] Some mounting media also harden, which helps to immobilize the coverslip.[16][17]
Applications
-
Assessing Photostability: Time-lapse imaging is an effective method to quantify the photostability of this compound and compare the efficacy of different antifade mounting media.
-
Quality Control: Ensuring the stability of the imaging system and the stained sample over time is critical for long-term studies and high-throughput screening.
-
Drug Discovery: In drug development, changes in the actin cytoskeleton are often studied.[2] While endpoint assays are common, understanding the stability of the fluorescent signal in fixed cells is important for accurate quantification and comparison across different treatment groups.[18][19]
Experimental Protocols
I. Cell Preparation and Fixation
-
Cell Culture: Plate cells on glass coverslips or in imaging-grade plates and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.[1]
-
Fixation: Fix the cells with 3.7-4% methanol-free formaldehyde (B43269) in PBS for 10-15 minutes at room temperature.[11][14]
-
Washing: Wash the cells two to three times with PBS.[2]
II. Permeabilization and Staining
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[2]
-
Washing: Wash the cells two to three times with PBS.[2]
-
Blocking (Optional): To reduce nonspecific background staining, incubate with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes.[2]
-
Staining: Dilute the this compound stock solution (typically in methanol or DMSO) into PBS with 1% BSA to a final concentration of approximately 80-200 nM.[11] Incubate for 20-30 minutes at room temperature, protected from light.[11]
-
Washing: Wash the cells two to three times with PBS.[1]
III. Mounting and Imaging
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[13] For imaging plates, add the mounting medium directly to the wells.
-
Curing: If using a hardening mounting medium, allow it to cure at room temperature for at least 15 minutes.[16]
-
Time-Lapse Imaging:
-
Use a fluorescence microscope with appropriate filters for TRITC (Excitation/Emission: ~540 nm/~565 nm).
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest exposure time that provides a sufficient signal-to-noise ratio.[8][9][10]
-
Set the desired time interval and duration for image acquisition.
-
Quantitative Data
Table 1: Example Photobleaching Data for this compound
| Time (minutes) | Normalized Fluorescence Intensity (%) |
| 0 | 100 |
| 5 | 88 |
| 10 | 75 |
| 15 | 63 |
| 20 | 52 |
| 30 | 38 |
| Note: This is hypothetical data representing typical photobleaching under continuous illumination. Actual results will vary based on imaging conditions. |
Table 2: Comparison of Mounting Media on Signal Stability
| Mounting Medium | Initial Signal-to-Noise Ratio | Signal Remaining After 20 min (%) |
| PBS | 12 | 15 |
| Glycerol-based Antifade | 25 | 65 |
| Hardening Antifade Medium | 28 | 78 |
| Note: This is hypothetical data for illustrative purposes. The choice of mounting medium can significantly impact signal stability.[7] |
Visualizations
Caption: Workflow for this compound staining and imaging.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Phalloidin staining protocol | Abcam [abcam.com]
- 3. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotium.com [biotium.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Through the Looking Glass: Time-lapse Microscopy and Longitudinal Tracking of Single Cells to Study Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Image Live Cells Through Time and Space | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Time-Lapse Imaging - CD BioSciences [bioimagingtech.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 13. cohesionbio.com [cohesionbio.com]
- 14. TRITC-phalloidin staining for detecting cytoskeletal reorganization [bio-protocol.org]
- 15. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. MightyMount™ Antifade Fluorescence Mounting Medium with this compound (hardset) | Hello Bio [hellobio.com]
- 18. Visualization and Quantitative Analysis of the Actin Cytoskeleton Upon B Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes: Phalloidin-TRITC Staining for Flow Cytometry Analysis of Actin Content
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in various cellular processes, including cell motility, shape determination, and signal transduction. The quantification of filamentous actin (F-actin) content is crucial for understanding the effects of various stimuli, diseases, and drug candidates on cellular function. Phalloidin (B8060827), a bicyclic peptide isolated from the Amanita phalloides mushroom, exhibits a high affinity and specificity for F-actin. When conjugated to a fluorescent dye such as Tetramethylrhodamine (TRITC), phalloidin becomes a powerful tool for visualizing and quantifying F-actin.[1][2] Flow cytometry offers a high-throughput method for the quantitative analysis of F-actin content in thousands of cells per sample, providing robust statistical data.[3]
These application notes provide a detailed protocol for the staining of F-actin with Phalloidin-TRITC for subsequent analysis by flow cytometry.
Principle of the Method
The protocol is based on the specific binding of this compound to F-actin within cells. The procedure involves several key steps:
-
Cell Preparation: Harvesting and washing cells to prepare a single-cell suspension.
-
Fixation: Cross-linking intracellular components with paraformaldehyde to preserve cell morphology and F-actin structures.
-
Permeabilization: Creating pores in the cell membrane with a detergent, such as Triton X-100, to allow the entry of this compound.
-
Staining: Incubation with this compound, which binds specifically to F-actin.
-
Flow Cytometry Analysis: Quantifying the fluorescence intensity of individual cells, which is proportional to the F-actin content.
Experimental Protocols
Materials and Reagents
-
This compound (e.g., from R&D Systems, Tocris Bioscience)
-
Cells in suspension (e.g., Jurkat, K562, or primary cells)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde (B43269), 16% methanol-free solution
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Flow cytometry tubes
-
Flow cytometer with appropriate laser and filters for TRITC (Excitation max: ~540 nm, Emission max: ~565 nm)[4]
Preparation of Solutions
-
Fixation Buffer (4% Paraformaldehyde in PBS): Dilute 16% methanol-free formaldehyde solution 1:4 in PBS. Prepare fresh and keep on ice.
-
Permeabilization Buffer (0.1% Triton X-100 in PBS): Dilute a 10% Triton X-100 stock solution 1:100 in PBS.
-
Staining Buffer (1% BSA in PBS): Dissolve BSA in PBS to a final concentration of 1%.
-
This compound Working Solution: Reconstitute lyophilized this compound in methanol (B129727) or DMSO to create a stock solution.[4] Further dilute the stock solution in Staining Buffer to the desired working concentration (typically in the range of 50-200 nM). The optimal concentration should be determined empirically for each cell type and experimental condition.
Staining Protocol for Suspension Cells
-
Cell Harvesting and Washing:
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again, discard the supernatant, and repeat the wash step.
-
Resuspend the cell pellet in PBS to a concentration of 1-5 x 10^6 cells/mL.
-
-
Fixation:
-
Add 1 mL of Fixation Buffer (4% Paraformaldehyde) to the cell suspension.
-
Incubate for 10-20 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with 1 mL of PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 1 mL of Permeabilization Buffer (0.1% Triton X-100).
-
Incubate for 5 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 1 mL of PBS.
-
-
Staining:
-
Resuspend the permeabilized cell pellet in 100 µL of this compound working solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with 1 mL of Staining Buffer (1% BSA in PBS).
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Use unstained cells and cells stained with an isotype control (if applicable) to set up the flow cytometer and define the negative population.
-
Record the Mean Fluorescence Intensity (MFI) of the TRITC signal for each sample.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table to facilitate comparison between different experimental conditions. The Mean Fluorescence Intensity (MFI) is directly proportional to the F-actin content.
| Treatment Group | Cell Type | Stimulus | MFI (Mean ± SD) | Fold Change vs. Control |
| Control | Jurkat | None | 15,000 ± 1,200 | 1.0 |
| Treatment A | Jurkat | Agonist X (10 µM) | 35,000 ± 2,500 | 2.3 |
| Treatment B | Jurkat | Inhibitor Y (5 µM) | 8,000 ± 900 | 0.5 |
| Control | K562 | None | 22,000 ± 1,800 | 1.0 |
| Treatment C | K562 | Cytokine Z (100 ng/mL) | 48,000 ± 3,100 | 2.2 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell type, experimental conditions, and instrument settings.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound staining.
Signaling Pathway: Regulation of Actin Polymerization
Caption: Cdc42 signaling to the Arp2/3 complex for actin polymerization.
References
- 1. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Relative Quantitation of Polymerized Actin in Suspension Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Co-localization Studies Using Phalloidin-TRITC and Other Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Phalloidin-TRITC for the fluorescent labeling and co-localization analysis of F-actin with other cellular components. Detailed protocols, data presentation tables, and workflow diagrams are included to facilitate reproducible and accurate experimental outcomes.
Introduction to this compound in Co-localization Studies
Phalloidin (B8060827) is a bicyclic peptide isolated from the Amanita phalloides mushroom, commonly known as the death cap. It exhibits a high affinity and specificity for filamentous actin (F-actin), the polymerized form of actin, which is a critical component of the eukaryotic cytoskeleton.[1] This specificity makes phalloidin an exceptional tool for visualizing the intricate network of actin filaments within cells.[2]
When conjugated to a fluorescent dye such as Tetramethylrhodamine isothiocyanate (TRITC), phalloidin becomes a powerful probe for fluorescence microscopy. This compound provides a bright, red-orange fluorescent signal, allowing for the high-contrast visualization of F-actin structures.[3] Its excitation and emission maxima are approximately 540 nm and 565 nm, respectively.[3]
Co-localization studies involving this compound are instrumental in understanding the spatial relationships and potential interactions between the actin cytoskeleton and other cellular components, such as the nucleus, specific proteins, or organelles. These studies are pivotal in various research areas, including cell motility, intracellular trafficking, cell division, and the investigation of disease pathologies.[1]
Common Fluorescent Probes for Co-localization with this compound
This compound can be used in conjunction with a variety of other fluorescent probes to simultaneously visualize multiple cellular targets. The selection of a co-staining agent depends on the specific research question.
-
DAPI (4',6-diamidino-2-phenylindole): A widely used nuclear counterstain that binds strongly to A-T rich regions in DNA. It emits a blue fluorescence and is excellent for visualizing the nucleus in relation to the actin cytoskeleton.[3][4]
-
Fluorescently Labeled Antibodies: Primary antibodies specific to a protein of interest can be paired with secondary antibodies conjugated to fluorescent dyes (e.g., Alexa Fluor 488, FITC) to visualize the localization of that protein relative to F-actin. This is a common technique in immunofluorescence (IF) and immunohistochemistry (IHC).[1]
-
Fluorescent Proteins (e.g., GFP, RFP): Cells expressing fluorescently tagged proteins can be stained with this compound to study the dynamic interactions between the protein of interest and the actin cytoskeleton in live or fixed cells.
Experimental Protocols
The following protocols provide a step-by-step guide for performing co-localization studies using this compound. Optimization may be required depending on the cell type and specific experimental conditions.[5]
General Staining Protocol for Cultured Cells
This protocol outlines the fundamental steps for staining adherent cultured cells with this compound and a nuclear counterstain like DAPI.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 3.7-4% Methanol-free Formaldehyde (B43269) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Solution (optional but recommended): 1% Bovine Serum Albumin (BSA) in PBS[5]
-
This compound Stock Solution (e.g., in methanol (B129727) or DMSO)
-
DAPI Stock Solution
-
Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile coverslips or in imaging-compatible plates to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells with 3.7-4% formaldehyde solution for 10-20 minutes at room temperature.[6]
-
Washing: Wash the cells two to three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[1]
-
Washing: Wash the cells two to three times with PBS.[1]
-
Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[1][5]
-
This compound Staining: Dilute the this compound stock solution in PBS (or 1% BSA in PBS to minimize non-specific binding) to the desired working concentration (typically 1:100 to 1:1000). Incubate for 20-90 minutes at room temperature, protected from light.[1]
-
Washing: Wash the cells two to three times with PBS.
-
DAPI Staining: Incubate the cells with DAPI solution (diluted in PBS) for 5-10 minutes at room temperature, protected from light.[7]
-
Final Washes: Wash the cells two to three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for TRITC (red) and DAPI (blue).
Co-staining with a Primary and Fluorescently Labeled Secondary Antibody
This protocol is an extension of the general protocol for co-localizing F-actin with a specific protein of interest.
Additional Materials:
-
Primary Antibody (specific to the target protein)
-
Fluorescently Labeled Secondary Antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG)
Procedure:
-
Follow steps 1-7 of the General Staining Protocol.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking solution to its optimal concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking solution. Incubate the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
This compound Staining: Proceed with step 8 of the General Staining Protocol. DAPI can be co-incubated with this compound.[8]
-
Follow steps 9-13 of the General Staining Protocol.
Quantitative Data and Reagent Specifications
For reproducible results, it is crucial to use reagents at their optimal concentrations and incubation times. The following tables provide a summary of key quantitative data.
Table 1: this compound Properties and Recommended Concentrations
| Property | Value | Reference |
| Excitation Maximum | ~540 nm | [3] |
| Emission Maximum | ~565 nm | [3] |
| Molecular Weight | 1231.4 g/mol | |
| Purity | ≥90% | |
| Recommended Stock Solution | Dissolve vial contents in 1.5 mL methanol or DMSO | |
| Typical Working Concentration | 80–200 nM (1:100 to 1:1000 dilution of stock) | [1][8] |
| Incubation Time | 20–90 minutes | [1] |
Table 2: Common Co-staining Reagents and Conditions
| Reagent | Purpose | Typical Concentration | Incubation Time |
| Methanol-free Formaldehyde | Fixation | 3.7 - 4% in PBS | 10 - 30 min |
| Triton X-100 | Permeabilization | 0.1% in PBS | 3 - 5 min |
| Bovine Serum Albumin (BSA) | Blocking | 1% in PBS | 20 - 30 min |
| DAPI | Nuclear Staining | 1 µg/mL in PBS | 5 - 10 min |
| Primary Antibody | Target Protein Labeling | Varies (refer to datasheet) | 1 hr (RT) or O/N (4°C) |
| Fluorescent Secondary Antibody | Signal Amplification | Varies (refer to datasheet) | 1 hr (RT) |
Data Analysis: Quantitative Co-localization
Visual inspection of merged images can provide a qualitative assessment of co-localization. However, for objective and reproducible results, quantitative analysis is recommended.[9][10] This involves using specialized software to calculate co-localization coefficients, which estimate the degree of overlap between fluorescent signals.[9][11] It is crucial to properly prepare images for analysis, including background correction, to ensure reliable calculations.[9]
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Weak or No Staining | Insufficient probe concentration or incubation time. | Optimize this compound concentration and incubation duration. |
| Poor cell health. | Ensure cells are healthy before fixation. | |
| Inadequate permeabilization. | Increase Triton X-100 concentration or incubation time slightly. | |
| High Background | Non-specific binding of the probe. | Use a blocking step with 1% BSA.[1] |
| Incomplete washing. | Increase the number and duration of washing steps. | |
| Distorted Cell Morphology | Harsh fixation or permeabilization. | Use methanol-free formaldehyde.[6] Optimize fixation and permeabilization times. |
| Inconsistent Staining | Uneven application of reagents. | Ensure the entire sample is covered with the staining solution. |
Visualizing Workflows and Concepts
Experimental Workflow for Co-localization
Caption: Workflow for co-localization of F-actin and a target protein.
Principle of Fluorescence Microscopy for Co-localization
Caption: Simplified diagram of a fluorescence microscope's light path.
Cellular Targets in a Co-localization Study
Caption: Key cellular structures targeted in a typical co-localization experiment.
References
- 1. Phalloidin staining protocol | Abcam [abcam.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. This compound | Fluorescent Actin Probes | Tocris Bioscience [tocris.com]
- 4. Rhodamine this compound | Red-orange cytoskeleton stain| Hello Bio [hellobio.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. content.protocols.io [content.protocols.io]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena | Semantic Scholar [semanticscholar.org]
- 11. Quantitative colocalization analysis of confocal fluorescence microscopy images - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce background fluorescence in Phalloidin-TRITC staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with background fluorescence in Phalloidin-TRITC staining.
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence can obscure the specific staining of F-actin, compromising data quality. The following guide addresses common causes and provides solutions to minimize background noise.
Issue: High background fluorescence observed across the sample.
| Potential Cause | Recommended Solution |
| Autofluorescence | Biological specimens can exhibit natural fluorescence from molecules like collagen, elastin, and lipofuscin.[1][2] This is particularly prevalent in formalin-fixed tissues.[2] |
| Quenching: Treat samples with a quenching agent. Several options are available with varying efficacy (see Table 1).[3][4] | |
| Photobleaching: Expose the sample to the excitation light source before imaging to reduce the fluorescence of endogenous fluorophores.[1] | |
| Non-specific Binding | The this compound conjugate may bind to cellular components other than F-actin.[5][6] |
| Blocking: Incubate the sample with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites.[7][8] A 1% BSA solution is commonly recommended.[7] For more persistent issues, increasing the BSA concentration to 5% and the incubation time to at least one hour may be beneficial.[9] | |
| Inadequate Washing | Insufficient removal of unbound this compound conjugate can lead to a generalized high background.[10][11] |
| Optimize Washing Steps: Increase the number and/or duration of wash steps after staining.[10] Consider adding a non-ionic detergent, such as 0.05% - 0.1% Tween 20 or Triton X-100, to the wash buffer to improve the removal of non-specifically bound probes.[10][11] | |
| Fixation & Permeabilization Issues | The choice of fixative and permeabilization method can influence background. Methanol-containing fixatives can disrupt actin structure.[7] Over-permeabilization can expose intracellular components that may non-specifically bind the conjugate. |
| Use Methanol-Free Formaldehyde: Fix samples with 3.7-4% methanol-free formaldehyde.[7] | |
| Optimize Permeabilization: Titrate the concentration and incubation time of the permeabilization agent (e.g., Triton X-100). | |
| This compound Conjugate Concentration Too High | Using an excessive concentration of the staining solution can lead to increased non-specific binding and background. |
| Titrate the Conjugate: Perform a dilution series of the this compound conjugate to determine the optimal concentration that provides a strong specific signal with minimal background. |
FAQs: this compound Staining
Q1: What is the primary cause of background fluorescence in this compound staining?
A1: Background fluorescence can stem from several sources, but a primary contributor is often autofluorescence from the biological sample itself, especially after fixation with aldehydes like formaldehyde.[1][2] Other significant causes include non-specific binding of the phalloidin (B8060827) conjugate and insufficient washing to remove the unbound probe.[5][6][10]
Q2: How can I distinguish between autofluorescence and non-specific binding?
A2: To check for autofluorescence, examine an unstained, fixed, and permeabilized sample under the microscope using the same filter sets as for your TRITC channel. If you observe fluorescence, it is likely autofluorescence. To identify non-specific binding, you can use a control where you stain with a molar excess of unlabeled phalloidin before adding the this compound conjugate; a significant reduction in signal compared to your standard protocol would suggest specific binding was occurring.
Q3: What concentration of BSA should I use for blocking?
A3: A common starting concentration for BSA in the blocking solution and staining solution is 1%.[7] This is often sufficient to reduce non-specific binding. However, for tissues or cells with high background, increasing the concentration to 5% and the blocking time to at least one hour may be more effective.[9]
Q4: Can I add detergents to my wash buffers?
A4: Yes, adding a mild non-ionic detergent like Tween 20 or Triton X-100 at a low concentration (e.g., 0.05-0.1%) to your wash buffer can help reduce non-specific binding and improve the removal of unbound this compound.[10][11]
Q5: Are there alternatives to chemical quenching for reducing autofluorescence?
A5: Yes, photobleaching is an alternative method. This involves exposing the sample to the excitation wavelength for a period before acquiring the final image. This can selectively reduce the fluorescence of many endogenous fluorophores.[1]
Data Presentation
Table 1: Comparison of Autofluorescence Quenching Methods
| Quenching Agent/Method | Concentration/Conditions | Reported Reduction in Autofluorescence | Key Considerations |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | 30 seconds treatment | 89-93% | Highly effective and preserves specific fluorescence signals.[3] |
| MaxBlock™ Autofluorescence Reducing Reagent Kit | Per manufacturer's protocol | 90-95% | Very high efficacy in reducing autofluorescence.[3] |
| Sudan Black B (SB) | Not specified | Effective, consistent decrease in autofluorescence | May introduce its own background in red and far-red channels.[4] |
| Copper (II) Sulfate (CuSO₄) | 10mM for 90 minutes | Measurable reduction | Less effective than photobleaching with H₂O₂.[1] Can increase autofluorescence in some channels.[4] |
| Photobleaching with H₂O₂ | 90 minutes | Significant reduction, more substantial than CuSO₄ | Offers superior autofluorescence reduction compared to some chemical methods.[1] |
| Trypan Blue (TB) | Not specified | Some reduction | Can increase autofluorescence in the Texas Red or Cy5.5 channels.[4] |
Experimental Protocols
Protocol: Quenching Autofluorescence with TrueBlack™
This protocol describes the application of a commercial quenching agent to reduce autofluorescence before this compound staining.
Materials:
-
Fixed and permeabilized cells or tissue sections on coverslips/slides
-
Phosphate-Buffered Saline (PBS)
-
TrueBlack™ Lipofuscin Autofluorescence Quencher
-
This compound staining solution (containing 1% BSA)
-
Mounting medium
Procedure:
-
After fixation and permeabilization, wash the samples 2-3 times with PBS.
-
Apply the TrueBlack™ solution to the sample for 30 seconds at room temperature.[3]
-
Wash the sample thoroughly with PBS three times, for 5 minutes each wash.
-
Proceed with your standard blocking step (e.g., 1% BSA in PBS for 30 minutes).
-
Incubate with your optimized concentration of this compound staining solution for 20-60 minutes at room temperature, protected from light.
-
Wash the sample 2-3 times with PBS, for 5 minutes each wash.
-
Mount the coverslip with an appropriate mounting medium.
-
Image the sample using a fluorescence microscope with the appropriate filter set for TRITC.
Mandatory Visualization
References
- 1. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oraclebio.com [oraclebio.com]
- 3. Quenching autofluorescence in tissue immunofluorescence [ouci.dntb.gov.ua]
- 4. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. bma.ch [bma.ch]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bovine serum albumin (BSA) as a reagent against non-specific immunogold labeling on LR-White and epoxy resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Phalloidin-TRITC Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with weak or no Phalloidin-TRITC signal during F-actin staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Phalloidin (B8060827) is a bicyclic peptide isolated from the Amanita phalloides mushroom, commonly known as the death cap.[1] It has a high affinity for filamentous actin (F-actin).[2] TRITC (Tetramethylrhodamine isothiocyanate) is a fluorescent dye that, when conjugated to phalloidin, allows for the visualization of F-actin structures within cells using fluorescence microscopy. The this compound conjugate binds to and stabilizes F-actin, enabling detailed imaging of the cytoskeleton.
Q2: Is fixation and permeabilization necessary for this compound staining?
Yes, fixation and permeabilization are mandatory steps. Phalloidin conjugates are not cell-permeable, meaning they cannot cross the cell membrane of live cells.[2] Fixation, typically with paraformaldehyde (PFA), preserves the cellular structure, including the actin cytoskeleton.[2][3] Permeabilization, usually with a detergent like Triton X-100, creates pores in the cell membrane, allowing the phalloidin conjugate to enter the cell and bind to F-actin.[2]
Q3: Can I use methanol (B129727) for fixation?
No, methanol fixation is not recommended for phalloidin staining.[3] Methanol and other alcohols can denature proteins, which alters the quaternary structure of F-actin and prevents phalloidin from binding effectively.[3][4] For optimal results, use a formaldehyde-based fixative.[3]
Q4: Can this compound be used for staining tissue sections?
Yes, but it can be challenging. While it is possible to stain tissue sections, the quality of staining is often better in cultured cells and frozen sections compared to paraffin-embedded tissues.[2][5] The solvents used in the paraffin (B1166041) embedding and deparaffinization process can disrupt the F-actin structure, leading to weak or no signal.[6]
Troubleshooting Guide: Weak or No Signal
Use the following guide to diagnose and resolve common issues leading to a weak or absent this compound signal.
| Potential Cause | Recommendation | Detailed Explanation |
| Improper Fixation | Use 3.7-4% methanol-free paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[1][2] | Methanol-containing or old formaldehyde (B43269) solutions can damage the actin cytoskeleton.[3][4][7] Ensure the PFA is freshly prepared. |
| Inadequate Permeabilization | Permeabilize with 0.1% Triton X-100 in PBS for 5-15 minutes at room temperature.[2][8] | Insufficient permeabilization will prevent the phalloidin conjugate from entering the cells. Over-permeabilization can damage cell morphology. |
| Incorrect Reagent Concentration | Use a this compound working concentration of 80-200 nM.[2] This may need to be optimized for your specific cell type. | A concentration that is too low will result in a weak signal. Conversely, a concentration that is too high can lead to high background. |
| Reagent Degradation | Store this compound stock solutions at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | Phalloidin conjugates are sensitive to light and temperature fluctuations, which can lead to degradation and loss of fluorescence. |
| Sample Type Issues (Paraffin-Embedded Tissue) | Consider using frozen sections instead of paraffin-embedded sections for better results.[6] | The harsh organic solvents used in paraffin embedding can destroy the F-actin structure necessary for phalloidin binding.[6] |
| Imaging Settings | Ensure the correct excitation and emission filters for TRITC (Ex: ~540 nm, Em: ~565 nm) are being used. | Incorrect microscope settings will prevent the detection of the fluorescent signal. |
| Cell Health and F-actin Content | Ensure cells are healthy and have not been treated with agents that depolymerize actin. | Certain experimental treatments can alter the actin cytoskeleton. Consider using a positive control of untreated cells. |
Experimental Protocols
Standard this compound Staining Protocol for Cultured Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Reagents and Materials:
-
This compound
-
Methanol-free Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA), 1% in PBS (optional, for blocking)
-
Mounting medium
-
Coverslips with cultured cells
Procedure:
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA in PBS for 10-15 minutes at room temperature.[2]
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[2]
-
Wash three times with PBS.
-
-
Blocking (Optional):
-
To reduce nonspecific background staining, incubate with 1% BSA in PBS for 20-30 minutes.[8]
-
-
This compound Staining:
-
Dilute this compound stock solution to the desired working concentration (e.g., 1:100 to 1:1000) in PBS or 1% BSA in PBS.
-
Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.[8]
-
-
Washing:
-
Wash cells two to three times with PBS.
-
-
Mounting:
-
Mount the coverslip with a suitable mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope with appropriate filters for TRITC.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Fixation (PFA) | 3.7% - 4% | Methanol-free is crucial.[3] |
| Fixation Time | 10 - 20 minutes | |
| Permeabilization (Triton X-100) | 0.1% | |
| Permeabilization Time | 5 - 15 minutes | |
| This compound Concentration | 80 - 200 nM | May need optimization for different cell types.[2] |
| Incubation Time | 30 - 60 minutes | Can be extended for low signals.[2] |
| TRITC Excitation Max | ~540 nm | |
| TRITC Emission Max | ~565 nm |
Visualizations
References
- 1. Protocol for this compound | Tocris Bioscience [tocris.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Why don't I see fluorescence signal of phalloidin conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]
- 7. reddit.com [reddit.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Preventing Phalloidin-TRITC photobleaching during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Phalloidin-TRITC photobleaching during fluorescence microscopy experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound photobleaching in a question-and-answer format.
Question: My this compound signal is fading very quickly, even with short exposure times. What are the immediate steps I should take?
Answer: Rapid photobleaching is a common issue with traditional fluorophores like TRITC. Here is a troubleshooting workflow to address this problem:
Caption: Troubleshooting workflow for rapid this compound photobleaching.
Question: I am using an antifade mounting medium, but still observing significant photobleaching. What could be wrong?
Answer: Even with an antifade reagent, photobleaching can occur if other factors are not optimized. Consider the following:
-
Curing Time: Hard-setting mounting media like ProLong Gold require a curing period (typically 24 hours at room temperature in the dark) to achieve their full antifade potential and optimal refractive index.[1][2][3] Imaging before the medium is fully cured can result in suboptimal performance.
-
Reagent Age and Storage: Antifade reagents can lose their effectiveness over time, especially if not stored correctly (typically at 4°C or -20°C, protected from light).[1][2][3]
-
Incompatibility: While most commercial antifades are broadly compatible, some components may interact with certain fluorophores. For instance, p-Phenylenediamine (B122844) (PPD), a component in some antifades, can react with cyanine (B1664457) dyes.[4]
-
Excessive Light Exposure: Antifade reagents slow down photobleaching; they do not eliminate it entirely. Extremely high laser power or prolonged exposure times will eventually cause any fluorophore to fade.
Question: How can I optimize my microscope settings to minimize photobleaching?
Answer: Optimizing your imaging parameters is a critical step in preserving your fluorescent signal.
-
Minimize Excitation Light: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density (ND) filters are useful for attenuating the light source.
-
Reduce Exposure Time: Use the shortest possible exposure time for your detector.
-
Use Sensitive Detectors: Employing a more sensitive camera or detector allows you to use lower excitation energy to achieve a good signal.
-
Avoid Unnecessary Exposure: Locate the region of interest using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence. When focusing with fluorescence, do so quickly and on an area adjacent to the one you plan to image.
Frequently Asked Questions (FAQs)
What is photobleaching?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce. It occurs when the fluorophore is in an excited state and undergoes chemical reactions, often with molecular oxygen. This process is dependent on the intensity and duration of the excitation light.
Caption: Simplified diagram of fluorescence and the photobleaching pathway.
How do antifade reagents work?
Most antifade reagents are reactive oxygen species (ROS) scavengers.[4] During fluorescence excitation, molecular oxygen can be converted into damaging ROS, which then react with and destroy the fluorophore. Antifade reagents neutralize these ROS, thereby extending the fluorescent lifetime of the dye. Common components of antifade reagents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and 1,4-diazabicyclo-[5][5][5]-octane (DABCO).[4][6][7]
Are there more photostable alternatives to this compound?
Yes. Modern fluorophores are significantly more photostable than traditional dyes like TRITC. For actin staining, consider using phalloidin (B8060827) conjugated to Alexa Fluor dyes (e.g., Alexa Fluor 568) or other advanced dyes. These conjugates are brighter and more resistant to photobleaching.[8][9][10]
Data Presentation
Photostability of Fluorophores
The choice of fluorophore has a significant impact on photostability. While direct quantitative comparisons for this compound across a wide range of antifades are limited in the literature, data for tetramethylrhodamine (B1193902) (the fluorophore in TRITC) and comparisons with more modern dyes provide valuable insights.
| Fluorophore | Mounting Medium | Photobleaching Half-Life (seconds) | Reference |
| Tetramethylrhodamine | 90% Glycerol in PBS (pH 8.5) | 7 | [11] |
| Tetramethylrhodamine | VECTASHIELD | 330 | [11] |
Note: The data above is for the fluorophore tetramethylrhodamine, not specifically this compound conjugate. Experimental conditions such as light source intensity and imaging parameters will significantly affect photobleaching rates.
Studies have consistently shown that Alexa Fluor dyes are more photostable than older dyes like FITC and rhodamine derivatives. For example, one study comparing Alexa Fluor 568 and FITC conjugated to an antibody found that Alexa Fluor 568 was significantly more resistant to photobleaching under continuous illumination.[8][10] After 80 seconds of exposure, FITC fluorescence was reduced by over 20%, while Alexa Fluor 568 fluorescence decreased by about 15%.[10]
Performance of Commercial Antifade Reagents
Several commercial antifade mounting media are available, each with specific formulations and properties.
| Antifade Reagent | Key Features | Curing Time | Refractive Index |
| ProLong Gold | Hard-setting mountant that offers enhanced resistance to photobleaching.[2][3] Compatible with most dyes, including TRITC.[12] | 24 hours | ~1.46 (cured) |
| ProLong Diamond | Hard-setting mountant with superior protection against photobleaching for a wide range of dyes, including TRITC and fluorescent proteins.[12][13] | 24 hours | ~1.46 (cured) |
| SlowFade Diamond | Non-curing (soft-set) mountant for immediate imaging. Offers excellent photobleaching protection.[13][14] | N/A | ~1.42 |
| VECTASHIELD | Available in hard-setting and non-hardening formulations. Offers excellent antifade properties for rhodamines.[5][11][15][16][17] | ~15 mins (HardSet) | ~1.45 |
| n-Propyl Gallate | A common component of homemade antifade recipes. Shown to reduce the fading rate of tetramethylrhodamine by a factor of 10.[18] | N/A | (in glycerol) |
Experimental Protocols
Protocol for this compound Staining of Adherent Cells
This protocol provides a general guideline for staining F-actin in fixed and permeabilized adherent cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free Formaldehyde (B43269) (3.7% in PBS)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (1% Bovine Serum Albumin in PBS) - Optional
-
This compound working solution (e.g., 5 µL of methanolic stock in 200 µL PBS with 1% BSA)
-
Antifade Mounting Medium
-
Microscope slides and coverslips
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Wash: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10 minutes at room temperature.
-
Wash: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.
-
Wash: Wash the cells twice with PBS.
-
(Optional) Blocking: To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.
-
Staining: Incubate the cells with the this compound working solution for 20-40 minutes at room temperature, protected from light.
-
Wash: Wash the cells two to three times with PBS to remove unbound this compound.
-
Mounting: Carefully remove the coverslip from the staining solution, remove excess PBS by gently touching the edge to a kimwipe, and mount it onto a microscope slide with a drop of antifade mounting medium.
-
Sealing (Optional but Recommended): For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant after the mounting medium has cured (if applicable).
-
Imaging: Image the samples using a fluorescence microscope equipped with appropriate filters for TRITC (Excitation/Emission: ~540/565 nm).
Protocol for Using a Hard-Setting Antifade Mounting Medium (e.g., ProLong Gold)
-
Preparation: After the final wash step of your staining protocol, carefully remove the coverslip from the buffer.
-
Remove Excess Buffer: Wick away excess buffer by touching the edge of the coverslip to a kimwipe. Do not allow the sample to dry out completely.
-
Apply Mountant: Place the coverslip, cell-side down, on a drop of ProLong Gold Antifade Reagent on a clean microscope slide. Alternatively, place a drop of the mountant directly onto the sample on the coverslip and then invert the slide onto it.
-
Remove Bubbles: Gently press on the coverslip to remove any air bubbles.
-
Cure: Allow the slide to cure in the dark on a flat surface at room temperature for at least 24 hours.[2][3]
-
Storage: For long-term storage, slides can be stored at 4°C or -20°C, protected from light. Sealing the coverslip edges is recommended for storage longer than a few weeks.[12]
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 3. ProLong Gold Antifade Reagent with DAPI | Cell Signaling Technology [cellsignal.com]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ProLong Diamond and SlowFade Diamond Antifade Mountants for Fixed-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Vector Laboratories VECTASHIELD® HardSet™ Antifade Mounting Medium With | Fisher Scientific [fishersci.com]
- 16. bio-techne.com [bio-techne.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 18. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
Non-specific binding of Phalloidin-TRITC and how to block it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the non-specific binding of Phalloidin-TRITC, a common reagent used for staining F-actin in fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Phalloidin (B8060827) is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap mushroom. It exhibits a high affinity for filamentous actin (F-actin). When conjugated to a fluorophore like Tetramethylrhodamine (TRITC), it serves as a highly specific stain for visualizing the actin cytoskeleton in fixed and permeabilized cells. Phalloidin binds to the grooves between F-actin subunits, stabilizing the filaments and preventing their depolymerization.[1]
Q2: What causes non-specific binding of this compound?
While phalloidin itself has a very high specificity for F-actin and generally low non-specific binding[1][2], several factors can contribute to background fluorescence and apparent non-specific staining:
-
Hydrophobic and Ionic Interactions: The fluorophore (TRITC) or the phalloidin molecule can non-specifically adhere to various cellular components through hydrophobic or ionic interactions.[3]
-
Inadequate Fixation: Using methanol-based fixatives can disrupt the native structure of F-actin, leading to poor and unpredictable staining.[4] Methanol-free formaldehyde (B43269) is the recommended fixative.
-
Insufficient Permeabilization: Incomplete permeabilization of the cell membrane can trap the probe, leading to diffuse cytoplasmic background.
-
Excess Probe Concentration: Using too high a concentration of this compound can lead to increased background signal.
-
Cell Health and Density: Unhealthy or overly dense cells can lead to inconsistent and patchy staining.[4]
Q3: What is a blocking step and why is it important?
A blocking step involves pre-incubating the fixed and permeabilized cells with a solution of proteins to saturate non-specific binding sites. This prevents the this compound conjugate from adhering to cellular components other than its target, F-actin, thereby reducing background noise and improving the signal-to-noise ratio.[3]
Troubleshooting Guide: Non-Specific Binding of this compound
This guide provides solutions to common problems encountered during this compound staining.
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence across the entire cell. | Inadequate blocking. | Introduce or optimize a blocking step. Incubate with 1-3% Bovine Serum Albumin (BSA) or 5-10% normal serum in PBS for 30-60 minutes before adding the phalloidin conjugate.[5][6] |
| This compound concentration is too high. | Titrate the this compound concentration to find the optimal balance between signal and background. A common starting point is a 1:100 to 1:1000 dilution of the stock solution. | |
| Insufficient washing. | Increase the number and/or duration of washes with PBS after the staining step to remove unbound probe. | |
| Patchy or punctate staining not associated with actin filaments. | Probe aggregation. | Centrifuge the this compound stock solution before dilution to pellet any aggregates. |
| Incomplete permeabilization. | Ensure adequate permeabilization by using 0.1-0.5% Triton X-100 in PBS for 5-15 minutes.[5] | |
| Non-specific staining of the nucleus. | Highly charged fluorescent dye interactions. | While less common with TRITC, some fluorophores can have an affinity for nuclear components. Ensure proper blocking and washing. |
| Inconsistent staining across a cell population. | Variability in cell health or density. | Ensure a homogenous and healthy cell culture. Avoid letting cells become over-confluent.[7] |
| pH of the staining buffer. | Check and adjust the pH of your PBS to 7.4, as phalloidin binding can be pH-sensitive.[7] |
Blocking Agents for Phalloidin Staining
| Blocking Agent | Recommended Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS | A common and effective blocking agent. It is a single purified protein that helps to reduce non-specific hydrophobic interactions. Using IgG-free BSA is recommended to avoid potential cross-reactivity if performing co-staining with antibodies.[3][6] |
| Normal Serum (e.g., Goat, Donkey) | 5-10% (v/v) in PBS | Contains a mixture of proteins that can effectively block non-specific binding sites. It is often recommended to use serum from the same species as the secondary antibody if performing co-immunofluorescence.[6][8] |
| Non-fat Dry Milk | 3% (w/v) in PBS | A cost-effective alternative, but may contain phosphoproteins that can interfere with the detection of phosphorylated targets in co-staining experiments. |
Experimental Protocols
Detailed Protocol for this compound Staining with a Blocking Step
This protocol is a general guideline and may require optimization for specific cell types and experimental setups.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free Formaldehyde (3-4% in PBS)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
This compound working solution (diluted in Blocking Buffer)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 3-4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 5-10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
-
This compound Staining:
-
Dilute the this compound stock solution to the desired working concentration in Blocking Buffer.
-
Aspirate the blocking buffer from the cells and add the this compound working solution.
-
Incubate for 20-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Seal the coverslip and store in the dark at 4°C until imaging.
-
Visualizations
Caption: Experimental workflow for this compound staining including a blocking step.
Caption: Troubleshooting decision tree for high background in this compound staining.
References
- 1. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Quantification of Filamentous Actin (F-actin) Puncta in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 6. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Effect of methanol vs. formaldehyde fixation on Phalloidin-TRITC staining
This technical support center provides guidance on the effects of methanol (B129727) versus formaldehyde (B43269) fixation on Phalloidin-TRITC staining of F-actin. Below you will find troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between methanol and formaldehyde fixation?
A1: Methanol and formaldehyde fix cells via different mechanisms. Methanol is a precipitating fixative that dehydrates the cell, causing proteins to denature and precipitate.[1][2] Formaldehyde, on the other hand, is a cross-linking fixative that forms chemical bridges (methylene bridges) between proteins, preserving their structural integrity.[1][3]
Q2: Which fixative is recommended for this compound staining of F-actin?
A2: Formaldehyde is the highly recommended fixative for Phalloidin (B8060827) staining.[4][5][6][7] Phalloidin binds to the native quaternary structure of filamentous actin (F-actin).[4][8] Formaldehyde fixation preserves this native conformation, allowing for optimal binding of this compound.
Q3: Why is methanol fixation not recommended for Phalloidin staining?
A3: Methanol fixation can disrupt the actin cytoskeleton and denature the F-actin protein structure.[5][6][7][9] This alteration of the native conformation of F-actin prevents Phalloidin from binding, leading to poor or no staining.[4]
Q4: Can I use a formaldehyde solution that contains methanol?
A4: It is best to use methanol-free formaldehyde.[5][7][10] Commercial formalin solutions often contain methanol as a stabilizer to prevent formaldehyde polymerization.[11] This contaminating methanol can interfere with actin filament preservation. For best results, prepare fresh formaldehyde solution from paraformaldehyde (PFA) or use commercially available methanol-free formaldehyde.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or very weak this compound signal | Methanol fixation was used. | Methanol denatures F-actin, preventing phalloidin binding.[4] Use a formaldehyde-based fixation protocol. |
| Fixative contained methanol. | Commercially prepared formaldehyde (formalin) can contain methanol.[11] Use fresh, methanol-free 4% formaldehyde in PBS.[5][7] | |
| Inadequate permeabilization. | Phalloidin cannot cross the cell membrane of fixed cells. Permeabilize with a detergent like Triton X-100 after fixation.[10][12] | |
| Patchy or uneven staining | Cells dried out during the procedure. | Keep the samples covered and hydrated throughout the staining process to prevent evaporation.[9][13] |
| Incomplete fixation or permeabilization. | Ensure the entire sample is immersed in the fixation and permeabilization solutions for the recommended time. | |
| High background fluorescence | Excess this compound. | Optimize the concentration of the this compound conjugate and ensure adequate washing steps after incubation.[12] |
| Non-specific binding. | Pre-incubating with a blocking agent like Bovine Serum Albumin (BSA) can help reduce non-specific binding.[5][12] |
Experimental Protocols
Recommended Protocol: Formaldehyde Fixation for this compound Staining
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Methanol-Free Formaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (optional, for blocking)
-
This compound working solution (prepare according to manufacturer's instructions)
Procedure:
-
Wash: Gently wash cells twice with pre-warmed PBS.
-
Fixation: Incubate cells with 4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.[14]
-
Wash: Aspirate the fixation solution and wash the cells three times with PBS.
-
Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.[10][12]
-
Wash: Wash the cells three times with PBS.
-
Blocking (Optional): To reduce non-specific background staining, incubate cells with 1% BSA in PBS for 20-30 minutes.[5]
-
Staining: Incubate cells with the this compound working solution for 20-60 minutes at room temperature, protected from light.[9]
-
Wash: Wash the cells two to three times with PBS.
-
Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and visualize using a fluorescence microscope.
Visualization of Experimental Workflows
Caption: Recommended workflow for this compound staining using formaldehyde fixation.
Caption: The detrimental effect of methanol fixation on this compound staining.
References
- 1. researchgate.net [researchgate.net]
- 2. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 3. Comparison of formaldehyde and methanol fixatives used in the detection of ion channel proteins in isolated rat ventricular myocytes by immunofluorescence labelling and confocal microscopy | Yamanushi | Folia Morphologica [journals.viamedica.pl]
- 4. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 5. genecopoeia.com [genecopoeia.com]
- 6. cohesionbio.com [cohesionbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Phalloidin staining protocol | Abcam [abcam.com]
- 11. nichd.nih.gov [nichd.nih.gov]
- 12. Protocol for Phalloidin-FITC | Tocris Bioscience [tocris.com]
- 13. forum.microlist.org [forum.microlist.org]
- 14. Cell assay, fix and stain (DAPI, Phalloidin) | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
Optimizing Triton X-100 Concentration for Cell Permeabilization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Triton X-100 concentration for effective cell permeabilization in various applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for Triton X-100 for cell permeabilization?
The optimal concentration of Triton X-100 is application-dependent. For immunocytochemistry (ICC) and immunofluorescence (IF), a concentration range of 0.1% to 0.5% in PBS is commonly used for 5 to 20 minutes at room temperature.[1][2] For flow cytometry, a similar range of 0.1-0.5% is often employed for mild permeabilization, while concentrations up to 1% may be necessary for staining nuclear antigens.[3]
Q2: How does Triton X-100 concentration affect cell viability and morphology?
Triton X-100 is a nonionic detergent that can disrupt cell membranes. While effective for permeabilization, excessive concentration or prolonged exposure can lead to irreversible cell damage, altered morphology, and loss of viability.[4][5][6] For live-cell applications, it is crucial to use the minimum effective concentration to maintain cell integrity.[7] Studies on HeLa cells have shown that concentrations below 0.15 mM (~0.009%) do not significantly alter membrane permeability, while concentrations near the critical micelle concentration (0.19 to 0.20 mM or ~0.012%) cause irreversible damage.[4][5][6][8]
Q3: Can I use Triton X-100 for permeabilizing all cell types?
While Triton X-100 is a broadly used permeabilizing agent, its effectiveness and the optimal concentration can vary between different cell lines.[7][9] Some cell types may be more sensitive to detergent-based permeabilization. It is always recommended to perform a titration experiment to determine the optimal Triton X-100 concentration for your specific cell type and application.
Q4: When should I choose a milder detergent over Triton X-100?
For applications involving sensitive epitopes or the preservation of fine cellular structures, milder detergents like saponin (B1150181), digitonin, or Tween-20 may be more suitable.[2][10] Triton X-100 can be harsh and may extract some membrane-associated proteins.[2]
Troubleshooting Guide
Issue 1: Weak or No Signal After Permeabilization
| Possible Cause | Troubleshooting Step |
| Inadequate Permeabilization | Increase the Triton X-100 concentration in small increments (e.g., from 0.1% to 0.25%). Increase the incubation time (e.g., from 10 to 15 minutes). |
| Loss of Target Antigen | The Triton X-100 concentration may be too high, leading to the extraction of the target protein. Decrease the concentration or switch to a milder detergent like saponin or digitonin.[2] |
| Antibody Incompatibility | Ensure your primary and secondary antibodies are compatible and validated for the specific application (e.g., immunofluorescence, flow cytometry).[11][12] |
| Low Protein Expression | The target protein may have low expression levels in your cells. Consider using signal amplification techniques.[11] |
Issue 2: High Background Staining
| Possible Cause | Troubleshooting Step |
| Excessive Permeabilization | Over-permeabilization can expose non-specific binding sites. Reduce the Triton X-100 concentration and/or incubation time. |
| Insufficient Blocking | Ensure adequate blocking with a suitable blocking agent (e.g., 5% normal goat serum) for at least 30-60 minutes.[2][13] |
| Non-specific Antibody Binding | The primary or secondary antibody may be binding non-specifically. Increase the number of wash steps after antibody incubation.[3][12] Consider using an Fc receptor blocking reagent.[3] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a good signal-to-noise ratio.[3] |
Issue 3: Altered Cell Morphology
| Possible Cause | Troubleshooting Step |
| Harsh Permeabilization | The Triton X-100 concentration is too high or the incubation is too long, causing cellular damage.[4][5] Reduce the concentration and/or incubation time. |
| Suboptimal Fixation | Inadequate fixation prior to permeabilization can lead to poor morphological preservation. Ensure proper fixation with an appropriate fixative (e.g., 4% paraformaldehyde) for the recommended time.[2] |
Quantitative Data Summary
Table 1: Recommended Triton X-100 Concentrations for Different Applications
| Application | Cell Type | Triton X-100 Concentration (%) | Incubation Time (minutes) | Temperature |
| Immunofluorescence (IF) | Adherent Cells | 0.1 - 0.5 | 5 - 20 | Room Temperature |
| Flow Cytometry (Intracellular) | Suspension Cells | 0.1 - 0.5 (mild) | 10 - 15 | Room Temperature |
| Flow Cytometry (Nuclear) | Suspension Cells | 0.1 - 1.0 (vigorous) | 10 - 15 | Room Temperature |
| Live-cell Permeabilization | Various | Titration Recommended (start low, e.g., 0.001%) | Variable | 4°C or Room Temp |
Table 2: Effect of Triton X-100 Concentration on HeLa Cells
| Triton X-100 Concentration (mM) | Approximate % (w/v) | Effect on Membrane Permeability | Effect on Cell Viability | Reference |
| < 0.15 | < 0.009% | No significant change | Not affected | [5][6] |
| ~ 0.17 | ~ 0.011% | Permeable to small molecules | Not affected | [5][6] |
| 0.19 - 0.20 | ~ 0.012% | Irreversible permeabilization and structural collapse | Cell death | [4][6] |
Experimental Protocols
General Protocol for Immunofluorescence Permeabilization
-
Fixation: After culturing cells on coverslips, aspirate the culture medium and wash gently with PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[2][14]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[2]
-
Permeabilization: Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes at room temperature.[2]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 30-60 minutes at room temperature.[2][13]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in antibody dilution buffer overnight at 4°C.[13]
-
Washing: Wash three times with PBS for 5 minutes each.[13]
-
Secondary Antibody Incubation: Incubate with the fluorochrome-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[13]
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.[13]
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
General Protocol for Flow Cytometry Permeabilization
-
Cell Preparation: Harvest cells and wash twice with PBS by centrifugation.[15]
-
Fixation: Resuspend the cell pellet in 4% paraformaldehyde and incubate for 15-20 minutes at room temperature.[15][16]
-
Washing: Wash the cells twice with PBS by centrifugation.[15]
-
Permeabilization: Resuspend the cells in 0.1% Triton X-100 in PBS and incubate for 15 minutes at room temperature in the dark.[15]
-
Washing: Wash the cells twice with PBS by centrifugation.[15]
-
Antibody Staining: Incubate the cells with the primary antibody for 45-60 minutes at 4°C in the dark.[15]
-
Washing: Wash cells with staining buffer.
-
Secondary Antibody Staining (if applicable): Incubate with a fluorochrome-conjugated secondary antibody for 30-60 minutes at 4°C in the dark.[15]
-
Washing: Wash cells with staining buffer.
-
Analysis: Resuspend cells in PBS and analyze on a flow cytometer.[15]
Visualizations
Caption: General experimental workflow for cell permeabilization.
Caption: Troubleshooting decision tree for permeabilization issues.
References
- 1. cedarlanelabs.com [cedarlanelabs.com]
- 2. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 3. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 4. pnas.org [pnas.org]
- 5. Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delivery of Optical Contrast Agents using Triton-X100, Part 1: Reversible permeabilization of live cells for intracellular labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 12. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. arigobio.com [arigobio.com]
- 15. ptglab.com [ptglab.com]
- 16. Flow Cytometry, Triton X-100 Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
Why is my Phalloidin-TRITC staining patchy or aggregated?
Welcome to the technical support center for Phalloidin-TRITC staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal F-actin staining results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
Phalloidin (B8060827) is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap.[1][2][3][4] It has a high affinity for filamentous actin (F-actin), preventing its depolymerization.[3] When conjugated with a fluorescent dye like Tetramethylrhodamine (TRITC), it serves as a powerful tool for visualizing the F-actin cytoskeleton in fixed and permeabilized cells.[5] This technique is widely used in cell biology to study cell morphology, motility, and the organization of the cytoskeleton.
Q2: Can I use this compound for staining live cells?
No, this compound is generally not cell-permeable.[5][6] Therefore, it is primarily used for staining fixed and permeabilized cells.[5] Introducing phalloidin into live cells, for instance through microinjection, can alter actin dynamics and cell motility.[7]
Q3: What is the best way to fix cells for this compound staining?
For optimal results, it is crucial to use a methanol-free formaldehyde (B43269) solution (typically 3-4% in PBS) for fixation.[2][4][8] Fixatives containing methanol (B129727) are not recommended as they can disrupt the delicate structure of actin filaments, leading to poor or non-existent staining.[4][8]
Q4: Is a blocking step necessary for this compound staining?
While not always mandatory, a blocking step using a solution like 1% Bovine Serum Albumin (BSA) in PBS can help to reduce non-specific background staining.[1][2][6][9]
Troubleshooting Guide: Patchy or Aggregated Staining
Patchy, uneven, or aggregated this compound staining is a common issue that can obscure the true architecture of the actin cytoskeleton. The following table summarizes potential causes and recommended solutions to troubleshoot these problems.
| Problem | Potential Cause | Recommended Solution |
| Patchy or Uneven Staining | Inadequate Fixation: Fixative concentration is too low, fixation time is too short, or the fixative contains methanol.[8] | Use fresh, methanol-free 3-4% formaldehyde in PBS for 10-20 minutes at room temperature.[9] Ensure even coverage of the cells with the fixative. |
| Insufficient Permeabilization: The permeabilization agent (e.g., Triton X-100) concentration is too low or the incubation time is too short, preventing the phalloidin conjugate from reaching the F-actin.[9][10] | Use 0.1% to 0.5% Triton X-100 in PBS for 5-10 minutes.[9] Ensure the permeabilization buffer is fresh. | |
| Poor Cell Health: Cells were unhealthy or stressed before fixation, leading to a disrupted cytoskeleton. | Ensure cells are healthy and not overly confluent before starting the experiment. Adding 2-10% serum to the staining and wash solutions can sometimes improve the appearance of unhealthy cells. | |
| Inconsistent Sample Handling: Variations in incubation times or washing steps across different samples.[8] | Process all samples in parallel and ensure each sample is treated identically. Make sure coverslips are fully submerged in all solutions.[8] | |
| Aggregated Staining | This compound Aggregation: The phalloidin conjugate may have aggregated in the stock solution or working solution. This can occur with improper storage or if the working concentration is too low.[3][11] | Briefly centrifuge the phalloidin stock solution before dilution. Prepare the working solution fresh for each experiment. The optimal concentration may need to be determined empirically, but typically ranges from 1:100 to 1:1000. |
| Precipitates in Buffers: Buffers (e.g., PBS) may contain precipitates. | Use sterile, filtered buffers. Autoclaving PBS can be a good practice.[10] | |
| Non-Specific Binding: The phalloidin conjugate is binding to other cellular components. | Include a blocking step with 1% BSA for 20-30 minutes after permeabilization.[1][2] | |
| Weak or No Staining | Incorrect this compound Concentration: The concentration of the phalloidin conjugate is too low. | Optimize the phalloidin conjugate concentration. The ideal dilution can vary depending on the cell type.[5] |
| Improper Storage of this compound: The reagent has lost its activity due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles). | Store the stock solution at ≤–20°C, protected from light, and desiccated.[1][6] Aliquoting the stock solution can help avoid multiple freeze-thaw cycles. | |
| Methanol in Fixative: Methanol disrupts F-actin structure, preventing phalloidin binding.[4][8] | Ensure you are using methanol-free formaldehyde.[2][10] |
Experimental Protocol: this compound Staining of Adherent Cells
This protocol provides a general guideline for staining F-actin in adherent cells grown on coverslips. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free formaldehyde (3-4% in PBS)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (1% BSA in PBS) - Optional
-
This compound stock solution (e.g., in methanol or DMSO)
-
Staining Solution (this compound diluted in PBS, potentially with 1% BSA)
-
Mounting medium
Procedure:
-
Wash Cells: Gently wash the cells twice with pre-warmed PBS.
-
Fixation:
-
Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.[9]
-
Aspirate the fixative and wash the cells twice with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[9]
-
Aspirate the permeabilization buffer and wash the cells twice with PBS.
-
-
Blocking (Optional):
-
To reduce non-specific background, incubate the cells with 1% BSA in PBS for 20-30 minutes.[2]
-
-
This compound Staining:
-
Prepare the staining solution by diluting the this compound stock solution in PBS (a common starting dilution is 1:100 to 1:1000). To minimize non-specific binding, you can dilute the conjugate in a buffer containing 1% BSA.
-
Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution and wash the cells 2-3 times with PBS for 5 minutes each.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for TRITC (Excitation max: ~540-550 nm, Emission max: ~570-580 nm). For best results, image the samples promptly after staining.
-
Diagrams
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Protocol for this compound | Tocris Bioscience [tocris.com]
- 3. Phalloidin - Wikipedia [en.wikipedia.org]
- 4. genecopoeia.com [genecopoeia.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Protocol for this compound | Tocris Bioscience [tocris.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Phalloidin Amine | AAT Bioquest [aatbio.com]
How to store and handle Phalloidin-TRITC for long-term stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Phalloidin-TRITC for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored for long-term stability?
A1: For long-term stability, this compound should be stored at ≤–20°C, desiccated, and protected from light.[1][2] Stock solutions, once reconstituted, can be frozen and are stable for up to one year under these conditions.[1] Some protocols also suggest storage at -80°C to minimize degradation.[2] It is crucial to avoid repetitive freeze-thaw cycles.[2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound can be reconstituted in high-quality anhydrous methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).[1][3] The choice of solvent can impact staining intensity, with DMSO sometimes yielding superior results.
Q3: What is the typical stock solution concentration and how should it be prepared?
A3: A common method is to dissolve the vial contents in 1.5 mL of methanol or DMSO to achieve a final concentration of approximately 7.3 μM.[1] Another source suggests dissolving the contents in methanol to obtain a 10 mM stock solution.[2] The optimal concentration can vary, so it is best to consult the manufacturer's instructions.
Q4: Is this compound permeable to live cells?
A4: Generally, phallotoxins like this compound are not cell-permeable and are primarily used for staining fixed and permeabilized cells.[1] However, some cell types may internalize the conjugate through methods like pinocytosis or microinjection.
Storage and Handling Guidelines
Proper storage and handling are critical for maintaining the stability and performance of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | ≤–20°C or -80°C[1][2] | Prevents chemical degradation and microbial growth. |
| Storage Conditions | Desiccated and protected from light[1] | This compound is light-sensitive and susceptible to moisture. |
| Reconstitution Solvent | Anhydrous Methanol or DMSO[1][3] | Ensures complete dissolution and stability of the conjugate. |
| Stock Solution Stability | Up to 1 year at ≤–20°C[1] | Proper storage preserves the integrity of the phalloidin (B8060827) and the fluorophore. |
| Freeze-Thaw Cycles | Avoid repetitive cycles[2] | Repeated freezing and thawing can lead to degradation of the conjugate. Aliquoting the stock solution is recommended. |
Experimental Protocols
Standard Staining Protocol for Fixed and Permeabilized Cells
This protocol provides a general guideline for staining F-actin in cultured cells. Optimization may be required for specific cell types and experimental conditions.
Workflow for this compound Staining
Caption: General workflow for F-actin staining using this compound.
Detailed Steps:
-
Cell Preparation:
-
Wash cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.[1]
-
Fix cells with a 3.7% methanol-free formaldehyde solution in PBS for 10 minutes at room temperature.[1]
-
Wash cells twice with PBS.[1]
-
Permeabilize cells with 0.1% Triton X-100 in PBS or with acetone at ≤–20°C for 5 minutes.[1]
-
Wash cells twice with PBS.[1]
-
-
Staining:
-
To reduce non-specific background staining, you can incubate the cells with 1% Bovine Serum Albumin (BSA) in PBS.[1]
-
Prepare the this compound working solution by diluting the stock solution in PBS. A common starting point is a 1:40 dilution.[1] For example, add 5 μL of a 7.3 μM stock solution to 200 μL of PBS.
-
Incubate the cells with the this compound working solution for 20-30 minutes at room temperature, protected from light.
-
Wash cells two to three times with PBS to remove unbound conjugate.[1]
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope with excitation and emission maxima around 540 nm and 565 nm, respectively.[3]
-
Troubleshooting Guide
This section addresses common issues encountered during this compound staining and provides potential solutions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common this compound staining issues.
Q: Why am I seeing no staining or a very weak signal?
A:
-
Improper Storage: The this compound may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles). Ensure it has been stored at ≤–20°C and protected from light.[1][2]
-
Insufficient Permeabilization: The cell membrane may not be sufficiently permeabilized for the conjugate to enter the cell. Ensure the permeabilization step (e.g., with Triton X-100 or acetone) is performed correctly.[1]
-
Suboptimal Concentration: The concentration of the this compound working solution may be too low. Try increasing the concentration or the incubation time.
-
Incorrect Filter Set: Ensure you are using the correct filter set on the fluorescence microscope for TRITC (Excitation max ~540 nm, Emission max ~565 nm).[3]
Q: My images have high background fluorescence. What can I do?
A:
-
Inadequate Washing: Insufficient washing after staining can leave unbound this compound, leading to high background. Increase the number and duration of PBS washes.[1]
-
Non-specific Binding: To reduce non-specific binding, consider using a blocking step with 1% BSA in PBS before adding the this compound solution.[1]
-
Concentration Too High: The concentration of the this compound working solution may be too high. Try reducing the concentration.
Q: I am observing non-specific staining patterns. What is the cause?
A:
-
Improper Fixation: The fixation method can affect the integrity of the actin filaments. Using methanol-containing fixatives can disrupt actin structures. It is recommended to use methanol-free formaldehyde.[1]
-
Cell Health: Unhealthy or dying cells can exhibit altered actin structures and non-specific staining. Ensure you are working with a healthy cell population.
-
Autofluorescence: Some cell types or tissues may have endogenous fluorescence. Image an unstained control sample to assess the level of autofluorescence.
Q: My fluorescent signal is fading quickly (photobleaching). How can I prevent this?
A:
-
Use Antifade Mounting Medium: Mount your coverslips with a commercially available antifade mounting medium to reduce photobleaching.
-
Minimize Light Exposure: Keep the samples protected from light as much as possible during and after staining.
-
Optimize Imaging Parameters: When using a confocal microscope, reduce the laser power and/or the pixel dwell time. For epifluorescence microscopy, use neutral density filters to decrease the intensity of the excitation light and minimize the exposure time.
References
Adjusting Phalloidin-TRITC incubation time for different cell types
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Phalloidin-TRITC to stain F-actin in various cell types.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound?
The optimal incubation time for this compound can vary significantly depending on the cell type, its permeability, and the fixation and permeabilization conditions. A general recommendation is to incubate for 20 to 90 minutes at room temperature .[1] For cell types with a weaker signal or less accessible F-actin, incubation can be extended. Some protocols suggest an overnight incubation at 4°C for low signal situations.[2][3]
Q2: How does the optimal incubation time differ between cell types?
Different cell types have varying cell densities, membrane characteristics, and cytoskeletal arrangements, all of which can influence the optimal staining time. For instance, a 20-minute incubation may be sufficient for HeLa cells, while primary neurons might benefit from a longer incubation of 1 hour at room temperature or even overnight at 4°C.[3][4] It is crucial to empirically determine the best incubation time for your specific cell line to achieve strong and specific staining.
Q3: Can I adjust the concentration of this compound to shorten the incubation time?
While adjusting the concentration is a common optimization step, it is a delicate balance. Increasing the concentration may lead to a faster signal but can also result in higher background and non-specific binding. Conversely, a lower concentration might require a longer incubation period to achieve sufficient staining. The working concentration typically ranges from 80 to 200 nM, but some cell types may require concentrations as high as 5–10 µM.[2]
Q4: What are the key factors that can affect this compound staining and require adjustments to the incubation time?
Several factors can impact the efficacy of this compound staining:
-
Fixation: The choice of fixative is critical. Paraformaldehyde (PFA) is recommended as it preserves the quaternary structure of F-actin.[2] Methanol (B129727) or acetone-based fixatives can disrupt the actin structure and should be avoided.[1]
-
Permeabilization: Adequate permeabilization is necessary for the phalloidin (B8060827) conjugate to enter the cell. The duration and concentration of the permeabilizing agent (e.g., Triton X-100) may need to be optimized.[1][2]
-
Cell Density: Densely packed cells may require longer incubation times for the probe to penetrate the entire cell population effectively.
-
Cellular Health: Unhealthy or dying cells can exhibit altered actin dynamics and may not stain as expected.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient Incubation Time: The probe has not had enough time to bind to F-actin. | Increase the incubation time in increments of 15-30 minutes at room temperature, or try incubating overnight at 4°C.[2][3] |
| Suboptimal Probe Concentration: The concentration of this compound is too low. | Increase the concentration of the phalloidin conjugate. Typical starting dilutions range from 1:100 to 1:1000 from a stock solution.[1] | |
| Improper Fixation: The F-actin structure has been compromised. | Use methanol-free formaldehyde (B43269) (3-4% in PBS) for fixation. Avoid using methanol or acetone (B3395972) as fixatives.[1][2] | |
| Inadequate Permeabilization: The cell membrane is not sufficiently permeabilized for the probe to enter. | Optimize the permeabilization step by adjusting the concentration (e.g., 0.1% - 0.5% Triton X-100) and incubation time (3-15 minutes).[1][5] | |
| High Background/Non-specific Staining | Excessive Incubation Time: The probe is binding to non-target structures. | Reduce the incubation time. |
| Probe Concentration is Too High: Excess probe is leading to non-specific binding. | Decrease the concentration of the this compound conjugate. | |
| Inadequate Washing: Unbound probe has not been sufficiently washed away. | Increase the number and duration of wash steps with PBS after incubation.[1] | |
| Cell Clumping: Probe is getting trapped between cells. | Ensure cells are well-separated on the coverslip or slide. |
Recommended Incubation Times for Different Cell Types (Starting Points)
The following table provides suggested starting points for this compound incubation times for various cell types. Optimization is highly recommended for each specific cell line and experimental condition.
| Cell Type | Adherent/Suspension | Recommended Incubation Time (at Room Temperature) | Notes |
| HeLa | Adherent | 20 - 60 minutes[4] | A commonly used and generally robust cell line for staining. |
| NIH 3T3 | Adherent | 20 - 60 minutes | A fibroblast cell line that typically stains well. |
| Jurkat | Suspension | 30 - 60 minutes | Suspension cells may require gentle handling to prevent cell loss during washes. |
| Primary Neurons | Adherent | 60 minutes or overnight at 4°C[3] | These cells can be more delicate and may require longer, gentler incubation. |
| Dendritic Cells | Adherent | 2 hours[6] | May require longer incubation for optimal staining of fine actin structures. |
Experimental Protocol: this compound Staining of Adherent Cells
This protocol provides a general guideline for staining F-actin in adherent cells grown on coverslips.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Methanol-Free Formaldehyde in PBS (Fixation Solution)
-
0.1% Triton X-100 in PBS (Permeabilization Solution)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Solution)
-
This compound working solution (diluted in 1% BSA in PBS)
-
Mounting medium with an anti-fade reagent
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Fixation: Add the 4% formaldehyde solution to the coverslips and incubate for 10-20 minutes at room temperature.[7]
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the 0.1% Triton X-100 solution and incubate for 3-5 minutes at room temperature.[7]
-
Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add the 1% BSA solution and incubate for 20-30 minutes at room temperature to reduce non-specific binding.[7]
-
This compound Incubation: Aspirate the blocking solution. Add the this compound working solution to each coverslip, ensuring the cells are completely covered. Incubate in the dark for 20-90 minutes at room temperature (refer to the table above for cell-type-specific recommendations).
-
Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto a microscope slide using a mounting medium containing an anti-fade reagent.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for TRITC (Excitation/Emission: ~540/565 nm).
Experimental Workflow
Caption: this compound Staining Workflow
Troubleshooting Logic
Caption: this compound Troubleshooting Flowchart
References
- 1. Phalloidin staining protocol | Abcam [abcam.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-techne.com [bio-techne.com]
- 5. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 6. researchgate.net [researchgate.net]
- 7. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Comparative Guide to Actin Staining: Phalloidin-TRITC vs. Alexa Fluor 488 Phalloidin
For researchers, scientists, and drug development professionals visualizing the actin cytoskeleton, the choice of fluorescent probe is critical for generating high-quality, reproducible data. Phalloidin (B8060827), a bicyclic peptide from the Amanita phalloides mushroom, binds with high affinity and specificity to filamentous actin (F-actin), making it an excellent tool for this purpose.[1][2] When conjugated to a fluorescent dye, it provides a vivid and detailed stain of actin filaments in fixed and permeabilized cells.[3]
This guide provides an objective comparison between two commonly used phalloidin conjugates: the traditional Tetramethylrhodamine isothiocyanate (TRITC) conjugate and the more modern Alexa Fluor 488 conjugate. We will delve into their performance characteristics, supported by key photophysical data, and provide detailed experimental protocols.
Performance Comparison: Brightness, Photostability, and Spectral Properties
The primary differences between Phalloidin-TRITC and Alexa Fluor 488 Phalloidin lie in the properties of their attached fluorophores. Alexa Fluor 488, a green-fluorescent dye, is part of a family of dyes known for their superior performance compared to traditional fluorochromes like TRITC.[4] Generally, Alexa Fluor dyes are brighter and more photostable.[3][4]
Key Performance Metrics
The brightness of a fluorophore is determined by its molar extinction coefficient (its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[5] Alexa Fluor 488 conjugates are significantly brighter and more photostable than fluorescein (B123965) conjugates, which are spectrally similar.[6] While direct quantitative comparisons with TRITC are less common in single studies, the general superiority of the Alexa Fluor family over rhodamine derivatives is well-documented.[4][7]
| Property | This compound | Alexa Fluor 488 Phalloidin | Reference |
| Excitation Max. | ~540-550 nm | ~495 nm | [8] |
| Emission Max. | ~565-572 nm | ~518-519 nm | [8] |
| Color (Visual) | Red-Orange | Green | [9] |
| Molar Extinction Coefficient | Not consistently reported | 71,000 cm⁻¹M⁻¹ | [6][10] |
| Quantum Yield | Not consistently reported | 0.92 | [10][11] |
| Brightness | Moderate | Very High | [4] |
| Photostability | Moderate | Very High | [4][6] |
| pH Sensitivity | More sensitive | Fluorescence is independent of pH from 4-10 | [6] |
Brightness & Photostability
Alexa Fluor 488 phalloidin offers a significant advantage in both brightness and photostability.[4][6] This is crucial for high-resolution imaging techniques like confocal microscopy and for experiments requiring long exposure times, as it resists photobleaching. One study directly comparing Alexa Fluor 488 phalloidin to fluorescein phalloidin (a dye with similar photostability issues to TRITC) showed that under constant illumination for 30 seconds, the fluorescein conjugate's fluorescence dropped to about 20% of its initial value, while the Alexa Fluor 488 conjugate's fluorescence remained unchanged.[6][12] This robustness allows for the capture of more detailed images and more reliable quantitative analysis over time.
Spectral Characteristics
This compound is excited by green light (around 540 nm) and emits in the orange-red spectrum (around 565 nm), making it suitable for the TRITC or Cy3 filter sets.[13] Alexa Fluor 488 Phalloidin is excited by blue light (around 495 nm) and emits green light (around 518 nm), compatible with standard FITC filter sets.[2][13][14] The choice between them may depend on the other fluorescent probes used in a multiplexing experiment to ensure minimal spectral overlap.
Experimental Workflow & Protocols
The following section details a standard protocol for staining F-actin in cultured cells. This protocol is generally applicable to both this compound and Alexa Fluor 488 Phalloidin.
Detailed Staining Protocol
This protocol is adapted for cells grown on glass coverslips.
Reagents Required:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, methanol-free. (Caution: PFA is toxic).
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Fluorescent Phalloidin Stock Solution: Reconstitute lyophilized phalloidin conjugate in anhydrous DMSO to create a concentrated stock solution.[1][14] Store at -20°C, protected from light.[1][14]
-
Staining Solution: Dilute the phalloidin stock solution to the desired working concentration in PBS. A typical dilution for Alexa Fluor 488 Phalloidin is 1:800.[1][14]
-
Antifade Mounting Medium.
-
(Optional) Nuclear counterstain (e.g., DAPI).
Procedure:
-
Cell Preparation : Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Rinse : Gently rinse the cells twice with room temperature PBS.
-
Fixation : Fix the cells by incubating with 4% PFA solution for 15 minutes at room temperature.[1]
-
Rinse : Rinse the cells three times with PBS for 5 minutes each.[1]
-
Permeabilization : Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Rinse : Rinse the cells twice with PBS.
-
Staining : Add the fluorescent phalloidin staining solution to the coverslips, ensuring the cells are completely covered. Incubate for 15-30 minutes at room temperature, protected from light.[14]
-
Rinse : Rinse the coverslips two to three times with PBS to remove unbound phalloidin.
-
(Optional) Counterstaining : If a nuclear counterstain is desired, incubate with the appropriate staining solution (e.g., DAPI) according to the manufacturer's protocol.
-
Mounting : Mount the coverslip onto a microscope slide with a drop of antifade mounting medium.
-
Imaging : Visualize the stained actin filaments using a fluorescence microscope equipped with the appropriate filter set (FITC for Alexa Fluor 488, TRITC/Cy3 for TRITC).
Conclusion and Recommendations
Both this compound and Alexa Fluor 488 Phalloidin are effective reagents for labeling F-actin. The choice between them depends largely on the specific requirements of the experiment.
-
This compound is a cost-effective and reliable option for routine actin staining and qualitative analysis where photostability is not a primary concern. Its red-orange emission is useful in multicolor experiments where a green channel is occupied.
-
Alexa Fluor 488 Phalloidin is the superior choice for applications demanding high sensitivity, quantitative analysis, and photostability. Its intense brightness and resistance to photobleaching make it ideal for high-resolution confocal microscopy, 3D imaging, and time-lapse experiments on fixed samples.[6][15] Its pH insensitivity also ensures more consistent and reliable staining across various buffer conditions.[6]
For researchers and drug development professionals seeking the highest quality and most robust data, especially for quantitative and high-resolution applications, Alexa Fluor 488 Phalloidin is the recommended probe.
References
- 1. Alexa Fluor® 488 Phalloidin (#8878) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Phalloidin staining protocol | Abcam [abcam.com]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 8. abcam.com [abcam.com]
- 9. Phalloidin Labeling Probes Green | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. stratech.co.uk [stratech.co.uk]
- 14. Alexa Fluor® 488 Phalloidin | Cell Signaling Technology [cellsignal.com]
- 15. Invitrogen Phalloidin Labeling Probes Blue | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
Lifeact vs. Phalloidin-TRITC: A Comparative Guide to Visualizing F-Actin Dynamics
For researchers, scientists, and drug development professionals, the accurate visualization of filamentous actin (F-actin) is crucial for understanding a myriad of cellular processes, from cell motility and division to intracellular transport. The two most common reagents for this purpose, Lifeact and Phalloidin-TRITC, offer distinct advantages and disadvantages. This guide provides an objective, data-driven comparison to aid in the selection of the appropriate tool for your specific research needs.
This document outlines the fundamental differences in mechanism, application, and potential artifacts associated with Lifeact and this compound. We present a summary of quantitative data in structured tables, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of these two powerful probes.
At a Glance: Lifeact vs. This compound
| Feature | Lifeact | This compound |
| Target | Filamentous Actin (F-actin) | Filamentous Actin (F-actin) |
| Labeling Strategy | Genetically encoded fluorescent protein fusion (e.g., GFP, RFP) or fluorescently labeled peptide | Fluorescently conjugated bicyclic peptide (TRITC) |
| Cell Viability | Suitable for live-cell imaging | Primarily for fixed and permeabilized cells |
| Effect on Actin Dynamics | Can alter actin dynamics, especially at high expression levels | Stabilizes F-actin, preventing depolymerization |
| Toxicity | Generally low, but overexpression can be detrimental | Toxic to live cells |
| Cell Permeability | Genetically expressed intracellularly; labeled peptide requires delivery method | Not cell-permeable |
Mechanism of Action
Lifeact is a 17-amino-acid peptide derived from the yeast actin-binding protein Abp140.[1] When fused to a fluorescent protein (e.g., GFP, mCherry), it is genetically expressed within the cell of interest, allowing for the visualization of F-actin in living cells.[1] The interaction between Lifeact and F-actin is transient, with a relatively low binding affinity, which is thought to minimize its interference with natural actin dynamics.[1][2] However, it is crucial to note that high expression levels of Lifeact can lead to artifacts and disrupt normal cellular processes.[3][4]
Phalloidin (B8060827) is a bicyclic heptapeptide (B1575542) toxin extracted from the Amanita phalloides (death cap) mushroom.[5] It binds with high affinity and specificity to the grooves of F-actin, effectively stabilizing the filaments and preventing their depolymerization.[5][6] For visualization, phalloidin is conjugated to a fluorophore, in this case, Tetramethylrhodamine (TRITC), which emits in the orange-red spectrum. Due to its toxicity and inability to cross the cell membrane, this compound is almost exclusively used for staining F-actin in fixed and permeabilized cells.[5]
Quantitative Data Comparison
The following tables summarize key quantitative parameters for Lifeact and this compound based on published experimental data.
Table 1: Binding and Kinetic Properties
| Parameter | Lifeact | This compound |
| Binding Affinity (Kd) to F-actin | ~2.2 µM (for fluorescein-Lifeact)[7] | ~20 nM[8] |
| Effect on Actin Polymerization | Concentration-dependent: submicromolar concentrations can increase barbed end elongation rate ~3-fold, while higher concentrations slow it.[7] | Promotes polymerization by lowering the critical concentration to near zero.[3] |
| Effect on Actin Depolymerization | Does not significantly affect depolymerization rates at concentrations up to 55 µM.[1] | Strongly inhibits depolymerization.[3][9] |
Table 2: Photostability and Imaging Performance
| Parameter | Lifeact (EGFP/mCherry fusion) | This compound |
| Photobleaching Half-life | EGFP: ~2.8 ns (fluorescence lifetime)[2]; mCherry: ~352 sec (in HeLa cells)[1] | TRITC is generally considered to have good photostability, though quantitative data varies depending on conditions.[10] |
| Resolution in Super-Resolution Microscopy (Fixed Cells) | Comparable to Phalloidin (e.g., 52.7-60.5 nm in HeLa cells)[11] | High resolution achievable (e.g., 52.4-58.7 nm in HeLa cells)[11] |
| Signal Stability Over Time (Fixed Cells) | Stable for extended periods (e.g., >17 hours) due to a large pool of unbound, fluorescently labeled peptide.[8] | Signal can decrease over a few hours due to photobleaching and dissociation.[8] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of F-actin using Lifeact-EGFP Transfection
This protocol describes the transient transfection of a plasmid encoding Lifeact-EGFP into mammalian cells for live-cell imaging of F-actin dynamics.
Materials:
-
Mammalian cells of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Glass-bottom imaging dishes
-
Lifeact-EGFP plasmid DNA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM reduced-serum medium
-
Live-cell imaging buffer
-
Confocal or spinning-disk microscope equipped for live-cell imaging
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 70-90% confluency at the time of imaging.
-
Transfection Complex Preparation:
-
In one tube, dilute the Lifeact-EGFP plasmid DNA in Opti-MEM. The amount of DNA should be optimized to achieve low expression levels to minimize artifacts.[6]
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells in the imaging dishes. Gently rock the dishes to ensure even distribution.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for gene expression.
-
Live-Cell Imaging:
-
Gently wash the cells twice with pre-warmed live-cell imaging buffer.
-
Add fresh, pre-warmed live-cell imaging buffer to the dish.
-
Image the cells using a suitable fluorescence microscope. For dynamic processes, time-lapse imaging is recommended.
-
Protocol 2: Staining of F-actin in Fixed Cells with this compound
This protocol provides a general procedure for staining F-actin in fixed and permeabilized mammalian cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
This compound stock solution (e.g., in methanol (B129727) or DMSO)
-
Bovine serum albumin (BSA)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation:
-
Permeabilization:
-
Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.
-
This compound Staining:
-
Washing: Wash the cells three times with PBS to remove unbound this compound.
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the stained F-actin using a fluorescence microscope with appropriate filters for TRITC (Excitation/Emission: ~540/565 nm).
-
Visualizing Workflows and Comparisons
To further clarify the experimental processes and key differences, the following diagrams were generated using the DOT language.
Conclusion and Recommendations
The choice between Lifeact and this compound is fundamentally dependent on the experimental question.
Lifeact is the probe of choice for studying the dynamics of F-actin in living cells . Its ability to be genetically encoded and its transient binding allow for real-time observation of processes such as cell migration, cytokinesis, and the formation of various actin-based structures. However, researchers must carefully control and validate expression levels to avoid potential artifacts that can alter the very dynamics they wish to study.
This compound remains the gold standard for obtaining high-resolution, static images of F-actin architecture in fixed cells . Its high affinity and stabilizing properties provide a robust and clear signal, making it ideal for detailed morphological analysis and for use as a reference against which live-cell probes are compared. Its inherent toxicity and inability to penetrate live cells preclude its use for dynamic studies.
For a comprehensive understanding of F-actin's role in a biological process, a combined approach can be powerful: using Lifeact to observe the dynamics in living systems and this compound to capture high-resolution snapshots of the actin cytoskeleton at specific time points. By understanding the strengths and limitations of each tool as outlined in this guide, researchers can design more rigorous experiments and interpret their data with greater confidence.
References
- 1. Half time for photobleaching of mCherry fluor - Generic - BNID 103777 [bionumbers.hms.harvard.edu]
- 2. Influence of the First Chromophore-Forming Residue on Photobleaching and Oxidative Photoconversion of EGFP and EYFP [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Anti-Fading Media for Live Cell GFP Imaging | PLOS One [journals.plos.org]
- 7. mCherry-RPB1 protein stability measurement in HCT116 cells using bleach-chase - Mendeley Data [data.mendeley.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. optolongfilter.com [optolongfilter.com]
- 11. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 12. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Phalloidin-TRITC vs. Actin Antibodies: A Comparative Guide to F-Actin Staining
For researchers, scientists, and drug development professionals seeking to visualize the intricate network of filamentous actin (F-actin), the choice between phalloidin (B8060827) conjugates and actin antibodies is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Phalloidin-TRITC and actin antibodies, supported by experimental data and protocols, to aid in the selection of the most appropriate tool for your research needs.
The visualization of F-actin is fundamental to understanding a vast array of cellular processes, including cell motility, division, and intracellular transport. Both this compound, a fluorescently labeled phallotoxin, and actin antibodies are widely used reagents for this purpose. However, they operate on different principles and present distinct advantages and disadvantages in terms of specificity, ease of use, and the quality of the resulting data.
Performance Comparison: this compound vs. Actin Antibodies
| Feature | This compound | Actin Antibodies (Immunofluorescence) |
| Target Specificity | High specificity for F-actin; does not bind to G-actin monomers.[1] | Can recognize both F-actin and G-actin, potentially leading to higher background. Specificity is dependent on the monoclonal or polyclonal nature of the antibody. |
| Signal-to-Noise Ratio | Generally high, with low non-specific binding.[2] | Can be variable; requires blocking steps to minimize non-specific binding and background. |
| Protocol Simplicity & Speed | Simple, one-step staining procedure after fixation and permeabilization.[3] | Multi-step process involving primary and secondary antibody incubations, with multiple wash steps. |
| Labeling Density | Small size allows for dense labeling of F-actin, enabling high-resolution imaging.[4] | Larger size of antibodies (~150 kDa) may sterically hinder dense labeling of actin filaments.[4] |
| Potential for Artifacts | Can stabilize actin filaments, potentially altering their natural dynamics if used in live cells (though primarily used in fixed cells).[2][5] | Fixation methods can alter antigenicity. Cross-reactivity of antibodies is a potential issue. |
| Photostability | Photostability is dependent on the conjugated fluorophore (e.g., TRITC). More photostable options like Alexa Fluor dyes are available.[6] | Photostability is dependent on the fluorophore conjugated to the secondary antibody. |
Experimental Protocols
Detailed methodologies for both this compound and actin antibody staining are crucial for reproducible results.
This compound Staining Protocol for Cultured Cells
This protocol is a standard procedure for staining F-actin in fixed and permeabilized cells.
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Fixation:
-
Wash cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.
-
Fix cells with 3.7% methanol-free formaldehyde (B43269) solution in PBS for 10 minutes at room temperature.
-
-
Permeabilization:
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 3 to 5 minutes.
-
-
Staining:
-
Wash cells twice with PBS.
-
Prepare the this compound staining solution by diluting the stock solution (typically 1:100 to 1:1000) in PBS containing 1% bovine serum albumin (BSA) to reduce nonspecific background.
-
Incubate the coverslips with the staining solution for 20-90 minutes at room temperature in the dark.
-
-
Washing and Mounting:
-
Wash cells two to three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging: Observe the stained cells using a fluorescence microscope with filters appropriate for TRITC (Excitation/Emission: ~540/570 nm).
Actin Antibody Staining Protocol (Immunofluorescence)
This protocol outlines the key steps for indirect immunofluorescence staining of actin.
-
Cell Culture: Grow cells on sterile glass coverslips.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Blocking:
-
Wash twice with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-actin antibody to its optimal concentration in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-TRITC) in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature in the dark.
-
-
Washing and Mounting:
-
Wash cells three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizing the Staining Workflows
The following diagrams illustrate the procedural differences between this compound and actin antibody staining.
The streamlined nature of the this compound protocol offers a significant time advantage over the more complex and lengthy immunofluorescence procedure.
Understanding the Signal-to-Noise Advantage of this compound
The superior signal-to-noise ratio often observed with this compound can be attributed to its direct and highly specific binding to F-actin.
The direct binding of the small phalloidin molecule minimizes background from non-specific interactions, a common challenge in antibody-based methods that involve larger proteins and an additional antibody layer.
References
- 1. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Labeling Actin with Phalloidin vs. Antibodies: Smaller Size for Greater Density - Nordic Biosite [nordicbiosite.com]
- 5. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
Validating F-Actin Visualization: A Comparison of Phalloidin-TRITC Staining and Electron Microscopy
For researchers in cell biology, neuroscience, and drug development, accurate visualization of the actin cytoskeleton is paramount to understanding cellular morphology, motility, and intracellular trafficking.[1] Phalloidin (B8060827) conjugated to fluorescent dyes, such as Tetramethylrhodamine isothiocyanate (TRITC), is a widely used method for labeling filamentous actin (F-actin) for fluorescence microscopy.[1] However, the validation of this staining at the ultrastructural level is crucial for confirming the precise localization and organization of actin filaments. This guide provides a comparative overview of Phalloidin-TRITC staining and electron microscopy (EM), offering experimental protocols and a workflow for their correlative use.
Performance Comparison: Fluorescence vs. Electron Microscopy
The two techniques offer complementary information, with fluorescence microscopy providing excellent specificity for F-actin and electron microscopy delivering unparalleled resolution of the cellular ultrastructure.
| Feature | This compound Fluorescence Microscopy | Transmission Electron Microscopy (TEM) |
| Principle | A fluorescently labeled phallotoxin that specifically binds to F-actin, allowing visualization with a fluorescence microscope.[1][2] | Uses a beam of electrons to create a high-resolution, two-dimensional image of a thin specimen.[3][4] |
| Resolution | Diffraction-limited (~250 nm), with super-resolution techniques achieving higher resolutions (36.3 nm to 58.7 nm for phalloidin).[5] | High resolution (nanometer scale), allowing for the visualization of individual actin filaments.[3][4] |
| Specificity for F-actin | High, as phalloidin selectively binds to the filamentous form of actin.[1] | Lower intrinsic specificity; relies on morphological identification of filaments, which can be enhanced with immunogold labeling.[3][4] |
| Sample Preparation | Relatively simple: fixation, permeabilization, and staining.[1][2][6] | Complex and lengthy: fixation, dehydration, resin embedding, and ultrathin sectioning.[3][7] |
| 3D Information | Can be obtained through confocal microscopy and Z-stacking.[8] | Can be achieved with techniques like electron tomography.[4] |
| Live Cell Imaging | Not suitable for live-cell imaging due to the toxicity of phalloidin.[5] | Not possible for live cells due to the requirement for fixation and vacuum conditions.[4] |
| Throughput | High; multiple samples can be processed and imaged relatively quickly. | Low; sample preparation and imaging are time-consuming. |
Correlative Workflow: From Fluorescence to Ultrastructure
Correlative Light and Electron Microscopy (CLEM) is a powerful technique that combines the advantages of both imaging modalities. The general workflow involves imaging the fluorescently labeled sample first, then processing it for electron microscopy to investigate the same region of interest at a higher resolution.
References
- 1. Phalloidin staining protocol | Abcam [abcam.com]
- 2. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 3. Imaging Cytoskeleton Components by Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Visualization of Actin Filaments and Actin-Binding Proteins in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 6. F-Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. A Step-By-Step Protocol for Correlative Light and Electron Microscopy Imaging of Proteinaceous Deposits in Cultured Cells and Human Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Phalloidin-TRITC in the Spotlight: A Comparative Guide to Rhodamine Conjugates for F-Actin Visualization
For researchers in cell biology, oncology, and neurobiology, the visualization of filamentous actin (F-actin) is crucial for understanding cellular structure, motility, and signaling. Phalloidin (B8060827) conjugates are indispensable tools for this purpose, offering high-affinity and specific binding to F-actin. Among these, Phalloidin-TRITC (Tetramethylrhodamine isothiocyanate) has been a long-standing option. This guide provides a comprehensive comparison of this compound with other rhodamine-based conjugates and modern alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your research needs.
Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, binds specifically and with high affinity to the grooves of F-actin, stabilizing the filaments.[1] When conjugated to a fluorophore, it allows for the precise visualization of the actin cytoskeleton in fixed and permeabilized cells. TRITC is a rhodamine derivative that emits an orange-red fluorescence. Several sources indicate that "Rhodamine Phalloidin" and "this compound" are often used interchangeably to refer to the same conjugate.[2][3]
Performance Comparison: this compound vs. Alternatives
The choice of a fluorescent phalloidin conjugate significantly impacts the quality of imaging data. Key performance indicators include brightness (a function of molar extinction coefficient and quantum yield), photostability, and signal-to-noise ratio. While this compound is a widely cited and effective reagent, newer generation dyes often exhibit superior performance.
Modern fluorophores, such as the Alexa Fluor and iFluor series, are generally recognized for their enhanced brightness and photostability compared to traditional dyes like TRITC.[4] For instance, Alexa Fluor 568 is reported to have brighter fluorescence and higher photostability than FITC, another traditional dye.[5][6] This trend generally holds true for phalloidin conjugates as well, with Alexa Fluor phalloidin conjugates being designed for superior brightness and photostability.[4]
Quantitative Data Summary
| Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Relative Brightness * |
| This compound | 540-545 | 570-573 | ~80,000 | 1 |
| Phalloidin-Alexa Fluor 546 | 556 | 570 | Not specified | Not specified |
| Phalloidin-Alexa Fluor 568 | 578 | 603 | Not specified | Not specified |
| Phalloidin-iFluor 555 | 557 | 570 | Not specified | 7 |
| Phalloidin-iFluor 594 | 588 | 604 | Not specified | 10 |
*Relative brightness is on a scale of 1 (dimmest) to 10 (brightest) as reported by a commercial supplier and is calculated as a function of extinction coefficient and quantum yield.[7] Data for Molar Extinction Coefficient for this compound is from a product information sheet.[1]
Experimental Protocols
Accurate and reproducible staining of F-actin is fundamental to obtaining high-quality imaging data. Below are detailed protocols for a standard F-actin staining procedure in cultured cells and a method for assessing photostability.
Standard Protocol for F-Actin Staining in Cultured Cells
This protocol is a general guideline for staining F-actin in formaldehyde-fixed, permeabilized cells.[8][9]
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde (B43269), 3.7% in PBS (methanol-free recommended)
-
Triton X-100, 0.1% in PBS
-
Bovine Serum Albumin (BSA), 1% in PBS
-
This compound working solution (e.g., 150 nM in PBS with 1% BSA)[10][11]
-
Mounting medium
Procedure:
-
Fixation: Wash cells twice with warm PBS. Fix the cells with 3.7% formaldehyde in PBS for 10-20 minutes at room temperature.[12]
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS.
-
Permeabilization: Add 0.1% Triton X-100 in PBS to the cells and incubate for 5-15 minutes at room temperature to permeabilize the cell membranes.[13]
-
Washing: Wash the cells three times with PBS.
-
Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.[12]
-
Staining: Remove the blocking solution and add the this compound working solution. Incubate for 20-60 minutes at room temperature, protected from light.[10][14]
-
Washing: Wash the cells two to three times with PBS to remove unbound phalloidin conjugate.
-
Mounting: Mount the coverslip onto a microscope slide with a suitable mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filter sets for TRITC (Excitation/Emission: ~545/572 nm).
Protocol for Assessing Photostability
This protocol describes a general method for comparing the photobleaching rates of different fluorescent probes.[15][16]
Materials:
-
Stained slides prepared as described above.
-
Fluorescence microscope with a camera capable of time-lapse imaging.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare slides stained with this compound and the other phalloidin conjugates you wish to compare, ensuring identical staining conditions.
-
Image Acquisition Setup:
-
Place the slide on the microscope stage and bring the stained cells into focus.
-
Select a region of interest with clearly visible and well-stained actin filaments.
-
Set the microscope's illumination intensity and camera exposure time to obtain a good signal without initial saturation. Crucially, keep these settings constant for all samples being compared.
-
-
Time-Lapse Imaging:
-
Begin a time-lapse acquisition, continuously illuminating the sample and capturing images at regular intervals (e.g., every 5-10 seconds).
-
Continue imaging until the fluorescence signal has significantly diminished.
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
Select a region of interest (ROI) containing stained actin filaments and measure the mean fluorescence intensity within this ROI for each time point.
-
Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting this value from your ROI measurements.
-
Normalize the intensity values by dividing the intensity at each time point by the initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching rate of the fluorophore. By comparing these curves for different phalloidin conjugates, their relative photostability can be determined.
-
Visualizing Experimental and Biological Contexts
To better understand the application and underlying biology of F-actin staining, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a key signaling pathway regulating the actin cytoskeleton.
Caption: A typical workflow for staining F-actin in cultured cells.
Caption: Simplified Rho GTPase signaling pathway regulating actin dynamics.
Conclusion
This compound remains a viable and widely used reagent for F-actin staining. However, for applications demanding higher brightness and photostability, particularly in quantitative imaging and super-resolution microscopy, newer generation fluorophore conjugates such as the Alexa Fluor and iFluor series are demonstrably superior. The choice of the optimal probe will depend on the specific experimental requirements, the instrumentation available, and the balance between performance and cost. The protocols and data presented in this guide provide a foundation for making an informed decision to achieve high-quality and reproducible visualization of the actin cytoskeleton.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytoskeletal / Vesicle Trafficking | Cell Signaling Technology [cellsignal.com]
- 4. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stratech.co.uk [stratech.co.uk]
- 8. F-Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rhodamine this compound | Red-orange cytoskeleton stain| Hello Bio [hellobio.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Engineering and characterizing monomeric fluorescent proteins for live-cell imaging applications | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
Phalloidin-TRITC: A Comparative Guide to its Cross-Reactivity with Actin Isoforms
For researchers, scientists, and drug development professionals, understanding the binding characteristics of fluorescent probes to their targets is paramount for accurate experimental interpretation. This guide provides a comprehensive comparison of Phalloidin-TRITC's cross-reactivity with different actin isoforms, supported by experimental data and protocols. We also explore alternative actin-binding probes to offer a broader perspective for selecting the optimal tool for your research needs.
Phalloidin (B8060827), a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, is a high-affinity probe for filamentous actin (F-actin). Its conjugation with the fluorophore Tetramethylrhodamine (TRITC) allows for the visualization of F-actin in fixed and permeabilized cells. While phalloidin is widely considered a pan-F-actin stain, subtle differences in its binding kinetics to various actin isoforms exist, which can be critical for specific research applications.
Cross-Reactivity of this compound with Mammalian Actin Isoforms
Mammalian cells express six major actin isoforms, which are categorized into three classes: alpha (skeletal, cardiac, and smooth muscle), beta (cytoplasmic), and gamma (cytoplasmic and smooth muscle). While these isoforms share a high degree of sequence homology, minor variations can influence the binding of probes like phalloidin.
Published research indicates that phalloidin exhibits broad cross-reactivity with all mammalian actin isoforms. Studies have shown that the dissociation rate of phalloidin is slow and consistent across different mammalian actin isoforms. However, the association kinetics, or the rate at which phalloidin binds to F-actin, can differ between muscle alpha-actins and cytoplasmic actins. This suggests that while this compound will bind to all actin isoforms, the efficiency and dynamics of this binding may vary.
Quantitative Binding Affinity of this compound
| Actin Isoform | Reported Binding Affinity (Kd) of Phalloidin Conjugates | Source Organism/Cell Type |
| Skeletal Muscle α-Actin | 100 - 400 nM (for TRITC-Phalloidin with rabbit skeletal muscle F-actin) | Rabbit |
| Smooth Muscle α-Actin | Data not available for purified isoform | - |
| Cytoplasmic β-Actin | Data not available for purified isoform | - |
| Cytoplasmic γ-Actin | Data not available for purified isoform | - |
Note: The lack of specific Kd values for each purified isoform highlights a gap in the current literature and underscores the need for direct comparative studies. The provided value for skeletal muscle actin serves as a general reference.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound with different actin isoforms, researchers can employ several established biochemical and biophysical techniques. Here, we outline two common methods:
Fluorescence Spectroscopy Binding Assay
This method relies on the principle that the fluorescence intensity of this compound often changes upon binding to F-actin. By titrating a fixed concentration of this compound with increasing concentrations of purified F-actin from different isoforms, a saturation binding curve can be generated. The Kd can then be calculated by fitting the data to a one-site binding model.
Experimental Workflow:
Detailed Methodology:
-
Actin Purification and Polymerization: Purify individual actin isoforms (α-skeletal, α-smooth, β-cytoplasmic, γ-cytoplasmic) from appropriate tissue or cell sources. Polymerize G-actin to F-actin by adding polymerization buffer (e.g., 50 mM KCl, 2 mM MgCl2, 1 mM ATP in a suitable buffer like PIPES or Tris-HCl).
-
Sample Preparation: Prepare a series of dilutions of each F-actin isoform.
-
Binding Reaction: In a microplate, mix a constant concentration of this compound (e.g., 50 nM) with the different concentrations of each F-actin isoform. Incubate at room temperature in the dark to reach binding equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for TRITC (typically ~540 nm and ~565 nm, respectively).
-
Data Analysis: Plot the change in fluorescence intensity as a function of the F-actin concentration. Fit the data to a saturation binding equation to determine the Kd.
Co-sedimentation Assay
This technique separates F-actin and any bound proteins from unbound components by ultracentrifugation. The amount of this compound in the pellet (bound to F-actin) and supernatant (unbound) can be quantified to determine the binding affinity.
Experimental Workflow:
Detailed Methodology:
-
Actin Preparation: Prepare purified and polymerized F-actin for each isoform as described above.
-
Binding Reaction: Incubate a constant concentration of F-actin with varying concentrations of this compound.
-
Co-sedimentation: Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet the F-actin and any bound this compound.
-
Fraction Analysis: Carefully separate the supernatant from the pellet. The concentration of this compound in the supernatant (unbound) can be measured by fluorescence spectroscopy. The amount in the pellet (bound) can be determined by resuspending the pellet and measuring its fluorescence, or by calculating the difference between the total and unbound amounts.
-
Data Analysis: Plot the concentration of bound this compound against the concentration of free this compound. The Kd can be determined from the slope of the line in a Scatchard plot or by non-linear regression analysis.
Alternatives to this compound for F-Actin Staining
While this compound is a robust tool, several alternatives are available, each with its own advantages and disadvantages.
| Probe | Description | Advantages | Disadvantages |
| Lifeact | A 17-amino-acid peptide that binds to F-actin. | Can be expressed as a fusion protein in living cells for dynamic studies; generally less toxic than phalloidin. | May not label all F-actin structures equally and can potentially interfere with actin dynamics at high expression levels. |
| Jasplakinolide | A cyclic peptide that binds to and stabilizes F-actin. | Cell-permeable, allowing for use in living cells. | Can induce actin polymerization and is cytotoxic. |
| Actin Antibodies | Monoclonal or polyclonal antibodies that recognize specific actin isoforms. | Can be isoform-specific, allowing for the targeted labeling of a particular actin type. | Larger size can lead to steric hindrance and may not label dense actin networks as effectively as smaller probes. Requires antibody validation. |
| Silicon Rhodamine (SiR)-Actin | A cell-permeable, fluorogenic probe based on jasplakinolide. | Suitable for live-cell imaging and super-resolution microscopy; fluorogenic nature reduces background fluorescence. | Based on a toxin and can affect actin dynamics. |
Comparative Performance
Studies comparing Lifeact and phalloidin for super-resolution microscopy have shown that Lifeact can provide more continuous labeling of thin filaments and offers advantages in terms of cost and the ability to image multiple regions of interest without signal degradation.[2] However, phalloidin may offer slightly better resolution in some contexts.[2] The choice between these probes will ultimately depend on the specific experimental requirements, such as the need for live-cell imaging versus high-resolution imaging in fixed cells.
Conclusion
This compound remains a valuable and widely used tool for visualizing the F-actin cytoskeleton due to its high affinity and broad cross-reactivity across different species and cell types. While it binds to all mammalian actin isoforms, researchers should be aware of the potential for different binding kinetics between muscle and cytoplasmic actins. For studies requiring isoform-specific localization or live-cell imaging of actin dynamics, alternative probes such as isoform-specific antibodies or genetically encoded markers like Lifeact may be more suitable. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the binding of this compound and other probes to different actin isoforms, enabling a more informed selection of the appropriate tool for their specific research questions.
References
A Quantitative Comparison of F-actin Probes: Phalloidin-TRITC and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
The visualization of filamentous actin (F-actin) is fundamental to understanding a vast array of cellular processes, from cell motility and division to intracellular transport. A variety of fluorescent probes have been developed to label F-actin, each with its own set of characteristics that make it suitable for different applications. This guide provides an objective comparison of the performance of several popular F-actin probes, with a focus on quantitative data to aid researchers in selecting the optimal tool for their experimental needs. We compare the classic Phalloidin-TRITC with other phalloidin (B8060827) conjugates and alternative protein-based probes, presenting supporting experimental data, detailed protocols, and visual workflows.
Performance Comparison of F-actin Probes
The choice of an F-actin probe depends on a balance of factors including the experimental system (fixed or live cells), the imaging modality (e.g., conventional fluorescence microscopy, super-resolution microscopy), and the specific quantitative metrics of interest. Here, we summarize the key performance indicators for this compound and its alternatives.
Photophysical and Binding Properties of Phalloidin Conjugates
Phalloidin, a bicyclic peptide from the Amanita phalloides mushroom, binds with high affinity and specificity to F-actin, making its fluorescent conjugates a gold standard for staining in fixed and permeabilized cells.[1][2] The choice of fluorophore conjugated to phalloidin significantly impacts the brightness and photostability of the probe. While this compound has been a longstanding workhorse, modern dyes like the Alexa Fluor series offer substantial improvements in performance.[1][2]
| Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (of free dye) | Binding Affinity (Kd) |
| This compound | 540-545 | 570-578 | ~80,000 | Not widely reported for conjugate | ~100-400 nM[3] |
| Phalloidin-FITC | 495 | 513 | ~70,000 | ~0.92 (Fluorescein) | Not widely reported |
| Phalloidin-Alexa Fluor 488 | 495 | 518 | ~71,000 | 0.92[4][5] | ~20 nM[6] |
| Phalloidin-Alexa Fluor 568 | 578 | 603 | ~91,300 | 0.69[4] | Not widely reported |
| Phalloidin-Alexa Fluor 647 | 650 | 668 | ~239,000 | 0.33[4] | Not widely reported |
Note: The quantum yield of the conjugated probe may differ from the free dye. Alexa Fluor dyes are generally known to be brighter and more photostable than traditional dyes like TRITC and FITC.[1][7] For instance, in a direct comparison, Alexa Fluor 488 phalloidin demonstrated significantly greater photostability than fluorescein (B123965) phalloidin.[8]
Comparison of Phalloidin-Based and Protein-Based F-actin Probes
For live-cell imaging, phalloidin is generally not suitable due to its toxicity and membrane impermeability.[9] This has led to the development of protein-based probes like LifeAct and F-tractin, which can be genetically encoded and expressed in living cells.
| Probe | Type | Primary Application | Binding Affinity (Kd) | Key Advantages | Key Disadvantages |
| Phalloidin Conjugates | Small Molecule | Fixed Cells | High (nM range)[3][6] | High specificity, excellent signal-to-noise ratio.[4][10] | Toxic to live cells, requires cell fixation and permeabilization.[9] |
| LifeAct | Peptide | Live Cells | Micromolar range | Small size, less disruptive to actin dynamics than larger probes. | Can interfere with actin dynamics at high expression levels.[6] |
| F-tractin | Peptide | Live Cells | Micromolar range | Shows good colocalization with phalloidin in many structures.[6] | Can induce morphological changes in some cell types.[6] |
| SiR-actin | Small Molecule | Live Cells | Not widely reported | Cell-permeable, fluorogenic (fluorescence increases upon binding). | Based on jasplakinolide, which can affect actin dynamics. |
Super-Resolution Microscopy Performance
The advent of super-resolution microscopy techniques has placed new demands on F-actin probes. Studies have shown that both phalloidin conjugates and some live-cell probes can be used for imaging beyond the diffraction limit.
| Probe | Microscopy Technique | Achieved Resolution | Filament Continuity (Median %) | Reference |
| Phalloidin-Alexa Fluor 647 | dSTORM | 36.3 - 58.7 nm | 91.4 | [9] |
| LifeAct-Atto 655 | Reversible Binding | 49.5 - 60.5 nm | 98.1 | [9] |
These data suggest that while phalloidin conjugates can provide slightly better resolution, LifeAct may offer more continuous labeling of fine actin filaments.[11]
Experimental Protocols
Accurate and reproducible staining is critical for quantitative comparisons. Below are detailed protocols for staining F-actin in fixed cells using phalloidin conjugates and a general protocol for live-cell imaging with protein-based probes.
Protocol for F-actin Staining in Fixed Cells with this compound
This protocol is also suitable for other fluorescent phalloidin conjugates.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
This compound stock solution (e.g., in DMSO or methanol)
-
Staining Buffer: this compound diluted in Blocking Buffer to a final concentration of 50-200 nM
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is crucial for allowing the phalloidin to access the intracellular actin filaments.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: To reduce non-specific binding, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Staining: Incubate the cells with the this compound staining solution for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for TRITC (Excitation/Emission: ~545/570 nm).
General Protocol for Live-Cell Imaging with Genetically Encoded Probes (e.g., LifeAct-GFP)
Materials:
-
Expression vector containing the F-actin probe fused to a fluorescent protein (e.g., pLifeAct-TagGFP2)
-
Transfection reagent suitable for the cell line
-
Cell culture medium
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium with HEPES)
-
Live-cell imaging chamber or dish
Procedure:
-
Transfection: Transfect the cells with the expression vector according to the manufacturer's protocol for the chosen transfection reagent. Aim for low to moderate expression levels to minimize potential artifacts.
-
Expression: Allow the cells to express the probe for 24-48 hours.
-
Imaging Preparation: Replace the culture medium with pre-warmed live-cell imaging medium.
-
Live-Cell Imaging: Mount the cells on a fluorescence microscope equipped with a live-cell incubation chamber to maintain optimal temperature, humidity, and CO2 levels.
-
Image Acquisition: Acquire images using the appropriate laser lines and filters for the fluorescent protein (e.g., ~488 nm excitation and ~510 nm emission for GFP). Use the lowest possible laser power and exposure times to minimize phototoxicity and photobleaching.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.
References
- 1. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. Quantum Yield [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 6. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. Probes for Actin—Section 11.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
A Researcher's Guide: Unlabeled Phalloidin as a Negative Control for Phalloidin-TRITC Staining
For researchers, scientists, and drug development professionals, ensuring the specificity of fluorescent staining is paramount to generating reliable data. When visualizing the filamentous actin (F-actin) cytoskeleton using Phalloidin-TRITC, the use of appropriate controls is critical to distinguish specific signals from background noise. This guide provides a comprehensive comparison of using unlabeled phalloidin (B8060827) as a negative control for this compound staining, supported by experimental protocols and data presentation.
Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, exhibits a high binding affinity for F-actin.[1][2] When conjugated to a fluorophore such as Tetramethylrhodamine (TRITC), it becomes a powerful tool for visualizing the actin cytoskeleton in fixed and permeabilized cells.[3][4] However, to validate that the observed fluorescence is due to the specific binding of this compound to F-actin, a negative control is essential. Unlabeled phalloidin serves as an excellent competitive inhibitor for this purpose.[1][2][5]
The underlying principle of this control is competitive binding. By pre-incubating the sample with an excess of unlabeled phalloidin, the binding sites on the F-actin filaments become saturated.[6] Consequently, when this compound is subsequently added, it has significantly fewer available binding sites, leading to a dramatic reduction in fluorescent signal. This method effectively demonstrates the specificity of the this compound staining.
Comparison of Staining Conditions
To illustrate the effectiveness of unlabeled phalloidin as a negative control, a direct comparison of staining protocols and expected outcomes is presented below.
| Parameter | Standard this compound Staining | Negative Control (Unlabeled Phalloidin Block) |
| Primary Incubation | Staining buffer with this compound | Pre-incubation with excess unlabeled phalloidin |
| Secondary Incubation | N/A | Staining buffer with this compound |
| Expected F-actin Signal | Bright and specific staining of actin filaments | Significantly diminished or absent fluorescence |
| Interpretation | Visualization of the F-actin cytoskeleton | Confirmation of this compound binding specificity |
Experimental Protocols
Detailed methodologies for both the standard this compound staining and the negative control procedure are provided to ensure reproducibility.
Reagent Preparation
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% paraformaldehyde (methanol-free) in PBS.
-
Permeabilization Solution: 0.1% Triton X-100 in PBS.
-
Blocking Solution (optional but recommended): 1% Bovine Serum Albumin (BSA) in PBS.
-
This compound Staining Solution: Prepare according to the manufacturer's instructions, typically in the nanomolar range, diluted in PBS or a buffer containing 1% BSA.
-
Unlabeled Phalloidin Stock Solution: Prepare a stock solution in methanol (B129727) or DMSO.[5]
-
Unlabeled Phalloidin Working Solution: Dilute the stock solution in PBS or a buffer containing 1% BSA to a concentration significantly higher than the this compound staining solution (e.g., 10- to 100-fold molar excess).
Standard this compound Staining Protocol
-
Cell Culture and Fixation:
-
Culture cells on sterile coverslips to the desired confluency.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking (Optional):
-
Incubate the cells with 1% BSA in PBS for 30 minutes at room temperature to reduce nonspecific binding.
-
-
This compound Staining:
-
Incubate the cells with the this compound staining solution for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Seal the coverslips and store them at 4°C in the dark until imaging.
-
Negative Control Protocol using Unlabeled Phalloidin
-
Cell Culture, Fixation, and Permeabilization:
-
Follow steps 1 and 2 of the "Standard this compound Staining Protocol."
-
-
Blocking with Unlabeled Phalloidin:
-
Incubate the permeabilized cells with the unlabeled phalloidin working solution for 30-60 minutes at room temperature.
-
-
This compound Staining:
-
Without washing, add the this compound staining solution directly to the coverslips and incubate for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Follow step 5 of the "Standard this compound Staining Protocol."
-
Expected Results and Data Presentation
The use of unlabeled phalloidin as a negative control is expected to result in a significant reduction in the fluorescence intensity of F-actin staining compared to the standard staining protocol. This can be qualitatively assessed by fluorescence microscopy and quantitatively measured by analyzing the mean fluorescence intensity of the stained structures.
| Staining Condition | Expected Qualitative Outcome | Expected Quantitative Outcome (Arbitrary Units) |
| This compound Only | Brightly stained, well-defined F-actin filaments (e.g., stress fibers, cortical actin).[7] | High mean fluorescence intensity (e.g., >1000 A.U.) |
| Unlabeled Phalloidin + this compound | Very dim or no discernible F-actin staining. | Low mean fluorescence intensity, close to background levels (e.g., <100 A.U.) |
| No Stain Control | No specific fluorescence. | Background fluorescence intensity (e.g., ~50 A.U.) |
Visualizing the Workflow and Principle
To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.
Alternative Negative Controls
While unlabeled phalloidin is a highly specific and effective negative control, researchers can consider other controls to troubleshoot or further validate their staining:
-
No Stain Control: This involves processing the cells through the entire fixation and permeabilization protocol without the addition of any phalloidin conjugate. This control is crucial for assessing the level of autofluorescence in the cells.
-
Isotype Control (for antibody-based co-staining): When co-staining with antibodies, an isotype control for the primary antibody is necessary to ensure that the antibody is not binding non-specifically.
-
Secondary Antibody Only Control (for indirect immunofluorescence): In protocols involving secondary antibodies, a control with only the secondary antibody should be included to check for non-specific binding of the secondary antibody.
Conclusion
The use of unlabeled phalloidin as a negative control is a robust and straightforward method to validate the specificity of this compound staining of F-actin. By competitively inhibiting the binding of the fluorescent conjugate, it provides clear evidence that the observed signal is a true representation of the actin cytoskeleton. Incorporating this control into routine staining protocols will enhance the reliability and reproducibility of experimental data, which is of utmost importance in research and drug development.
References
- 1. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | Fluorescent Actin Probes | Tocris Bioscience [tocris.com]
- 5. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - TR [thermofisher.com]
- 6. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming F-actin Specificity of Phalloidin-TRITC with Latrunculin A Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phalloidin-TRITC as a specific marker for filamentous actin (F-actin) and details a validation method using Latrunculin A. It includes experimental data, detailed protocols, and a comparison with alternative F-actin probes to assist researchers in making informed decisions for their cytoskeletal studies.
Introduction to F-actin Staining
Visualizing the actin cytoskeleton is crucial for understanding a myriad of cellular processes, including cell motility, division, and signal transduction. Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, is a widely used tool for this purpose. When conjugated to a fluorophore such as Tetramethylrhodamine (TRITC), this compound provides a highly specific and stable stain for F-actin in fixed cells. Its high affinity for the grooves between actin subunits prevents filament depolymerization and allows for clear visualization of actin structures.
Mechanism of Action: this compound and Latrunculin A
The distinct mechanisms of this compound and Latrunculin A on the actin cytoskeleton are illustrated below. This compound binds to and stabilizes F-actin, while Latrunculin A binds to G-actin monomers, preventing their incorporation into filaments and promoting F-actin disassembly.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of latrunculin A on immunological phagocytosis and macrophage spreading-associated changes in the F-actin/G-actin content of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phalloidin-TRITC: A Guide for Laboratory Personnel
Ensuring laboratory safety and compliance is paramount when handling toxic compounds. This guide provides essential, step-by-step procedures for the proper disposal of Phalloidin-TRITC, a fluorescently labeled toxin commonly used in cellular imaging.
Phalloidin and its conjugates are highly toxic and must be handled with extreme care from acquisition to disposal.[1][2] Adherence to these protocols is critical to mitigate risks to personnel and the environment. All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[3][4]
Hazard Summary and Personal Protective Equipment (PPE)
Due to its acute toxicity, all handling and disposal of this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.[3][5]
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Category 1 or 2: Fatal if swallowed.[2][5] |
| Acute Toxicity (Dermal) | Category 1 or 2: Fatal in contact with skin.[2][5] |
| Acute Toxicity (Inhalation) | Category 1 or 2: Fatal if inhaled.[2][5] |
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A designated lab coat should be worn.
-
Eye Protection: Safety glasses or goggles are required.
-
Respiratory Protection: Use in a well-ventilated area.[3][5] For handling powders or creating aerosols, a respirator may be necessary.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for disposing of liquid and solid waste contaminated with this compound.
1. Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound (e.g., staining solutions, wash buffers) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be labeled "Hazardous Waste: this compound" and include the concentration and date.
-
-
Solid Waste:
-
All materials that have come into contact with this compound must be considered contaminated solid waste. This includes:
-
Pipette tips
-
Gloves and other disposable PPE
-
Tubes and vials
-
Coverslips and slides
-
Paper towels used for cleanup
-
-
Collect all solid waste in a designated, puncture-resistant, and clearly labeled hazardous waste container.
-
2. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.[3][5]
-
Wearing full PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][5]
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[3][5]
-
Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleaning materials as hazardous waste.[3][5]
3. Final Disposal:
-
Do not dispose of this compound waste down the drain or in regular trash.
-
Store the sealed and labeled hazardous waste containers in a designated and secure area until they can be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for hazardous waste pickup and disposal.
Experimental Workflow and Disposal Decision Tree
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Protocols for Handling Phalloidin-TRITC
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and handling information for Phalloidin-TRITC, a high-affinity probe for F-actin visualization. Adherence to these protocols is mandatory to ensure personnel safety and maintain experimental integrity. Phalloidin is a potent toxin, and its handling requires stringent safety measures.
I. Personal Protective Equipment (PPE): Your First Line of Defense
All personnel handling this compound, in powdered or solution form, must wear the following personal protective equipment. There are no exceptions to this rule.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. Note that most chemicals can penetrate disposable gloves within seconds; therefore, gloves should be changed immediately upon contamination.[1] |
| Body Protection | Fully buttoned laboratory coat | Protects skin and personal clothing from accidental splashes.[2] |
| Eye Protection | Chemical splash goggles (ANSI Z87.1-rated) | Protects against splashes and aerosols.[3] |
| Respiratory Protection | Not generally required for small quantities | Handled in a well-ventilated area. A respirator may be necessary if there is a risk of aerosolization of the powder.[4] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[2][3] |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key stages of its use in the laboratory.
III. Experimental Protocols: Step-by-Step Guidance
Strict adherence to the following protocols is required for safe and effective use of this compound.
A. Reconstitution of Stock Solution
This compound is typically supplied as a lyophilized powder.
-
Preparation: Before opening the vial, bring it to room temperature to prevent moisture condensation.
-
Solvent Addition: Dissolve the contents of the vial in methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5][6] For example, dissolving the contents in 1.5 mL of methanol will yield a stock solution of approximately 6.6 to 7.3 µM.[6][7]
-
Storage: Store the stock solution at -20°C, protected from light.[6][8][9] It is stable for up to one year when stored correctly.[6] Avoid repeated freeze-thaw cycles.[8]
B. Staining Protocol for Adherent Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Culture: Grow adherent cells on sterile coverslips in a petri dish.[8]
-
Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.[6]
-
Fixation: Fix the cells with a 3.7% methanol-free formaldehyde (B43269) solution in PBS for 10 minutes at room temperature.[6][7]
-
Washing: Wash the cells twice with PBS.[6]
-
Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 3 to 5 minutes.[6][7]
-
Washing: Wash the cells twice with PBS.[6]
-
Staining: Dilute the this compound stock solution into PBS to a final concentration of approximately 150 nM.[5] To minimize non-specific background staining, 1% bovine serum albumin (BSA) can be added to the staining solution.[6] Incubate the cells with the staining solution for 20 to 60 minutes at room temperature, protected from light.[5][8]
-
Washing: Wash the cells two to three times with PBS to remove unbound conjugate.[6]
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope with appropriate filters for TRITC (Excitation/Emission maxima ~540/565 nm).[5]
IV. Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator if the spill involves powder. Cover the spill with an absorbent material. Decontaminate the area with a suitable disinfectant. Collect all contaminated materials in a sealed container for proper disposal. |
V. Disposal Plan: Responsible Waste Management
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, pipette tips, and other solid materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Dispose of all hazardous waste in accordance with local, regional, national, and international regulations.[4] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
VI. Understanding the Hazard: Mechanism of Action
Phalloidin exerts its toxicity by disrupting the normal dynamics of the actin cytoskeleton.
Phalloidin binds with high affinity to the grooves between the subunits of filamentous actin (F-actin).[10][11] This binding stabilizes the actin filaments, preventing their depolymerization into actin monomers (G-actin).[10][11] The disruption of the dynamic equilibrium between F-actin and G-actin interferes with essential cellular processes that rely on actin dynamics, such as cell motility, division, and maintenance of cell shape, ultimately leading to cell death.[10]
VII. Quantitative Data Summary
| Property | Value | Source |
| LD50 (Mice, IP injection) | 2 mg/kg | [10] |
| Molecular Weight | ~1250 g/mol | [5] |
| Excitation Maximum (TRITC) | ~540 nm | [5] |
| Emission Maximum (TRITC) | ~565 nm | [5] |
| Storage Temperature | -20°C | [6][8][9] |
By implementing these safety and handling protocols, you contribute to a secure research environment for yourself and your colleagues. Always prioritize safety when working with potent toxins like phalloidin.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety [wp.stolaf.edu]
- 4. msds.bachem.com [msds.bachem.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Protocol for this compound | Tocris Bioscience [tocris.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Phalloidin - Wikipedia [en.wikipedia.org]
- 11. Phalloidin [bionity.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
